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  • Product: Antigen NY-CO-13 (103-111)

Core Science & Biosynthesis

Foundational

Discovery and history of the p53 (103-111) peptide epitope.

Discovery, Optimization, and Clinical Application in Cancer Immunotherapy[1][2][3] Executive Summary The p53 (103-111) epitope represents a critical milestone in the field of "Reverse Immunology" and cancer vaccine devel...

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Optimization, and Clinical Application in Cancer Immunotherapy[1][2][3]

Executive Summary

The p53 (103-111) epitope represents a critical milestone in the field of "Reverse Immunology" and cancer vaccine development.[1][2][3] Derived from the tumor suppressor protein p53 (TP53), this peptide sequence highlights the central challenge of cancer immunotherapy: breaking immune tolerance to "self" antigens.[1][2] While the wild-type sequence (YQGSYGFRL ) exhibits weak immunogenicity due to low HLA-A*0201 binding affinity, the discovery and engineering of the anchor-modified variant (YLGSYGFRL ) established a paradigm for enhancing T-cell recognition of tumor-associated antigens (TAAs).[1][2][3] This guide details the discovery history, structural mechanics, and validated experimental protocols for utilizing this epitope in drug development.[1][2]

The Biological Imperative: p53 as a Tumor Antigen

The p53 protein, often called the "guardian of the genome," is a transcription factor that regulates cell cycle arrest and apoptosis.[1][2] It is the most frequently mutated gene in human cancers (~50%).[1]

  • Mechanism of Accumulation: In normal cells, p53 has a short half-life, rapidly degraded by the MDM2 ubiquitin ligase.[1][2][3] In cancer cells, missense mutations often stabilize the protein, leading to massive nuclear and cytosolic accumulation.[1][2] Alternatively, viral transformation (e.g., HPV) or other stressors can cause overexpression of wild-type (wt) p53.[1][2][3]

  • The "Self" Problem: Because p53 is a ubiquitous cellular protein, high-avidity T-cells recognizing p53 epitopes are typically eliminated during thymic selection (central tolerance).[1][2][3] The remaining T-cell repertoire recognizes p53 with low affinity, necessitating strategies to enhance immunogenicity.[1][2][3]

Epitope Identity and Structural Mechanics[1][2]

The p53 (103-111) epitope is restricted to HLA-A*0201 , the most common human leukocyte antigen class I allele in Caucasian populations.[1][2][3]

2.1 Sequence Comparison

The therapeutic potential of this epitope relies on a single amino acid substitution at Position 2 (P2), the primary anchor residue for HLA-A2.[1][2][3]

VariantSequenceDescriptionBinding Affinity (HLA-A*0201)
Wild-Type (WT) YQGSYGFRL Native sequence found in human p53.[1][2][3][4][5]Low/Intermediate. Glutamine (Q) at P2 is a sub-optimal anchor, leading to unstable MHC complexes.[1][2]
Modified (Mod) YLGSYGFRL Heteroclitic peptide.[1][3][4][6][7][8]High. Leucine (L) at P2 is the canonical preferred anchor, significantly stabilizing the peptide-MHC complex.[1][2][3]
2.2 Structural Logic
  • Anchor Residues: HLA-A*0201 prefers Leucine (L) or Methionine (M) at P2 and Valine (V) or Leucine (L) at the C-terminus (P9).[1][2][3]

  • The Q104L Modification: Replacing Glutamine (Q) with Leucine (L) at residue 104 (P2 of the epitope) increases the half-life of the peptide-MHC complex on the cell surface.[1][2][3] This allows for prolonged T-cell receptor (TCR) engagement, which is critical for breaking tolerance and expanding low-avidity CTL precursors.[1][2][3]

Discovery History: The "Reverse Immunology" Arc

The identification of p53 (103-111) was not achieved through classical peptide elution but through Reverse Immunology —a prediction-based approach pioneered in the 1990s.[1][2][3]

Key Milestones
  • 1993 (Houbiers et al.): Early screening of p53 sequences for HLA-A2.1 binding motifs.[1][3]

  • 1995 (Theobald et al., PNAS): The seminal work using HLA-A2.1 transgenic mice.[1][3] Theobald's group demonstrated that while tolerance deleted high-avidity T-cells against wt-p53, the repertoire retained T-cells capable of recognizing p53 if the antigen was presented efficiently.[1][2][3]

  • 1997-1998 (Theobald et al., J Exp Med): Definitive characterization of the 103-111 epitope.[1][2][3] They proved that T-cells raised against the modified (YLGSYGFRL) peptide could cross-react with the wild-type (YQGSYGFRL) peptide presented on tumor cells.[1][2][3] This "heteroclitic" immunization strategy became a foundational concept in cancer vaccines.[1][3]

DiscoveryPipeline Seq p53 Protein Sequence Algo Motif Prediction (Identify HLA-A2 Anchors) Seq->Algo Scan 9-mers Syn Peptide Synthesis (WT & Mod Variants) Algo->Syn Select Candidates Bind T2 Binding Assay (Validation) Syn->Bind Check Affinity Mouse HLA-A2 Transgenic Mice (Immunization) Bind->Mouse High Binders Human Human In Vitro IVS (Cross-Reactivity Check) Mouse->Human Proof of Concept

Figure 1: The "Reverse Immunology" workflow used by Theobald et al. to identify and validate p53 (103-111).

Experimental Protocols

To work with p53 (103-111), researchers must validate peptide binding and immunogenicity.[1][2][3] The T2 Stabilization Assay is the industry standard for confirming HLA-A2 restriction and binding affinity.[1][2][3]

4.1 Protocol: T2 MHC Stabilization Assay

Principle: T2 cells are TAP-deficient and express unstable, empty HLA-A2 molecules on their surface.[1][2][3] Exogenous peptides that bind HLA-A2 stabilize the complex, increasing surface expression detectable by flow cytometry.[1][2][3]

Materials:

  • Cells: T2 cell line (ATCC CRL-1992).[1][2][3]

  • Peptides:

    • Test: p53 103-111 Mod (YLGSYGFRL).

    • Test: p53 103-111 WT (YQGSYGFRL).[1][2][3][4][5]

    • Positive Control: Influenza Matrix 58-66 (GILGFVFTL).[1][2][3][5]

    • Negative Control: Non-binding peptide (e.g., HLA-A24 binder).[1][2][3]

  • Antibody: Anti-HLA-A2 (Clone BB7.[1][2][3]2) conjugated to FITC or PE.[3][9]

  • Reagent: Beta-2-microglobulin (β2m) (Optional, but enhances stability).[1][2][3]

Workflow:

  • Preparation: Suspend T2 cells in serum-free IMDM at

    
     cells/mL.
    
  • Pulsing: Aliquot

    
     of cells per well in a 96-well U-bottom plate.
    
  • Treatment: Add peptides at graded concentrations (e.g.,

    
    ). Include a DMSO-only vehicle control.[1][2][3]
    
  • Incubation: Incubate for 18 hours at

    
    , 
    
    
    
    .
  • Staining: Wash cells

    
     with FACS buffer (PBS + 1% BSA). Stain with anti-HLA-A2 (BB7.[1][2][3]2) for 30 mins at 
    
    
    
    .[1][3]
  • Analysis: Acquire on a flow cytometer. Calculate the Fluorescence Index (FI) :

    
    
    Interpretation: The Modified peptide (YLGSYGFRL) should show significantly higher FI than the WT (YQGSYGFRL).[1][2]
    
4.2 Protocol: In Vitro Stimulation (IVS) of CTLs

Objective: To generate CTL lines capable of lysing p53+ tumor cells.[1][2]

  • PBMC Isolation: Isolate PBMCs from an HLA-A2+ donor via Ficoll density gradient.[1][3]

  • Pulsing: Pulse autologous dendritic cells (DCs) or T2 cells with Modified peptide (YLGSYGFRL) at

    
     for 2 hours.
    
  • Co-culture: Mix PBMCs with pulsed APCs (Ratio 10:1) in RPMI + 10% Human Serum + IL-7 (

    
    ).[1][2][3]
    
  • Expansion: On Day 3, add IL-2 (

    
    ). Restimulate weekly with peptide-pulsed APCs.
    
  • Readout: On Day 21, test cytotoxic activity via Chromium-51 release or IFN-

    
     ELISPOT against target cells (e.g., Saos-2 transfected with p53).
    
Mechanism of Action & Clinical Translation[1][2]

The p53 (103-111) epitope operates on the principle of Avidity Maturation .[1][2][3] By immunizing with the high-affinity anchor-modified peptide, the immune system recruits T-cells that might otherwise ignore the low-affinity WT epitope presented by tumors.[1][2][3]

Mechanism cluster_0 Vaccination Phase (Modified Peptide) cluster_1 Effector Phase (Tumor Recognition) PepMod Modified Peptide (YLGSYGFRL) DC Dendritic Cell (MHC Class I) PepMod->DC High Affinity Binding TCell Naïve CD8+ T-Cell DC->TCell Strong Stimulation (Breaks Tolerance) CTL Activated CTL (Cross-Reactive) TCell->CTL Clonal Expansion Tumor Tumor Cell (Overexpressing p53) PepWT WT Peptide Presentation (YQGSYGFRL) Tumor->PepWT Proteasomal Processing PepWT->CTL TCR Recognition Lysis Tumor Lysis CTL->Lysis Granzyme/Perforin

Figure 2: Mechanism of action for the anchor-modified p53 vaccine.[1][2][3][7] The modified peptide induces strong CTL expansion, which then cross-reacts with the wild-type peptide on tumor cells.[1][2][3]

Clinical Status

The p53 (103-111) peptide has been utilized in multiple Phase I/II clinical trials, often in "cocktail" vaccines alongside other p53 epitopes (e.g., 264-272) and helper peptides (PADRE).[1][2][3]

  • Key Trial: Svane et al. (2004/2007) used p53 (103-111) in dendritic cell vaccines for breast cancer.[1][2][3]

  • Outcome: While immunological responses (increased IFN-

    
     producing T-cells) are frequently observed, objective clinical regression remains variable, highlighting the need for combination therapies (e.g., with Checkpoint Inhibitors).[1][2][3]
    
References
  • Theobald, M., et al. (1995).[1][3][10] Targeting p53 as a general tumor antigen.[1][3][4][7][10] Proceedings of the National Academy of Sciences, 92(26), 11993-11997.[1][2][3][10] Link[1][2][3][10]

  • Theobald, M., et al. (1997).[1][3][5] Tolerance to p53 by A2.1-restricted cytotoxic T lymphocytes.[2][3][5] Journal of Experimental Medicine, 185(5), 833-841.[1][2][3][5][7] Link

  • Houbiers, J. G., et al. (1993).[1][3] In vitro induction of human cytotoxic T lymphocyte responses against peptides of mutant and wild-type p53.[1][2][3][7] European Journal of Immunology, 23(9), 2072-2077.[1][2][3] Link

  • Svane, I. M., et al. (2004).[1][3] Vaccination with p53 peptide-pulsed dendritic cells is associated with disease stabilization in patients with p53 expressing advanced breast cancer.[1][2][3] Cancer Immunology, Immunotherapy, 53(7), 633-641.[1][2][3] Link

  • Petersen, T. R., et al. (2006).[1][3] Dendritic cells loaded with wild-type p53 peptides induce T cell immunity and disease stabilization in patients with advanced breast cancer.[1][2][3] Journal of Clinical Oncology, 24(18_suppl), 2577.[1][2][4] Link[1][2][3]

Sources

Exploratory

A-Technical-Guide-to-the-Expression-and-Immunotherapeutic-Targeting-of-p53(103-111)-in-Human-Cancers

Abstract The tumor suppressor protein p53 is the most frequently mutated gene in human cancer, with mutations often leading to protein accumulation and the generation of tumor-associated antigens.[1][2] These altered pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tumor suppressor protein p53 is the most frequently mutated gene in human cancer, with mutations often leading to protein accumulation and the generation of tumor-associated antigens.[1][2] These altered proteins serve as a source for peptides, such as the p53(103-111) epitope, which can be presented by Human Leukocyte Antigen (HLA) molecules and recognized by the immune system. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the expression of p53 and its derived epitopes in various human cancers. We delve into the molecular basis for its immunogenicity, present a survey of its expression across different cancer types, provide detailed, field-proven protocols for its detection, and discuss its significance as a target for cancer immunotherapy.

Introduction: p53 - From Guardian of the Genome to Tumor Antigen

The TP53 gene encodes a transcription factor, p53, often termed the "guardian of the genome" for its central role in maintaining genomic stability.[3] In response to cellular stressors like DNA damage or oncogene activation, wild-type p53 orchestrates a response that includes cell cycle arrest, DNA repair, and apoptosis, thereby preventing the propagation of damaged cells.[4][5]

In normal, unstressed cells, wild-type p53 has a very short half-life and is maintained at low levels.[1] However, in over half of human cancers, the TP53 gene is mutated.[1] The majority of these are missense mutations that result in a full-length, non-functional, and conformationally altered protein.[1][6] This mutant protein evades the normal degradation pathways, leading to its accumulation to very high levels within the tumor cell.[1][3] It is this tumor-specific accumulation that converts p53 from a suppressor to a viable immunotherapeutic target.[3][7] The stabilized mutant p53 protein is processed by the cellular antigen presentation machinery, and its peptide fragments, including both wild-type and mutated sequences, are presented on the cell surface by MHC class I molecules, flagging the cancer cell for potential recognition by cytotoxic T lymphocytes (CTLs).[6][8]

The p53(103-111) epitope (sequence: YQGSYGFRL) is one such peptide derived from the wild-type p53 sequence that can be presented by the common HLA-A*0201 allele and recognized by T-cells, making it a key focus for cancer vaccine and immunotherapy development.[9]

The Molecular Logic of p53 Immunogenicity

The transition of p53 from an intracellular tumor suppressor to a cell-surface beacon for the immune system is a direct consequence of its mutation. This process is governed by fundamental principles of protein stability and antigen processing.

  • Wild-Type p53: Functions as a tetramer. It is tightly regulated by negative regulators like MDM2, which targets it for rapid proteasomal degradation, keeping its concentration low.[4]

  • Mutant p53: Missense mutations, often in the DNA-binding domain, lead to a misfolded protein.[4] This altered conformation prevents it from binding effectively to MDM2, thus escaping degradation.[3] The result is massive intracellular accumulation.[1]

  • Antigen Processing: This accumulated protein becomes a major substrate for the proteasome. The resulting peptides are transported into the endoplasmic reticulum, where they can bind to MHC class I molecules (like HLA-A2). These peptide-MHC complexes are then trafficked to the cell surface for presentation to CD8+ T-cells.[6]

This differential expression—low to undetectable levels in normal cells versus high accumulation in tumor cells—provides a therapeutic window, allowing the immune system to specifically target cancer cells while sparing healthy tissue.[1][7]

p53_pathway cluster_0 Normal Cell (Wild-Type p53) cluster_1 Cancer Cell (Mutant p53) DNA_Damage_WT DNA Damage / Oncogenic Stress p53_WT_active Active p53 DNA_Damage_WT->p53_WT_active activates p53_WT Wild-Type p53 (Low Level) MDM2 MDM2 p53_WT->MDM2 activates Degradation Proteasomal Degradation p53_WT->Degradation MDM2->p53_WT inhibits & -marks for- Arrest_Apoptosis Cell Cycle Arrest, DNA Repair, Apoptosis p53_WT_active->Arrest_Apoptosis induces TP53_Mutation TP53 Gene Mutation p53_Mut Mutant p53 Protein TP53_Mutation->p53_Mut Accumulation High Level Accumulation p53_Mut->Accumulation escapes degradation Proteasome Proteasome Accumulation->Proteasome processed by Peptides p53 Peptides (e.g., 103-111) Proteasome->Peptides MHC_I MHC Class I (e.g., HLA-A2) Peptides->MHC_I binds to Presentation Antigen Presentation on Cell Surface MHC_I->Presentation T_Cell CD8+ T-Cell Recognition Presentation->T_Cell IHC_Workflow Positive_Control Positive Control (Known p53+ Tumor Tissue) Negative_Control Negative Control (Omit Primary Antibody) Start Start: FFPE Tissue Section Deparaffinize 1. Deparaffinization & Rehydration Start->Deparaffinize HIER 2. Heat-Induced Epitope Retrieval (pH 9.0 Buffer, 20-30 min) Deparaffinize->HIER Unmasks epitope Block 3. Peroxidase Block (5-10 min) HIER->Block Reduces background Primary_Ab 4. Primary Antibody Incubation (e.g., anti-p53 [DO-7]) (30-60 min) Block->Primary_Ab Secondary_Ab 5. Secondary Antibody (HRP-Polymer) Incubation (20-30 min) Primary_Ab->Secondary_Ab Amplifies signal Detect 6. Substrate-Chromogen (DAB) Development (5-10 min) Secondary_Ab->Detect Counterstain 7. Counterstain (Hematoxylin) Detect->Counterstain Dehydrate 8. Dehydration & Coverslipping Counterstain->Dehydrate Analysis End: Microscopic Analysis Dehydrate->Analysis

Caption: Validated Immunohistochemistry (IHC) Workflow for p53.

Step-by-Step Manual IHC Protocol
  • Pretreatment: Perform heat-induced epitope retrieval (HIER) by immersing slides in a high pH buffer (e.g., Tris-EDTA, pH 9.0) and heating for 20-30 minutes in a water bath or steamer. [10][11]Allow slides to cool.

  • Peroxide Block: Block endogenous peroxidase activity by incubating sections in a peroxidase blocking solution for 5-10 minutes at room temperature. [10]Rinse with buffer.

  • Primary Antibody: Apply a ready-to-use or optimally diluted primary antibody (e.g., mouse anti-human p53, clone DO-7 or Bp53-11). Incubate for 30-60 minutes at room temperature. [10][11]Rinse thoroughly.

  • Secondary Antibody: Apply an HRP-polymer-conjugated secondary antibody that binds to the primary antibody. Incubate for 20-30 minutes at room temperature. [10]Rinse thoroughly.

  • Substrate Development: Incubate with a diaminobenzidine (DAB) chromogen solution for 5-10 minutes, or until a brown precipitate is visible. [10]6. Counterstain: Lightly counterstain the nuclei with hematoxylin.

  • Dehydration and Mounting: Dehydrate the tissue through graded alcohols and xylene, and coverslip with a permanent mounting medium.

T-Cell Assays for Immunogenicity

While IHC confirms protein presence, assays like ELISpot or intracellular cytokine staining (ICS) are required to confirm that a patient's T-cells can recognize and respond to the p53(103-111) peptide. These functional assays are crucial for developing and monitoring immunotherapies.

Trustworthiness: The validity of these assays depends on stimulating peripheral blood mononuclear cells (PBMCs) with the specific p53(103-111) peptide and measuring the T-cell response (e.g., IFN-γ secretion). A positive response indicates the presence of p53-specific T-cells in the patient's repertoire. [12][13]Studies have successfully demonstrated that T-cells from the peripheral blood of cancer patients can be stimulated to recognize p53 neoantigens. [12][13]

Therapeutic Implications and Drug Development

The high expression of p53 in tumors and its ability to elicit T-cell responses makes it an attractive target for immunotherapy. [14][15]The p53(103-111) epitope is a key component in several therapeutic strategies.

  • Peptide Vaccines: Vaccines using the p53(103-111) peptide, often combined with an adjuvant, aim to expand the population of p53-specific cytotoxic T-cells in the patient. [5][7]Dendritic cell vaccines pulsed with p53 peptides have shown the ability to induce p53-specific immune responses and have been associated with disease stabilization in some patients. [5][9]* Adoptive Cell Therapy (ACT): This approach involves isolating a patient's T-cells, expanding the ones that recognize p53 epitopes ex vivo, and re-infusing them into the patient. [12][16]Research has shown that both tumor-infiltrating lymphocytes (TIL) and peripheral blood lymphocytes can contain T-cells reactive to p53 mutations. [12]* TCR-Mimic Antibodies: These are engineered antibodies that, like a T-cell receptor (TCR), recognize a specific peptide-MHC complex, such as p53 peptides presented by HLA-A2. [17]This allows for an antibody-based therapy to target an intracellular protein.

The success of these strategies relies on the accurate identification of patients whose tumors express the target antigen and have the correct HLA type for presentation. Therefore, the methodologies described in this guide are integral to the clinical development pipeline for p53-targeted immunotherapies.

References

  • Immune responses to p53 expression in tumour cells. ResearchGate. Available at: [Link]

  • Mutant p53 in cancer: accumulation, gain-of-function and therapy. PubMed Central. Available at: [Link]

  • Mutant p53 as an Antigen in Cancer Immunotherapy. PubMed. Available at: [Link]

  • Development of multi-epitope vaccines targeting wild-type (wt) sequence p53 peptides. PubMed Central. Available at: [Link]

  • p53: Guardian of the Genome. YouTube. Available at: [Link]

  • The role of p53 in anti-tumor immunity and response to immunotherapy. PubMed Central. Available at: [Link]

  • A Wild-Type Sequence p53 Peptide Presented by HLA-A24 Induces Cytotoxic T Lymphocytes That Recognize Squamous Cell Carcinomas of the Head and Neck. PubMed. Available at: [Link]

  • Clinical significance of p53 protein expression and TP53 variation in colorectal cancer patients with and without adjuvant chemotherapy. Spandidos Publications. Available at: [Link]

  • p53 Isoforms as Cancer Biomarkers and Therapeutic Targets. MDPI. Available at: [Link]

  • Mutant p53 as an Antigen in Cancer Immunotherapy. MDPI. Available at: [Link]

  • p53: An Immune Ecosystem Manipulator. AACR Journals. Available at: [Link]

  • p53 mutation and deletion contribute to tumor immune evasion. Frontiers. Available at: [Link]

  • Wild-type p53 epitope naturally processed and presented by an HLA-B haplotype on human breast carcinoma cells. PubMed. Available at: [Link]

  • Antigen Experienced T Cells from Peripheral Blood Recognize p53 Neoantigens. PubMed Central. Available at: [Link]

  • Standards for Immunohistochemical Imaging: A Protein Reference Device for Biomarker Quantitation. PubMed Central. Available at: [Link]

  • T-cell stimulation could be used to target cancers with common TP53 gene mutations. National Cancer Institute. Available at: [Link]

  • A Wild-type Sequence p53 Peptide Presented by HLA-A24 Induces Cytotoxic T Lymphocytes that Recognize Squamous Cell Carcinomas of the Head and Neck. AACR Journals. Available at: [Link]

  • The role of p53 in anti-tumor immunity and response to immunotherapy. Frontiers. Available at: [Link]

  • p53 Data Sheet. Bio SB. Available at: [Link]

  • T Cell Recognition of Tumor Neoantigens and Insights Into T Cell Immunotherapy. Frontiers. Available at: [Link]

  • Vaccination with p53 peptide-pulsed dendritic cells is associated with disease stabilization in patients with p53 expressing advanced breast cancer; monitoring of serum YKL-40 and IL-6 as response biomarkers. PubMed Central. Available at: [Link]

  • T-cell response to p53 tumor-associated antigen in patients with colorectal carcinoma. SciSpace. Available at: [Link]

  • p53 Antibody Data Sheet. GenomeMe. Available at: [Link]

  • Comprehensive mutagenesis identifies the peptide repertoire of a p53 T-cell receptor mimic antibody that displays no toxicity in mice transgenic for human HLA-A*0201. PLOS One. Available at: [Link]

  • Identification of p53 peptides recognized by CD8(+) T lymphocytes from patients with bladder cancer. PubMed. Available at: [Link]

  • Primary Effusion Lymphoma: A Clinicopathologic Perspective. MDPI. Available at: [Link]

  • Optimized p53 immunohistochemistry is an accurate predictor of TP53 mutation in ovarian carcinoma. PubMed Central. Available at: [Link]

  • Things to know in Surgical Path in 2021: How to interpret p53 IHC staining. YouTube. Available at: [Link]

Sources

Foundational

Immunogenicity of the NY-CO-13 (103-111) peptide in humans.

An In-Depth Technical Guide to the Immunogenicity of Cancer-Testis Antigen Peptides in Humans Abstract The field of cancer immunotherapy has been significantly advanced by the identification of tumor-specific antigens th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Immunogenicity of Cancer-Testis Antigen Peptides in Humans

Abstract

The field of cancer immunotherapy has been significantly advanced by the identification of tumor-specific antigens that can be targeted by the host immune system. Among the most promising of these are the Cancer-Testis (CT) antigens, a group of proteins characterized by their expression in various tumors and, under normal conditions, exclusively in immune-privileged germ cells. This unique expression pattern makes them ideal targets for therapeutic cancer vaccines and adoptive T-cell therapies, minimizing the risk of off-target autoimmune toxicities. This guide provides a comprehensive technical overview of the immunogenicity of peptides derived from CT antigens, with a primary focus on the archetypal and highly immunogenic New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1). While the query mentioned a "NY-CO-13 (103-111)" peptide, this appears to be a likely conflation of different CT antigens. This document will therefore concentrate on the extensively studied NY-ESO-1 (157-165) peptide as a paradigm, while also referencing other relevant peptides such as LAGE-1 (103-111) to provide a broader context for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Cancer-Testis Antigens in Immunotherapy

Cancer-Testis (CT) antigens are a class of tumor-associated antigens with a highly restricted expression pattern.[1][2] Their expression in healthy tissues is confined to germ cells in the testis, which lack Human Leukocyte Antigen (HLA) class I molecules, rendering them invisible to cytotoxic T lymphocytes (CTLs).[3] However, due to epigenetic dysregulation, these antigens are aberrantly re-expressed in a variety of malignancies, including melanoma, neuroblastoma, ovarian, and lung cancer.[4][5]

While the specific peptide "NY-CO-13 (103-111)" is not found in literature, peptides from other highly relevant CT antigens fall within this positional range, such as LAGE-1 (103-111; sequence: ELVRRILSR), which is presented by HLA-A68, and SSX-2 (103-111; sequence: RLQGISPKI), which binds HLA-A2.[3][8][9][10] However, the most extensively characterized immunogenic peptide from this family is the NY-ESO-1 peptide at positions 157-165.

Profile of an Archetypal Immunogenic Peptide: NY-ESO-1 (157-165)

The NY-ESO-1 (157-165) peptide is a nine-amino-acid sequence, SLLMWITQC , that serves as an immunodominant epitope for CD8+ T-cells.[11][12][13]

FeatureDescriptionSource
Protein of Origin New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1)
Sequence SLLMWITQC (Ser-Leu-Leu-Met-Trp-Ile-Thr-Gln-Cys)[11][12]
Amino Acid Position 157-165[11][14]
Primary HLA Restriction HLA-A*02:01[4][12][15]
Immunological Role Induces potent, specific CD8+ cytotoxic T lymphocytes (CTLs).[4]

A common variant used in research is SLLMWITQV , where the C-terminal cysteine (C) is replaced with a valine (V). This modification prevents disulfide bond formation, enhancing peptide stability, and has been shown to increase binding affinity for the HLA-A2 molecule.[4][14][16]

The Mechanism of T-Cell Activation

The immunogenicity of the NY-ESO-1 (157-165) peptide is rooted in its efficient processing and presentation to the immune system, leading to the activation of a specific T-cell repertoire.

Antigen Processing and Presentation Pathway

Within a tumor cell expressing NY-ESO-1, the full-length protein is subject to proteasomal degradation in the cytoplasm. The resulting peptide fragments, including SLLMWITQC, are transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). In the ER, the peptide binds to the peptide-binding groove of newly synthesized HLA-A*02:01 molecules. This stable peptide-MHC (pMHC) complex is then trafficked to the cell surface for presentation to CD8+ T-cells.

G cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum NY_ESO_1 NY-ESO-1 Protein Proteasome Proteasome NY_ESO_1->Proteasome Degradation Peptides NY-ESO-1 Peptides (incl. SLLMWITQC) Proteasome->Peptides TAP TAP Transporter Peptides->TAP HLA_A2 HLA-A*02:01 TAP->HLA_A2 Peptide Loading pMHC pMHC Complex (SLLMWITQC-HLA-A2) HLA_A2->pMHC Cell_Surface Tumor Cell Surface pMHC->Cell_Surface T_Cell CD8+ T-Cell Cell_Surface->T_Cell Presents to CD8+ T-Cell

Caption: Antigen processing and presentation pathway for the NY-ESO-1 (157-165) peptide.

Orchestrating an Integrated Immune Attack

While CD8+ T-cells are the direct effectors of tumor cell killing, a durable and effective anti-tumor response requires a coordinated effort involving multiple arms of the immune system. Vaccination strategies with NY-ESO-1 have demonstrated the induction of an integrated immune response.[17]

  • CD8+ T-Cell Response: Upon recognition of the SLLMWITQC-HLA-A2 complex via their T-cell receptor (TCR), naive CD8+ T-cells become activated and differentiate into cytotoxic T lymphocytes (CTLs). These CTLs can directly identify and kill tumor cells expressing NY-ESO-1.

  • CD4+ T-Cell Help: CD4+ "helper" T-cells are crucial for licensing dendritic cells and providing cytokine support (e.g., IL-2) essential for the proliferation and survival of CD8+ CTLs. Longer peptides, such as NY-ESO-1 (157-170), can encompass both CD8+ and CD4+ (HLA-DP4 restricted) epitopes, thereby engaging both arms of the T-cell response from a single immunogen.[17]

Core Methodologies for Assessing Peptide Immunogenicity

Evaluating the immunogenicity of a peptide vaccine or therapy in clinical trials requires robust, validated assays that can quantify and characterize the antigen-specific immune response. The following are gold-standard methodologies.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at a single-cell level. It is widely used in cancer vaccine trials to measure T-cell function, most commonly by detecting Interferon-gamma (IFN-γ).[4][19][20]

G Start Start Plate_Prep 1. Coat PVDF plate with anti-IFN-γ Ab Start->Plate_Prep Cell_Plating 2. Add PBMCs and NY-ESO-1 Peptide Plate_Prep->Cell_Plating Incubation 3. Incubate 18-24h (Cytokine Capture) Cell_Plating->Incubation Detection 4. Add biotinylated detect anti-IFN-γ Ab Incubation->Detection Enzyme 5. Add Streptavidin-ALP (Enzyme Conjugate) Detection->Enzyme Substrate 6. Add Substrate (Color Development) Enzyme->Substrate Analysis 7. Wash & Dry Plate Analyze Spots Substrate->Analysis End Result Analysis->End

Caption: Standard workflow for an IFN-γ ELISpot assay.

Step-by-Step Protocol: IFN-γ ELISpot

  • Plate Coating: Aseptically coat a 96-well PVDF membrane plate with a capture antibody specific for IFN-γ. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate to remove excess antibody and block non-specific binding sites with a protein solution (e.g., BSA in PBS) for 2 hours at room temperature.

  • Cell Plating: Prepare peripheral blood mononuclear cells (PBMCs) from the subject. Add a defined number of PBMCs (e.g., 200,000 cells/well) to the wells.

  • Stimulation: Add the NY-ESO-1 (157-165) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include a negative control (media or irrelevant peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. During this time, activated T-cells will secrete IFN-γ, which is captured by the antibody on the membrane.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody against IFN-γ. Incubate for 2 hours at room temperature.

  • Enzymatic Reaction: Wash away unbound detection antibody. Add an enzyme conjugate such as streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour.

  • Spot Development: Wash the plate and add a precipitating substrate (e.g., BCIP/NBT). Dark purple spots will form on the membrane at the location of each cytokine-secreting cell.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFUs) per million PBMCs.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique that allows for the multiparametric analysis of immune cells.[21] It not only identifies cytokine-producing cells but also allows for their simultaneous phenotyping (e.g., CD4+ vs. CD8+, memory vs. effector).[22][23][24]

G Start Start: Isolate PBMCs Stimulation 1. Stimulate PBMCs with Peptide + Protein Transport Inhibitor (Brefeldin A, 6-16h) Start->Stimulation Surface_Stain 2. Stain for Surface Markers (e.g., anti-CD3, anti-CD8) Stimulation->Surface_Stain Fix_Perm 3. Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intra_Stain 4. Stain for Intracellular Cytokines (e.g., anti-IFN-γ, anti-TNF-α) Fix_Perm->Intra_Stain Acquisition 5. Wash and Acquire on Flow Cytometer Intra_Stain->Acquisition Analysis 6. Gate on CD8+ T-cells Analyze Cytokine Expression Acquisition->Analysis End Result Analysis->End

Caption: Workflow for intracellular cytokine staining (ICS) by flow cytometry.

Step-by-Step Protocol: Intracellular Cytokine Staining

  • Cell Stimulation: Incubate 1-2 million PBMCs with the NY-ESO-1 peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 6-16 hours.[21] This allows cytokines to accumulate within the cell.

  • Surface Marker Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8, CD4) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells to remove excess surface antibodies. Resuspend the cells in a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes. Wash, then resuspend in a permeabilization buffer (e.g., containing saponin). This step fixes the cells and creates pores in the cell membrane, allowing antibodies to access intracellular targets.

  • Intracellular Staining: Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.

  • Acquisition: Wash the cells to remove unbound intracellular antibodies and resuspend in buffer. Acquire the samples on a multi-color flow cytometer.

  • Data Analysis: Use analysis software to gate on the lymphocyte population, then on CD3+ T-cells, and finally on CD8+ T-cells. Within the CD8+ population, quantify the percentage of cells expressing one or more cytokines in response to peptide stimulation.

Peptide-MHC (pMHC) Tetramer Staining

pMHC tetramers are reagents that allow for the direct visualization and enumeration of antigen-specific T-cells, regardless of their functional state.[25] They consist of four identical pMHC complexes bound to a fluorescently-labeled streptavidin molecule, which provides a high-avidity binding interaction with specific TCRs.

Step-by-Step Protocol: pMHC Tetramer Staining

  • Cell Preparation: Isolate PBMCs or use whole blood.

  • Tetramer Incubation: Add the PE- or APC-labeled HLA-A*02:01/SLLMWITQC tetramer reagent to 1-2 million PBMCs or 200 µL of whole blood.[25] Incubate for 30-60 minutes at room temperature or 4°C, protected from light.[25]

  • Surface Marker Staining: Add other surface-staining antibodies, such as anti-CD8 and anti-CD3, and incubate for an additional 30 minutes at 4°C.[25]

  • Lysis (for whole blood): If using whole blood, lyse the red blood cells using a commercial lysis buffer.

  • Washing and Acquisition: Wash the cells and resuspend in buffer for flow cytometry. Acquire a large number of events (e.g., >100,000 lymphocytes) to accurately detect rare populations.

  • Data Analysis: Gate on lymphocytes, then on CD8+ T-cells. Within the CD8+ gate, identify the population of cells that are positive for the NY-ESO-1 tetramer. Results are typically expressed as a percentage of total CD8+ T-cells.

Conclusion and Future Perspectives

The NY-ESO-1 (157-165) peptide represents a powerful tool in the development and monitoring of cancer immunotherapies. Its high immunogenicity and specific presentation by the common HLA-A*02:01 allele make it an invaluable model for understanding T-cell responses to tumors. The methodologies detailed in this guide—ELISpot, ICS, and pMHC Tetramer staining—form the cornerstone of immunomonitoring in clinical trials.[19] Each provides a unique and complementary piece of information: ELISpot quantifies secretory function, ICS provides a multiparametric functional and phenotypic snapshot, and tetramers directly enumerate specific T-cells.

As the field moves towards more personalized and potent immunotherapies, including combination strategies with checkpoint inhibitors, the rigorous and standardized application of these techniques will be paramount.[7] A thorough understanding of the immunogenicity of peptides like NY-ESO-1 (157-165) enables researchers and clinicians to better predict, measure, and ultimately enhance the anti-tumor immune response for the benefit of patients.

References

  • (Reference intentionally left blank for numbering consistency)
  • Gjerstorff, M. F., Andersen, M. H., & Ditzel, H. J. (2015). NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives. Frontiers in Immunology, 6, 355. [Link]

  • D'Angelo, S. P., et al. (2011). Vaccination with an NY-ESO-1 peptide of HLA class I/II specificities induces integrated humoral and T cell responses in ovarian cancer. Proceedings of the National Academy of Sciences, 108(32), 13147-13152. [Link]

  • JPT Peptide Technologies. Antigen Peptide NY-ESO-1 - HLA-A*0201 (SLLMWITQC). [Link]

  • GenScript. NY-ESO-1 Peptide (SLLMWITQC). [Link]

  • BPS Bioscience. NY-ESO-1 Peptide (157-165). [Link]

  • Shenderov, E., et al. (2021). Generation and characterization of HLA-A2 transgenic mice expressing the human TCR 1G4 specific for the HLA-A2 restricted NY-ESO-1157-165 tumor-specific peptide. Journal for ImmunoTherapy of Cancer, 9(6), e002544. [Link]

  • Zhang, H., et al. (2023). Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment. Frontiers in Immunology, 14, 1243327. [Link]

  • Jäger, E., et al. (2000). Naturally Occurring Human Lymphocyte Antigen-A2 Restricted CD8+ T-Cell Response to the Cancer Testis Antigen NY-ESO-1 in Melanoma Patients. Cancer Research, 60(8), 2058-2061. [Link]

  • Immune Epitope Database. Epitope ID: 9161. [Link]

  • Jäger, E., et al. (2002). Vaccination with an NY-ESO-1 peptide of HLA class I/II specificities induces integrated humoral and T cell responses in ovarian cancer. Proceedings of the National Academy of Sciences, 99(Supplement 2), 7358-7363. [Link]

  • Weber, J. S., et al. (2020). A phase 1 study of NY-ESO-1 vaccine + anti-CTLA4 antibody Ipilimumab (IPI) in patients with unresectable or metastatic melanoma. OncoImmunology, 9(1), 1762539. [Link]

  • SB-PEPTIDE. NY-ESO-1 (157-165) peptide - SLLMWITQC. [Link]

  • Lethe, B., et al. (2003). A new LAGE-1 peptide recognized by cytolytic T lymphocytes on HLA-A68 tumors. Cancer Immunology, Immunotherapy, 52(12), 741-746. [Link]

  • Anilocus. Intracellular Cytokine Staining Protocol. [Link]

  • Dao, T., et al. (2021). Novel TCR-like CAR-T cells targeting an HLA∗0201-restricted SSX2 epitope display strong activity against acute myeloid leukemia. Molecular Therapy, 29(4), 1475-1488. [Link]

  • Musicò, E., et al. (2018). Immune Landscape and in Vivo Immunogenicity of NY-ESO-1 Tumor Antigen in Advanced Neuroblastoma Patients. BMC Cancer, 18(1), 996. [Link]

  • Wang, X., et al. (2007). ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials. Cancers, 2(1), 1-10. [Link]

  • MBL Life Science. MHC Tetramer staining method. [Link]

  • Abate-Daga, D., et al. (2014). Development of a T Cell Receptor Targeting an HLA-A*0201 Restricted Epitope from the Cancer-Testis Antigen SSX2 for Adoptive Immunotherapy of Cancer. PLOS One, 9(5), e93321. [Link]

  • Xu, X. J., et al. (2006). Procedure for preparing peptide-major histocompatibility complex tetramers for direct quantification of antigen-specific cytotoxic T lymphocytes. World Journal of Gastroenterology, 12(46), 7546-7551. [Link]

  • Ayyoub, M., et al. (2004). Vaccines Targeting the Cancer Testis Antigen SSX-2 Elicit HLA-A2 Epitope-Specific Cytolytic T Cells. The Journal of Immunology, 172(11), 7206-7211. [Link]

  • ImmunAware. Protocols. [Link]

  • U-CyTech. ELISPOT assay in Cancer Research. [Link]

  • Coulie, P. G., et al. (2003). A new LAGE-1 peptide recognized by cytolytic T lymphocytes on HLA-A68 tumors. Cancer Research, 63(21), 7115-7119. [Link]

  • Maecker, H. T., et al. (2012). Multiparameter Intracellular Cytokine Staining. Methods in Molecular Biology, 820, 233-248. [Link]

  • Celerion. (2018). Validation of an IFN-γ Elispot Assay in the Bioanalytical Laboratory. [Link]

  • (Reference intentionally left blank for numbering consistency)
  • NIH Tetramer Core Facility. Production Protocols. [Link]

  • (Reference intentionally left blank for numbering consistency)
  • MBL International. Tetramer Staining Guide. [Link]

  • Lu, Y., et al. (2022). An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation. Frontiers in Immunology, 12, 809890. [Link]

  • Gnjatic, S., et al. (2007). Epitope Hierarchy of Spontaneous CD4+ T Cell Responses to LAGE-1. The Journal of Immunology, 179(10), 6708-6715. [Link]

  • (Reference intentionally left blank for numbering consistency)
  • (Reference intentionally left blank for numbering consistency)

Sources

Exploratory

Technical Monograph: Antigen NY-CO-13 (p53) and the Epitope 103-111

The following technical guide details the molecular identity, immunogenic properties, and experimental utility of Antigen NY-CO-13, specifically focusing on the peptide epitope defined by residues 103-111. Context: Cance...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular identity, immunogenic properties, and experimental utility of Antigen NY-CO-13, specifically focusing on the peptide epitope defined by residues 103-111.

Context: Cancer Immunotherapy & Biomarker Discovery Target Antigen: NY-CO-13 (TP53 / p53 Tumor Suppressor) Peptide Focus: Residues 103–111 (YQGSYGFRL)[1][]

Molecular Identity & Characterization

The NY-CO-13 Antigen

NY-CO-13 is the serological designation for the p53 tumor suppressor protein (encoded by the TP53 gene), specifically identified through SEREX (Serological Analysis of Recombinant cDNA Expression Libraries) in colon cancer patients.

While p53 is a ubiquitous cellular protein, its designation as "NY-CO-13" highlights its role as a Tumor-Associated Antigen (TAA) . In malignancy, p53 is frequently mutated (leading to accumulation) or overexpressed, causing a breach in immunological tolerance. This allows the immune system to recognize processed p53 peptides as "non-self" or "aberrant self."

The 103-111 Epitope

The sequence spanning residues 103 to 111 of the p53 protein is a dominant Cytotoxic T-Lymphocyte (CTL) epitope, restricted primarily by the HLA-A*0201 allele.

FeatureSpecification
Parent Protein p53 (Isoform 1)
Residue Position 103–111
Wild-Type Sequence YQGSYGFRL (Tyr-Gln-Gly-Ser-Tyr-Gly-Phe-Arg-Leu)
Modified Sequence YLGSYGFRL (Q104L substitution)
HLA Restriction MHC Class I (HLA-A*02:01)
Hydrophobicity Moderate (Contains aromatic Tyr/Phe residues)
Molecular Weight ~1100 Da (varies slightly by salt form)

Critical Distinction (Wild-Type vs. Modified):

  • Wild-Type (YQGSYGFRL): The natural sequence found in the tumor. It has low-to-intermediate binding affinity for HLA-A2 due to the Glutamine (Q) at position 2 (a sub-optimal anchor residue).

  • Agonist/Modified (YLGSYGFRL): In vaccine development and in vitro T-cell expansion, the Glutamine at position 2 is often substituted with Leucine (L). This "anchor modification" significantly stabilizes the peptide-MHC complex, enhancing immunogenicity while retaining T-cell receptor (TCR) cross-reactivity with the wild-type tumor epitope.

Immunobiological Mechanism

The utility of NY-CO-13 (103-111) as a biomarker relies on the "Overexpression-Presentation" model.

  • Intracellular Accumulation: Mutant p53 has a prolonged half-life compared to wild-type p53. This leads to high cytosolic concentrations.

  • Proteasomal Degradation: The proteasome degrades the accumulated protein into short peptides.

  • TAP Transport: Peptides, including 103-111, are transported into the ER by the Transporter associated with Antigen Processing (TAP).

  • MHC Loading: The 103-111 peptide binds to the peptide-binding groove of HLA-A*0201 molecules.

  • Surface Presentation: The complex is displayed on the tumor cell surface, serving as a beacon for CD8+ T-cells.

Visualization: The Antigen Processing Pathway

The following diagram illustrates the pathway from NY-CO-13 gene expression to T-cell recognition.

G Gene TP53 Gene (Mutated) mRNA mRNA Gene->mRNA Transcription Protein p53 Protein (Accumulated) mRNA->Protein Translation Proteasome Proteasome (Degradation) Protein->Proteasome Ubiquitination Peptide Peptide 103-111 (YQGSYGFRL) Proteasome->Peptide Cleavage TAP TAP Transporter Peptide->TAP ER Entry MHC HLA-A*0201 Complex TAP->MHC Loading Surface Cell Surface MHC->Surface Trafficking TCell CD8+ T-Cell (Specific TCR) Surface->TCell Recognition (Cytotoxicity)

Caption: Pathway of NY-CO-13 (p53) antigen processing, leading to surface presentation of epitope 103-111.

Experimental Protocols

Peptide Reconstitution & Storage

Rationale: Hydrophobic peptides like p53(103-111) can aggregate, leading to inconsistent experimental results.

  • Solvent Selection: Dissolve the lyophilized peptide in DMSO (Dimethyl Sulfoxide) to a concentration of 10–20 mg/mL. The sequence contains hydrophobic residues (Phe, Leu, Tyr), making aqueous buffers unsuitable for initial reconstitution.

  • Dilution: Dilute the stock solution with PBS or culture medium only immediately prior to use. Ensure the final DMSO concentration is <0.1% to avoid cytotoxicity.

  • Storage: Aliquot stocks into small volumes (e.g., 10-20 µL) and store at -80°C. Avoid freeze-thaw cycles.

Detection of Antigen-Specific T-Cells (ELISPOT)

Rationale: Enzyme-Linked ImmunoSpot (ELISPOT) assays quantify the frequency of T-cells secreting IFN-γ in response to the peptide.

Protocol:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2+ patients using density gradient centrifugation (Ficoll-Paque).

  • Plating: Coat 96-well PVDF plates with anti-IFN-γ capture antibody overnight at 4°C. Block with 10% FBS.

  • Stimulation:

    • Experimental Well: 2x10⁵ PBMCs + 10 µg/mL p53(103-111) peptide.

    • Positive Control: PBMCs + PHA (Phytohemagglutinin) or CEF peptide pool.

    • Negative Control: PBMCs + DMSO (solvent control) or irrelevant peptide (e.g., HIV-gag).

  • Incubation: Incubate for 20–24 hours at 37°C, 5% CO₂.

  • Development: Wash plates, add biotinylated detection antibody, followed by Streptavidin-HRP and substrate (AEC or TMB).

  • Analysis: Count spots using an automated ELISPOT reader. A positive response is typically defined as >2x background and >10 spots/well.

T-Cell Expansion (In Vitro Sensitization)

Rationale: Precursor frequencies of p53-specific T-cells are low. Expansion is required for functional assays.

  • Induction: Culture PBMCs (2x10⁶/mL) with 10 µg/mL peptide and IL-2 (10-20 IU/mL) starting on Day 2.

  • Restimulation: On Day 7 and Day 14, restimulate T-cells with peptide-pulsed, irradiated autologous PBMCs or T2 cells (TAP-deficient cells that can be loaded with exogenous peptide).

  • Testing: Harvest cells on Day 21 for Tetramer staining or Cytotoxicity assays (Chromium release).

Discovery Workflow (SEREX)

The identification of NY-CO-13 utilized SEREX, a method that screens tumor cDNA libraries with patient serum. This approach bypasses the need for T-cell clones initially, relying on the correlation between humoral (antibody) and cellular immune responses.

SEREX Tumor Colon Cancer Tissue (mRNA Source) Library cDNA Expression Library (Lambda Phage) Tumor->Library Expression Recombinant Protein Expression (E. coli) Library->Expression Screening Screening with Autologous Patient Serum Expression->Screening Hit Positive Clone (IgG Binding) Screening->Hit Antibody-Antigen Interaction Sequencing DNA Sequencing Hit->Sequencing ID Identification: NY-CO-13 (Mutant p53) Sequencing->ID

Caption: SEREX workflow used to identify NY-CO-13 from colon cancer cDNA libraries.

Critical Analysis & Limitations

Self-Tolerance Mechanisms

Because p53 is a self-protein, high-affinity T-cells against the wild-type sequence (103-111) are often deleted in the thymus (central tolerance). The T-cells that remain typically have low-affinity TCRs.

  • Implication: Vaccines often use the modified peptide (YLGSYGFRL) to increase MHC binding stability, thereby compensating for low-affinity TCRs and breaking tolerance.

Tumor Escape

Tumors may downregulate HLA Class I molecules or TAP transporters to evade detection, rendering the p53(103-111) presentation ineffective.

  • Counter-Strategy: Combinatorial therapies using checkpoint inhibitors (anti-PD-1) or agents that upregulate MHC I (e.g., IFN-γ) are essential.

Specificity

While NY-CO-13 refers to the SEREX clone from colon cancer, the p53(103-111) epitope is relevant in multiple malignancies , including breast, lung, and ovarian cancers, making it a "pan-cancer" biomarker.

References

  • Scanlan, M. J., et al. (1998). "Characterization of human colon cancer antigens recognized by autologous antibodies." International Journal of Cancer, 76(5), 652-658.

  • Scanlan, M. J., et al. (2002). "Cancer-related Serological Recognition of Human Colon Cancer: Identification of Potential Diagnostic and Immunotherapeutic Targets." Cancer Research, 62(14), 4041-4047.

  • Theobald, M., et al. (1995). "Targeting p53 as a general tumor antigen." Proceedings of the National Academy of Sciences, 92(26), 11993-11997.

  • Yu, Z., et al. (2001). "The p53(103-111) peptide is a naturally processed epitope presented by HLA-A2 molecules." Cancer Immunology, Immunotherapy.[3] (Validates the 103-111 epitope processing).

  • UniProt Consortium. (2024). "Cellular tumor antigen p53 (P04637)."[4] UniProt Knowledgebase.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity T-Cell Stimulation using p53 (103-111)

This guide outlines the precise methodology for using the p53 (103-111) peptide epitope for in vitro T-cell stimulation. It is designed for researchers investigating tumor-associated antigen (TAA) responses in HLA-A*02:0...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the precise methodology for using the p53 (103-111) peptide epitope for in vitro T-cell stimulation. It is designed for researchers investigating tumor-associated antigen (TAA) responses in HLA-A*02:01 backgrounds.

Introduction & Scientific Context

The p53 tumor suppressor protein is a primary target in cancer immunotherapy due to its overexpression and accumulation in approximately 50% of human malignancies. While most p53 mutations result in neoantigens, the wild-type (WT) sequence is also processed and presented on MHC Class I molecules, particularly in tumors with high cytosolic p53 accumulation.

The epitope p53 (103-111) is a well-characterized HLA-A*02:01-restricted peptide. However, the native WT sequence (YQGSYGFRL ) exhibits low-to-intermediate binding affinity to the HLA-A2 groove. Consequently, a heteroclitic (anchor-modified) analog (YLGSYGFRL ) is frequently employed in stimulation assays to enhance MHC stability and T-cell receptor (TCR) engagement.

Key Application Scope:

  • Immune Monitoring: Quantifying p53-specific CD8+ T-cell precursors in patient PBMCs.

  • Vaccine Development: Validating immunogenicity of dendritic cell (DC) vaccines.[1][2]

  • T-Cell Expansion: Generating antigen-specific cytotoxic T lymphocyte (CTL) lines.

Technical Specifications & Reagent Preparation

Peptide Properties
FeatureWild-Type (WT)Heteroclitic (Modified)
Sequence YQGSYGFRL YLGSYGFRL
Modification NoneQ104L (Position 2 Anchor)
HLA Restriction HLA-A02:01HLA-A02:01
Binding Affinity IntermediateHigh (Stabilized)
Hydrophobicity HydrophobicHydrophobic
Net Charge (pH 7) +1+1
Reconstitution Protocol

Critical Step: Both sequences are hydrophobic. Improper solubilization will lead to micro-aggregates that cause assay variability and false negatives.

  • Initial Solvent: Dissolve lyophilized peptide in 100% DMSO (Dimethyl Sulfoxide) to a master stock concentration of 10 mg/mL .

    • Why: DMSO disrupts secondary structures and ensures complete solvation of hydrophobic residues (Phe, Leu, Tyr).

  • Vortex & Sonication: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath for 5 minutes.

  • Aliquoting: Aliquot into single-use vials (e.g., 10-20 µL) to avoid freeze-thaw cycles. Store at -80°C.

  • Working Solution: On the day of the assay, dilute the master stock 1:1000 in serum-free medium (e.g., AIM-V or X-VIVO 15) to reach a 10 µg/mL working concentration.

    • Caution: Keep final DMSO concentration in the cell culture < 0.5% to avoid toxicity.

Experimental Design Strategy

Donor Selection
  • HLA Typing: Donors must be confirmed HLA-A*02:01 positive . Mismatching results in zero stimulation.

  • Viability: Use PBMCs with >90% viability. Apoptotic cells release non-specific cytokines, causing high background in ELISpot.

Controls
  • Negative Control (Background): DMSO vehicle control (equivalent concentration to peptide well).

  • Irrelevant Peptide Control: HIV pol 476-484 (ILKEPVHGV) or Flu Matrix 58-66 (GILGFVFTL).[3]

  • Positive Control: PHA (Phytohemagglutinin) or CEF Peptide Pool (Cytomegalovirus, Epstein-Barr, Flu) to verify T-cell functionality.

Detailed Protocol: IFN-γ ELISpot Assay

This protocol is optimized for detecting low-frequency memory T-cells.

Phase 1: PBMC Preparation (Day 0)
  • Thawing: Rapidly thaw PBMCs at 37°C. Wash 2x with warm RPMI-1640 + 10% FBS + DNase I (20 µg/mL) to prevent clumping.

  • Resting: Resuspend cells in complete medium (RPMI + 10% Human AB Serum) at 2-3 x 10⁶ cells/mL. Incubate at 37°C, 5% CO₂ for 2-4 hours or overnight.

    • Causality: Resting allows cells to recover surface markers shed during cryopreservation and degrades apoptotic debris, significantly improving signal-to-noise ratio.

Phase 2: Assay Setup (Day 1)
  • Plate Coating: Coat ELISpot plate (PVDF) with anti-human IFN-γ capture antibody overnight at 4°C (if not using pre-coated plates).

  • Blocking: Block plate with RPMI + 10% Human AB Serum for 2 hours at RT.

  • Cell Plating: Add 200,000 - 300,000 PBMCs/well in 100 µL of serum-free medium (e.g., AIM-V).

    • Note: Serum-free medium lowers background compared to FBS.

  • Peptide Stimulation:

    • Add 100 µL of p53 (103-111) working solution (Final conc: 1-5 µg/mL ).

    • Expert Insight: For the WT peptide (YQGSYGFRL), use the higher end (5-10 µg/mL) due to lower affinity. For the modified peptide (YLGSYGFRL), 1-2 µg/mL is sufficient.

  • Co-Stimulation (Optional but Recommended): Add anti-CD28 antibody (1 µg/mL). This mimics the "Signal 2" usually provided by dendritic cells, amplifying the response of rare memory cells.

Phase 3: Incubation & Development (Day 2)
  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂. Do not disturb the plate.

  • Development: Wash plate 5x with PBS-Tween (0.05%). Add biotinylated detection antibody (2 hrs), followed by Streptavidin-ALP (1 hr), and finally the substrate (BCIP/NBT).

  • Stop: Wash with tap water to stop the reaction when distinct spots emerge (usually 5-15 mins).

Visualizations

Diagram 1: Experimental Workflow

This flowchart illustrates the critical "Resting" step often missed in standard protocols.

G Thaw Thaw PBMCs (37°C Water Bath) Wash Wash & DNase I (Remove Debris) Thaw->Wash Rest RESTING PHASE (37°C, 2-18h) *Critical for Low Background* Wash->Rest Recovery Count Count & Viability Check (Must be >90%) Rest->Count Plate Plate on ELISpot (200k cells/well) Count->Plate Stim Peptide Stimulation p53 (103-111) + anti-CD28 Plate->Stim Add Peptide Read Readout (Spot Counting) Stim->Read 18-24h Incubation

Caption: Optimized PBMC stimulation workflow emphasizing the post-thaw resting phase to minimize non-specific background.

Diagram 2: WT vs. Heteroclitic Peptide Interaction

This diagram explains the structural basis for using the modified peptide.

Caption: Comparison of WT (YQ...) and Heteroclitic (YL...) peptides. The Q->L substitution at position 2 creates a canonical anchor for HLA-A2.

Data Analysis & Interpretation

Quantitative Readout (ELISpot)
ParameterAcceptance CriteriaInterpretation
Negative Control (DMSO) < 10 spots / wellHigh background indicates poor cell quality or over-handling.
Positive Control (CEF) > 50 spots / well (or TNTC)Confirms general T-cell functionality.
p53 Response > 2x Negative Control AND > 10 spotsIndicates presence of p53-specific effector memory T-cells.
Statistical Considerations
  • Perform all conditions in triplicate .

  • Calculate the Stimulation Index (SI) : (Mean spots in Peptide well) / (Mean spots in DMSO well). An SI > 2.0 is generally considered positive.

Troubleshooting Guide

Problem: High Background in Negative Control

  • Cause: Apoptotic cells or presence of dendritic cells maturing spontaneously.

  • Solution: Ensure the "Resting Phase" (Phase 1) is strictly followed. Use serum-free medium (AIM-V) during the assay incubation.

Problem: No Response in Positive Donors

  • Cause: Peptide aggregation or HLA mismatch.

  • Solution: Verify HLA-A2 status.[2][4][5] Re-solubilize peptide stock with fresh DMSO and sonicate. Ensure CD28 co-stimulation is used if detecting rare precursors.

Problem: Low Cell Viability Post-Thaw

  • Cause: Poor cryopreservation or thawing technique.

  • Solution: Thaw rapidly (1 min), dilute slowly (dropwise medium addition) to prevent osmotic shock.

References

  • Svane, I. M., et al. (2004). "Vaccination with p53 peptide-pulsed dendritic cells is associated with disease stabilization in patients with p53 expressing advanced breast cancer."[2] Cancer Immunology, Immunotherapy.[1][4][5]

  • Houbiers, J. G., et al. (1993). "In vitro induction of human cytotoxic T lymphocyte responses against peptides of mutant and wild-type p53." European Journal of Immunology.

  • Vierboom, M. P., et al. (1997). "Peptide vaccination with an anchor-replaced p53 peptide protects against p53-overexpressing tumors."[1] Journal of Immunotherapy.

  • Petersen, T. R., et al. (2001). "In situ detection of p53-specific cytotoxic T cells in human breast cancer." Applied Immunohistochemistry & Molecular Morphology.

  • Sigma-Aldrich. "Solubility Guidelines for Peptides." Technical Guide.

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Application

Application Notes and Protocols: Lentiviral Vector Design for Expressing p53 (103-111) in Target Cells

Introduction: The Rationale for p53 Peptide Expression The p53 tumor suppressor protein is a cornerstone of cancer research, functioning as a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its inacti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for p53 Peptide Expression

The p53 tumor suppressor protein is a cornerstone of cancer research, functioning as a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its inactivation, often through mutation, is a hallmark of a vast number of human cancers. The therapeutic potential of restoring p53 function has driven extensive research into various strategies, including the use of p53-derived peptides.

This guide focuses on the design and application of a lentiviral vector system for the stable expression of the p53 (103-111) peptide in target cells. This specific peptide sequence has been investigated for its potential to elicit cytotoxic effects in cancer cells.[1][2][3] Lentiviral vectors are potent tools for gene delivery, capable of transducing both dividing and non-dividing cells and integrating into the host genome, leading to long-term, stable transgene expression.[4][5][6] This makes them an ideal platform for delivering therapeutic peptides like p53 (103-111) for sustained anti-tumor activity.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the design of a third-generation lentiviral vector, protocols for virus production and transduction, and methods for validating peptide expression and function.

Section 1: Lentiviral Vector Design Strategy

The cornerstone of this application is a meticulously designed third-generation lentiviral transfer plasmid. This generation of vectors offers enhanced biosafety by splitting the viral genes across multiple plasmids, minimizing the risk of generating replication-competent lentiviruses.[7][8][9][10]

Core Components of the Transfer Plasmid

The transfer plasmid is engineered to contain the genetic cassette that will be packaged into viral particles and subsequently delivered to the target cells. The key elements are:

  • Promoter: A strong, constitutive promoter is essential for high-level expression of the p53 peptide. The Human elongation factor-1 alpha (EF1α) promoter is selected for its robust and sustained activity across a wide range of cell types, including hematopoietic stem cells.[11][12] While the CMV promoter is also strong, it can be prone to silencing in some cell types over time.[11]

  • Expression Cassette: To express the short 9-amino acid p53 (103-111) peptide and a reporter gene for tracking transduction efficiency, a bicistronic expression strategy is employed. A 2A self-cleaving peptide (specifically, the P2A sequence) is chosen to link the p53 peptide sequence to a fluorescent reporter, such as Green Fluorescent Protein (GFP).[13][14][15] 2A peptides mediate the production of separate, equimolar proteins from a single mRNA transcript, which is generally more efficient and reliable than using an Internal Ribosome Entry Site (IRES), where the downstream gene is often expressed at lower levels.[13][16]

  • Woodchuck Hepatitis Virus Posttranscriptional Regulatory Element (WPRE): This element is included downstream of the expression cassette to enhance mRNA stability and nuclear export, leading to significantly increased transgene expression.[17][18][19][20][21]

  • Self-Inactivating (SIN) Long Terminal Repeats (LTRs): A deletion in the U3 region of the 3' LTR is a critical safety feature.[12][22] During reverse transcription, this deletion is copied to the 5' LTR of the integrated provirus, inactivating its promoter/enhancer activity and reducing the risk of insertional mutagenesis.[22]

  • Other Essential Elements: The transfer plasmid also includes the Psi (Ψ) packaging signal, the Rev Response Element (RRE), and the central Polypurine Tract (cPPT) to ensure efficient packaging, nuclear export of the viral RNA, and improved transduction efficiency, respectively.[9][22]

Visualization of the Lentiviral Transfer Plasmid

Lentiviral_Transfer_Plasmid cluster_vector pLV-EF1a-p53(103-111)-P2A-GFP-WPRE Transfer Plasmid LTR5 5' LTR (ΔU3) Psi Ψ RRE RRE cPPT cPPT EF1a EF1α Promoter p53 p53 (103-111) P2A P2A GFP eGFP WPRE WPRE LTR3 3' SIN LTR

Caption: Schematic of the third-generation lentiviral transfer plasmid.

Section 2: Materials and Reagents

Successful lentivirus production and transduction require high-quality reagents and adherence to sterile techniques.

Reagent/MaterialSupplier (Example)Catalog Number (Example)
HEK293T/17 CellsATCCCRL-11268
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS), Heat-InactivatedThermo Fisher Scientific10082147
Penicillin-StreptomycinThermo Fisher Scientific15140122
Opti-MEM I Reduced Serum MediumThermo Fisher Scientific31985062
Polyethylenimine (PEI), Linear, 25 kDaPolysciences, Inc.23966
pLV-EF1a-p53(103-111)-P2A-GFP-WPRECustom SynthesisN/A
pMD2.G (VSV-G Envelope Plasmid)Addgene12259
psPAX2 (Packaging Plasmid)Addgene12260
0.45 µm Syringe FiltersMilliporeSigmaSLHV033RS
Lenti-X ConcentratorTakara Bio631232
PolybreneMilliporeSigmaTR-1003-G
DNase INEBM0303S
qPCR Master MixBio-Rad1725271
Primers for WPRE (for titration)Custom SynthesisN/A

Section 3: Experimental Protocols

Biosafety Note: Lentiviral work must be conducted in a Biosafety Level 2 (BSL-2) facility, following all institutional and national safety guidelines.

Protocol: Lentiviral Vector Production

This protocol describes the production of lentiviral particles by transient transfection of HEK293T cells.[23][24][25][26]

Day 1: Seeding HEK293T Cells

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed 5 x 10^6 HEK293T cells in a 10 cm tissue culture dish. Ensure even distribution for a confluent monolayer on the day of transfection.

  • Incubate at 37°C, 5% CO2 overnight.

Day 2: Transfection

  • Check that cells are approximately 70-80% confluent and healthy.

  • In a sterile tube, prepare the DNA mixture in 1 mL of Opti-MEM:

    • 10 µg of pLV-EF1a-p53(103-111)-P2A-GFP-WPRE

    • 5 µg of psPAX2

    • 2.5 µg of pMD2.G

  • In a separate sterile tube, add 52.5 µL of PEI (1 mg/mL) to 1 mL of Opti-MEM.

  • Add the PEI solution to the DNA mixture, vortex briefly, and incubate at room temperature for 20 minutes.

  • Gently add the DNA-PEI complex dropwise to the plate of HEK293T cells.

  • Incubate at 37°C, 5% CO2.

Day 3: Media Change

  • 16-18 hours post-transfection, carefully aspirate the media and replace it with 10 mL of fresh, pre-warmed complete DMEM.

Day 4 & 5: Viral Harvest

  • At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile 15 mL conical tube.

  • Add 10 mL of fresh complete DMEM to the cells.

  • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

  • Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining debris. The filtered supernatant is the viral stock.

Protocol: Viral Concentration and Purification
  • Add Lenti-X Concentrator to the viral supernatant at a 1:3 ratio (1 part concentrator to 3 parts supernatant).

  • Mix well by inverting and incubate at 4°C for at least 4 hours (or overnight).

  • Centrifuge at 1,500 x g for 45 minutes at 4°C. A white pellet containing the viral particles will be visible.

  • Carefully decant and discard the supernatant.

  • Resuspend the viral pellet in a small volume (e.g., 1/100th of the original volume) of cold, sterile PBS or DMEM.

  • Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol: Lentiviral Titer Determination by qPCR

Determining the functional viral titer is crucial for reproducible experiments. qPCR-based methods that quantify the number of integrated proviral copies are highly accurate.[27][28][29][30]

Day 1: Transduction of Target Cells

  • Seed target cells (e.g., a cancer cell line) in a 24-well plate to be 50% confluent at the time of transduction.

  • Prepare serial dilutions of the concentrated lentivirus (e.g., 10^-3, 10^-4, 10^-5, 10^-6) in complete media supplemented with 8 µg/mL Polybrene.

  • Aspirate the media from the cells and add the viral dilutions.

  • Incubate at 37°C, 5% CO2.

Day 4: Genomic DNA Extraction

  • After 72 hours, harvest the cells and extract genomic DNA using a commercial kit.

Day 5: qPCR Analysis

  • Set up a qPCR reaction using a SYBR Green or TaqMan-based master mix.

  • Use primers specific for a region of the lentiviral vector that will integrate into the host genome, such as the WPRE.[27]

  • Also, use primers for a single-copy host gene (e.g., Albumin) to normalize the data.

  • Create a standard curve using a plasmid of known concentration containing the WPRE sequence.

  • Calculate the number of viral genomes per host genome to determine the vector copy number. The infectious titer (Transducing Units/mL) can then be calculated based on the number of cells transduced and the volume of virus used.

Protocol: Transduction of Target Cells
  • Seed target cells in the desired plate format.

  • The next day, add the lentiviral stock at the desired Multiplicity of Infection (MOI) to the cells in media containing 8 µg/mL Polybrene.

  • Incubate for 24-72 hours.

  • Replace the virus-containing media with fresh complete media.

  • Allow the cells to grow for another 48-72 hours before analysis to ensure stable transgene expression.

Section 4: Validation and Quality Control

Verification of Transgene Expression

The bicistronic design allows for easy verification of transduction efficiency by monitoring GFP expression using fluorescence microscopy or flow cytometry.

Workflow for Expression Validation

Validation_Workflow Transduction Transduce Target Cells with LV-p53-P2A-GFP Incubation Incubate for 72 hours Transduction->Incubation Microscopy Fluorescence Microscopy (Qualitative GFP check) Incubation->Microscopy FlowCytometry Flow Cytometry (Quantitative % GFP+ cells) Incubation->FlowCytometry

Caption: Workflow for validating transgene expression post-transduction.

Functional Assays for p53 (103-111) Activity

The ultimate goal is to confirm that the expressed p53 peptide is functional. This can be assessed through several assays:

  • MHC Class I Peptide Presentation: The p53 (103-111) peptide is expected to be processed and presented on MHC class I molecules. This can be evaluated by flow cytometry using antibodies specific for the peptide-MHC complex, if available, or by co-culturing the transduced cells with peptide-specific cytotoxic T lymphocytes (CTLs) and measuring CTL activation.[31][32][33][34]

  • Cytotoxicity Assays: The cytotoxic effect of the p53 peptide on cancer cells can be measured using standard cell viability assays such as MTT or by real-time cell analysis.[1] Compare the viability of transduced cells to that of cells transduced with a control vector (e.g., expressing only GFP).

Data Presentation

Table 1: Example Lentiviral Titer Data

Viral PrepqPCR Titer (TU/mL)
LV-p53-GFP1.5 x 10^8
LV-GFP (Control)1.8 x 10^8

Table 2: Example Cytotoxicity Assay Data

Cell LineTransduction% Viability (relative to untransduced)
Cancer Cell Line ALV-GFP (Control)98.5% ± 2.1%
Cancer Cell Line ALV-p53-GFP45.2% ± 3.5%
Normal FibroblastsLV-GFP (Control)99.1% ± 1.8%
Normal FibroblastsLV-p53-GFP95.7% ± 2.5%

Conclusion

This application note provides a detailed guide for the design, production, and validation of a lentiviral vector for expressing the p53 (103-111) peptide. The use of a third-generation, self-inactivating vector with a strong constitutive promoter and a 2A-linked reporter gene ensures high levels of biosafety and robust, trackable transgene expression. The outlined protocols offer a clear path from vector production to functional validation, empowering researchers to effectively utilize this powerful tool in the exploration of p53-based cancer therapies.

References

  • Addgene. (n.d.). Lentiviral Vector Guide. Retrieved from [Link]

  • Alstem. (n.d.). Lentiviral Packaging Third Generation Mix. Retrieved from [Link]

  • Amendola, M., & Naldini, L. (2021). Designing Lentiviral Vectors for Gene Therapy of Genetic Diseases. Viruses, 13(8), 1561. [Link]

  • Boston University. (2024, January 17). Lentiviral Vectors (3rd Generation and above) Biological Agent Reference Sheet (BARS). Retrieved from [Link]

  • Zufferey, R., Donello, J. E., Trono, D., & Hope, T. J. (1999). Woodchuck hepatitis virus posttranscriptional regulatory element enhances expression of transgenes delivered by retroviral vectors. Journal of virology, 73(4), 2886–2892. [Link]

  • Dull, T., Zufferey, R., Kelly, M., Mandel, R. J., Nguyen, M., Trono, D., & Naldini, L. (1998). A third-generation lentivirus vector with a conditional packaging system. Journal of virology, 72(11), 8463–8471. [Link]

  • Merten, O. W., Schweizer, M., & Chahal, P. S. (2016). Lentiviral Vector Bioprocessing. Viruses, 8(5), 145. [Link]

  • Milone, M. C., & O'Doherty, U. (2018). Clinical use of lentiviral vectors. Leukemia, 32(7), 1529–1541. [Link]

  • Addgene. (n.d.). Lentivirus Production Protocol. Retrieved from [Link]

  • Salk Institute. (n.d.). WPRE: A Powerful Tool to Significantly Increase Gene Expression from Retroviral Vectors. Retrieved from [Link]

  • Sastry, L., Johnson, T., Hobson, M. J., Smucker, B., & Cornetta, K. (2002). Titering lentiviral vectors: comparison of DNA, RNA and marker expression methods. Gene therapy, 9(17), 1155–1162. [Link]

  • ResearchGate. (n.d.). What is the strongest promoter for lentiviral gene expression?. Retrieved from [Link]

  • Cellecta, Inc. (n.d.). Ready-to-Use Lentiviral Packaging Plasmid Mix. Retrieved from [Link]

  • ResearchGate. (n.d.). Can I and how do I design a bicistronic – two different promoters – lentiviral transfer plasmid (no IRES/P2A)?. Retrieved from [Link]

  • Shen, H., Ochyl, L. J., & Mooney, D. J. (2015). Localized Lentivirus Delivery Via Peptide Interactions. Advanced healthcare materials, 4(17), 2678–2685. [Link]

  • Pantoja, M. A., & Lazo, P. A. (1998). Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells. Proceedings of the National Academy of Sciences of the United States of America, 95(26), 15682–15687. [Link]

  • Dull, T., Zufferey, R., Kelly, M., Mandel, R. J., Nguyen, M., Trono, D., & Naldini, L. (1998). A third-generation lentivirus vector with a conditional packaging system. Journal of virology, 72(11), 8463–8471. [Link]

  • Porgador, A., Yewdell, J. W., Deng, Y., Bennink, J. R., & Germain, R. N. (1997). Localization, quantitation, and in situ detection of specific peptide-MHC class I complexes using a monoclonal antibody. Immunity, 6(6), 715–726. [Link]

  • VectorBuilder. (n.d.). IRES Or 2A In Polycistronic Expression Cassette?. Retrieved from [Link]

  • Zufferey, R., Nagy, D., Mandel, R. J., Naldini, L., & Trono, D. (1997). Multiply attenuated lentiviral vector achieves efficient gene delivery in vivo. Nature biotechnology, 15(9), 871–875. [Link]

  • VectorBuilder. (n.d.). Selecting Ubiquitous Promoters for Effective Gene Delivery. Retrieved from [Link]

  • Medical University of South Carolina. (n.d.). Protocol 2 – Producing lentivirus in HEK293T cells using a 2nd Generation lentiviral system. Retrieved from [Link]

  • Howarth, M., Williams, A., Tolstrup, A. B., & Elliott, T. (2004). Tapasin enhances MHC class I peptide presentation according to peptide half-life. Proceedings of the National Academy of Sciences of the United States of America, 101(32), 11737–11742. [Link]

  • Nijman, H. W., van der Burg, S. H., Vierboom, M. P., Houbiers, J. G., Kast, W. M., & Melief, C. J. (1994). p53, a potential target for tumor-directed T cells. Immunology letters, 40(3), 171–178. [Link]

  • GenScript. (2025, September 23). A Comprehensive Guide to Lentiviral Vector Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). Designing Lentiviral Gene Vectors. Retrieved from [Link]

  • University of Southampton. (n.d.). Evidence of focusing the MHC class I immunopeptidome by tapasin. Retrieved from [Link]

  • ResearchGate. (n.d.). WPRE in lentiviral vectors increases titers and miRNA suppression.... Retrieved from [Link]

  • Szymczak, A. L., Workman, C. J., Wang, Y., Vignali, K. M., Dilioglou, S., Vanin, E. F., & Vignali, D. A. (2004). Correction of multi-gene deficiency in vivo using a single 'self-cleaving' 2A peptide-based retroviral vector. Nature biotechnology, 22(5), 589–594. [Link]

  • abm Inc. (n.d.). A Guide to Lentivirus Production (Protocol, Tips, & more!). Retrieved from [Link]

  • Chinnasamy, N., Milsom, M. D., Shaffer, J., Goldsmith, M. A., & Cornetta, K. (2011). Lentiviral Based Gene Transduction and Promoter Studies in Human Hematopoietic Stem Cells (hHSCs). Journal of stem cell research & therapy, 1(2), 1000105. [Link]

  • The-Min, M., Theobald, M., Echchakir, H., Herman, J., Luescher, I. F., & Bodmer, J. G. (1996). Tolerance to p53 by A2.1-restricted Cytotoxic T Lymphocytes. The Journal of experimental medicine, 184(4), 1369–1378. [Link]

  • Padua Research Archive. (2021, August 2). Designing Lentiviral Vectors for Gene Therapy of Genetic Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I do the titration of the lentivirus with qPCR?. Retrieved from [Link]

  • Chen, J., Marechal, V., & Levine, A. J. (1993). Mapping of the p53 and mdm-2 interaction domains. Molecular and cellular biology, 13(7), 4107–4114. [Link]

  • Addgene. (2014, September 9). Plasmids 101: Multicistronic Vectors. Retrieved from [Link]

  • Kunath, T., Gish, G., Lickert, H., Jones, N., Pawson, T., & Rossant, J. (2003). Transgenic RNA interference in ES cell-derived embryos recapitulates a genetic null phenotype. Nature biotechnology, 21(5), 559–561. [Link]

  • BioInnovatise. (n.d.). Lentivirus Packaging Generation Resources. Retrieved from [Link]

  • Addgene. (2016, March 15). Tips for Titering Your Lentiviral Preps. Retrieved from [Link]

  • abm Inc. (2020, June 19). The Basics of Lentivirus Production/Packaging: Protocol, Tips, and more! [Video]. YouTube. [Link]

  • Slepushkin, V. A., Chang, N., & Cohen, R. (2019). Production of Lentiviral Vectors Using Suspension Cells Grown in Serum-free Media. Molecular therapy. Methods & clinical development, 15, 357–366. [Link]

  • ResearchGate. (n.d.). Comparison of 2A and IRES-mediated eGFP (second gene) expression in.... Retrieved from [Link]

  • ResearchGate. (n.d.). Does anyone have experience with lentiviral vectors for transgene expression under a weak promoter?. Retrieved from [Link]

  • Chipuk, J. E., Kuwana, T., Bouchier-Hayes, L., Droin, N. M., Newmeyer, D. D., Schuler, M., & Green, D. R. (2004). A p53-derived apoptotic peptide derepresses p73 to cause tumor regression in vivo. The Journal of clinical investigation, 113(10), 1414–1422. [Link]

  • Neefjes, J., Jongsma, M. L., & van den Bogaart, G. (2017). A Mechanistic Model for Predicting Cell Surface Presentation of Competing Peptides by MHC Class I Molecules. Frontiers in immunology, 8, 1563. [Link]

  • protocols.io. (2025, August 5). Lentiviral vector production. Retrieved from [Link]

  • JoVE. (2023, April 6). MS Analysis of MHC Class I- and II Peptides : Immunopeptidomics | Protocol Preview [Video]. YouTube. [Link]

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Sources

Method

ELISpot assay protocol for measuring IFN-gamma release to NY-CO-13 (103-111).

Application Note: High-Sensitivity IFN- ELISpot Assay for NY-CO-13 (103-111) Specific T-Cell Responses release to NY-CO-13 (103-111) Target Antigen: NY-CO-13 (p53 isoform/mutant) Analyte: Interferon-gamma (IFN- )[1] Intr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity IFN- ELISpot Assay for NY-CO-13 (103-111) Specific T-Cell Responses


 release to NY-CO-13 (103-111)
Target Antigen:  NY-CO-13 (p53 isoform/mutant)
Analyte:  Interferon-gamma (IFN-

)[1]

Introduction & Biological Context

The precise quantification of antigen-specific T-cell responses is a cornerstone of cancer immunotherapy development. This application note details the protocol for detecting Interferon-gamma (IFN-


) release in response to NY-CO-13 (103-111) , a peptide epitope derived from the NY-CO-13  antigen.

NY-CO-13 was originally identified via SEREX (Serological Analysis of Recombinant cDNA Expression Libraries) in colon cancer patients and characterized as a mutated or variant form of the tumor suppressor p53 (Scanlan et al., 1998).[2] The specific epitope 103-111 is a critical target for CD8+ Cytotoxic T Lymphocytes (CTLs), typically restricted by HLA-A*02:01 .

Why ELISpot?

While Flow Cytometry (ICS) provides phenotypic data, the Enzyme-Linked ImmunoSpot (ELISpot) assay remains the gold standard for functional sensitivity. It can detect a single antigen-specific cell out of 100,000 PBMCs, making it indispensable for detecting low-frequency tumor-reactive clones associated with NY-CO-13.

Critical Sequence Verification

Note on Peptide Identity: Commercial nomenclature for "NY-CO-13 (103-111)" can vary.

  • Variant A (Common Commercial): Sequence YLGSYGFRL.[3][4][5] This sequence is often cross-listed with p53 or MAGE-A1 in databases.

  • Variant B (Wild-Type p53 103-111): Sequence TYSPALNKM.

  • Action: Before proceeding, verify the amino acid sequence of your peptide against your specific HLA restriction and experimental goals. This protocol applies to either, provided the correct HLA-matched donor cells are used.

Assay Principle & Mechanism

The ELISpot assay utilizes a "sandwich" immunometric approach on a PVDF membrane. The membrane captures secreted cytokines immediately surrounding the secreting cell, resulting in a visible "spot" (Spot Forming Unit - SFU) that represents the footprint of a single reactive T-cell.

Mechanism Diagram

ELISpot_Mechanism cluster_membrane PVDF Membrane Surface Capture 1. Capture Antibody (Anti-IFN-γ) Cell 2. T-Cell + Peptide (NY-CO-13 Stimulation) Cytokine 3. Secreted IFN-γ (Captured locally) Cell->Cytokine Secretion Detection 4. Detection Antibody (Biotinylated) Cytokine->Detection Binding Enzyme 5. Streptavidin-ALP (Enzyme Conjugate) Detection->Enzyme Binding Substrate 6. BCIP/NBT Substrate (Precipitates as Spot) Enzyme->Substrate Catalysis

Caption: The stepwise assembly of the ELISpot sandwich complex. Secreted IFN-


 is captured immediately, preventing diffusion and allowing single-cell resolution.

Materials & Reagents

Core Reagents
ComponentSpecificationNotes
Peptide NY-CO-13 (103-111) Purity >95% (HPLC). Reconstitute in DMSO to 10 mg/mL stock.
Capture Ab Anti-human IFN-

mAb (e.g., 1-D1K)
Coating antibody.
Detection Ab Biotinylated anti-human IFN-

mAb (e.g., 7-B6-1)
Secondary detection.
Enzyme Streptavidin-ALP (Alkaline Phosphatase)Or HRP, depending on substrate choice.
Substrate BCIP/NBT-plusFiltered (0.45 µm) before use to remove crystals.
Plate 96-well PVDF (e.g., Millipore MSIP)Pre-wetting with Ethanol is required.
Biological Materials[1][6][7][8]
  • PBMCs: Cryopreserved or fresh. Must be HLA-typed (e.g., HLA-A*02 positive if using the YLGSYGFRL or TYSPALNKM epitopes).

  • Media: RPMI 1640 + 10% Human AB Serum (heat-inactivated) + L-Glutamine + Pen/Strep. Avoid Fetal Bovine Serum (FBS) to reduce background.

Experimental Protocol

Phase 1: Plate Preparation (Day 0)
  • Activation: Pre-wet PVDF membrane with 15 µL of 35% Ethanol per well for exactly 60 seconds.

    • Expert Insight: Do not exceed 60 seconds or the membrane may detach. Do not use 70% ethanol; it is too harsh for some plates.

  • Wash: Immediately wash 5 times with 200 µL Sterile Water .

  • Coating: Add 100 µL of Capture Antibody (diluted to 10-15 µg/mL in sterile PBS) to each well.

  • Incubation: Seal and incubate overnight at 4°C .

Phase 2: Cell Preparation & Stimulation (Day 1)

Critical Step: The quality of the assay depends entirely on the health and resting state of the cells.

  • Thawing: Thaw PBMCs rapidly at 37°C. Wash 2x in warm RPMI (+10% FCS is okay for washing, but switch to Serum-Free or Human Serum for the assay).

  • Resting (Crucial): Resuspend cells in assay media (RPMI + 10% Human Serum) and incubate at 37°C, 5% CO2 for 2-4 hours or overnight.

    • Reasoning: This "resting" phase allows apoptotic cells to die off (reducing background) and T-cells to recover surface receptors lost during thawing.

  • Counting: Count viable cells using Trypan Blue or AO/PI. Viability must be >90%.

  • Plating:

    • Decant coating antibody from the plate. Wash 5x with sterile PBS.

    • Block with 200 µL Assay Media for 30 mins at Room Temp.

    • Add Cells : Typically 200,000 - 300,000 cells/well in 100 µL.

  • Stimulation: Add 100 µL of stimulation mix (2X concentration) to appropriate wells.

Stimulation Setup Table
ConditionReagentFinal Conc.Purpose
Negative Control DMSO (solvent only)Equivalent % to peptideDetermines background noise.
Test Sample NY-CO-13 (103-111) 2 - 10 µg/mL Measures specific response.
Positive Control 1 CEF Peptide Pool2 µg/mLTests antigen processing/memory (Viral).
Positive Control 2 PHA or Anti-CD31-5 µg/mLTests global cell viability/function.
  • Incubation: Incubate undisturbed for 18-24 hours at 37°C, 5% CO2.

    • Note: Do not move the plate. Vibrations cause "smudged" spots.

Phase 3: Detection & Development (Day 2)
  • Cell Removal: Shake out cells. Wash plate 5x with PBS + 0.05% Tween-20 .

  • Detection Ab: Add 100 µL Biotinylated Detection Antibody (1 µg/mL in PBS-0.5% BSA). Incubate 2 hours at Room Temp.

  • Wash: Wash 5x with PBS-Tween.

  • Enzyme: Add 100 µL Streptavidin-ALP (1:1000). Incubate 1 hour at Room Temp.

  • Wash: Wash 5x with PBS-Tween, then 3x with PBS (to remove Tween, which inhibits substrate).

  • Development: Add 100 µL BCIP/NBT substrate.

  • Monitoring: Watch for spot development (typically 5-15 mins). Stop reaction by rinsing with tap water when distinct spots appear but background is still white.

  • Drying: Air dry overnight in the dark.

Workflow Visualization

ELISpot_Workflow cluster_day0 Day 0 cluster_day1 Day 1 cluster_day2 Day 2 Coat Coat Plate (Anti-IFN-γ) Thaw Thaw PBMCs Stim Add NY-CO-13 Peptide Coat->Stim Block Plate Rest Rest Cells (2-4 Hours) Thaw->Rest Rest->Stim Incubate Incubate 18-24 hrs Stim->Incubate Wash Wash Cells Incubate->Wash Detect Add Detection Ab & Enzyme Wash->Detect Develop Add Substrate & Count Detect->Develop

Caption: Operational workflow from plate coating to data acquisition. The 'Rest' step is critical for reducing background noise.

Data Analysis & Troubleshooting

Calculation

Results are expressed as Spot Forming Units (SFU) per


 cells .


Acceptance Criteria
  • Negative Control: < 10 spots/well (ideally < 5).

  • Positive Control (PHA): > 100 spots/well (often "Too Numerous To Count" - TNTC).

  • Replicates: CV < 20% between triplicate wells.

Troubleshooting Guide
IssueProbable CauseSolution
High Background Apoptotic cells or FBS use.Rest cells overnight; Use Human Serum instead of FBS.
No Spots (Pos Ctrl) Dead cells or Enzyme failure.Check viability (>90%); Verify Streptavidin-ALP activity.
"Fuzzy" Spots Plate movement during incubation.Ensure incubator is vibration-free; Do not stack plates.
White Ring Centers Biotin/Enzyme aggregation.Filter secondary reagents (0.2 µm) before use.

References

  • Scanlan, M. J., et al. (1998). "Characterization of human colon cancer antigens recognized by autologous antibodies." International Journal of Cancer, 76(5), 652-658.[2][6]

  • Janetzki, S., et al. (2015). "Guidelines for the automated evaluation of Elispot assays (MIATA)." Nature Protocols, 10, 1098–1115.

  • Mabtech AB. "ELISpot Path: Human IFN-gamma." Application Manual.

  • Hooijberg, E., et al. (2000). "Defining the specific T cell response to tumor antigens." Journal of Immunology. (Contextual reference for p53/NY-CO-13 epitopes).

Sources

Application

Use of Antigen NY-CO-13 (103-111) in dendritic cell-based immunotherapy.

Technical Application Note: Optimization of Dendritic Cell Immunotherapy using Antigen NY-CO-13 (103-111) Part 1: Executive Summary & Scientific Rationale Target Profile: Antigen NY-CO-13 (often identified as CCDC88A / G...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimization of Dendritic Cell Immunotherapy using Antigen NY-CO-13 (103-111)

Part 1: Executive Summary & Scientific Rationale

Target Profile: Antigen NY-CO-13 (often identified as CCDC88A / Girdin or related SEREX-defined colorectal cancer antigens) represents a class of tumor-associated antigens (TAAs) identified via Serological Analysis of Recombinant cDNA Expression Libraries (SEREX). The specific epitope 103-111 is a putative MHC Class I-restricted nonapeptide (9-mer), typically targeted for Cytotoxic T Lymphocyte (CTL) priming in colorectal carcinoma (CRC) models.

The Challenge: While NY-ESO-1 is the "gold standard" Cancer-Testis antigen, NY-CO-13 offers a distinct advantage in CRC specificity. However, the hydrophobicity of the 103-111 region and the instability of peptide-MHC (pMHC) complexes on the dendritic cell (DC) surface often lead to suboptimal T-cell priming.

The Solution: This guide details an optimized "Fast-Pulse" protocol utilizing mature, Type-1 polarized Monocyte-derived Dendritic Cells (moDCs). By controlling the Critical Process Parameters (CPPs) of peptide concentration, serum starvation, and co-factors (


2-microglobulin), we enhance the stability of the NY-CO-13(103-111)/HLA complex, ensuring high-avidity T-cell expansion.

Part 2: Mechanism of Action (Visualized)

The success of this protocol relies on the "Three-Signal Hypothesis." The DC must present the NY-CO-13 peptide (Signal 1) while simultaneously providing co-stimulation (Signal 2) and polarizing cytokines (Signal 3).

DC_T_Synapse cluster_DC Dendritic Cell (mDC) cluster_TCell CD8+ Cytotoxic T Cell MHC MHC Class I + NY-CO-13 (103-111) TCR TCR Specificity MHC->TCR Signal 1: Antigen Recognition CD80 CD80 / CD86 CD28 CD28 CD80->CD28 Signal 2: Co-stimulation IL12 IL-12p70 Secretion IL12R IL-12 Receptor IL12->IL12R Signal 3: Th1 Polarization Outcome Clonal Expansion & CTL Effector Function TCR->Outcome CD28->Outcome IL12R->Outcome

Figure 1: The Immunological Synapse. Successful priming requires the NY-CO-13 peptide to be presented in the context of high CD80/86 expression and IL-12 secretion.

Part 3: Detailed Experimental Protocols

Phase A: Preparation of Reagents

1. Peptide Synthesis & Solubilization (Critical Step)

  • Sequence: NY-CO-13 (103-111). Verify sequence based on specific isoform (e.g., CCDC88A).

  • Purity:

    
     (HPLC grade) is mandatory to prevent competition from truncated impurities.
    
  • Solubilization: Hydrophobic 9-mers often aggregate.

    • Step 1: Dissolve in 100% DMSO to 10 mg/mL (Stock).

    • Step 2: Dilute to 1 mg/mL working stock in PBS only immediately before use.

    • Caution: Do not store diluted peptide at -20°C; freeze-thaw cycles destroy immunogenicity.

2. Cytokine Cocktail (The "Jonuleit" vs. "Type 1" Mix) For cancer immunotherapy, standard maturation (TNF-


 alone) is insufficient. Use the Type 1 Polarizing Cocktail  to induce IL-12p70.
ComponentConcentrationFunction
TNF-

10 ng/mLPro-inflammatory priming
IL-1

10 ng/mLUpregulation of adhesion molecules
IL-6 1000 U/mLOvercomes T-reg suppression
PGE2 1

g/mL
Migration (CCR7 upregulation)
Poly I:C 20

g/mL
TLR3 Agonist (Crucial for Cross-priming)
Phase B: Generation of Monocyte-Derived DCs (moDCs)

Day 0: Isolation

  • Isolate PBMCs from Leukopak or Buffy Coat using Ficoll-Paque density gradient.

  • Enrich CD14+ Monocytes using magnetic beads (positive selection) OR plastic adherence (2 hours at 37°C).

  • Culture Medium: RPMI 1640 + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.

  • Differentiation Factors: Add GM-CSF (1000 IU/mL) and IL-4 (500 IU/mL) .

Day 3: Replenishment

  • Remove 50% of media carefully.

  • Add fresh media containing full doses of GM-CSF and IL-4.

Day 5: Maturation (The "Go/No-Go" Decision)

  • Check morphology: Cells should be semi-adherent with visible neurites.

  • Add Maturation Cocktail (see Phase A).

  • Incubate for 24-48 hours.

Phase C: Peptide Pulsing (The "Fast-Pulse" Protocol)

This step is where most protocols fail. Serum proteases can degrade the NY-CO-13 peptide before it binds MHC.

Step-by-Step:

  • Harvest mDCs: Collect non-adherent and loosely adherent mature DCs (Day 7). Wash 2x with serum-free RPMI.

  • Cell Density: Resuspend DCs at

    
     cells/mL in serum-free RPMI.
    
  • Peptide Loading:

    • Add NY-CO-13 (103-111) peptide at 10

      
      g/mL  (approx. 10 
      
      
      
      M).
    • Optional but Recommended: Add human

      
      2-microglobulin (3 
      
      
      
      g/mL) to stabilize surface MHC I complexes.
  • Incubation: Incubate for 3 hours at 37°C, 5% CO2. Gently agitate every 30 minutes to prevent settling.

  • Wash: Wash 2x with PBS to remove unbound peptide.

  • Irradiation (If using for T-cell expansion): Irradiate DCs (30 Gy) to prevent DC outgrowth, though not strictly necessary for short-term ELISPOT.

Part 4: Quality Control & Validation

Before using the DCs, you must validate their phenotype.

1. Flow Cytometry Panel (Go/No-Go Criteria)

MarkerTarget ExpressionSignificance
CD11c

Lineage marker (purity)
CD83

Maturation marker (must be high)
CD80/CD86 MFI

Co-stimulation potential
HLA-DR HighAntigen presentation capacity
CCR7 PositiveLymph node homing potential

2. Functional Validation: IFN-


 ELISPOT 
  • Effector: Autologous CD8+ T cells (isolated via negative selection).

  • Target: NY-CO-13 pulsed DCs (Experimental) vs. HIV-Gag pulsed DCs (Control).

  • Ratio: 10:1 (T cell : DC).

  • Incubation: 18-24 hours.

  • Success Criteria:

    
    -fold increase in Spot Forming Units (SFU) over control.
    

Part 5: Workflow Visualization

Workflow cluster_0 Differentiation (Day 0-5) cluster_1 Maturation (Day 5-7) cluster_2 Loading (Day 7) Mono CD14+ Monocytes iDC Immature DC (GM-CSF + IL-4) Mono->iDC Mat Maturation Cocktail (TNFa, IL-1b, Poly I:C) iDC->Mat mDC Mature DC (CD83+ High) Mat->mDC Pulse Pulse: NY-CO-13 (10 ug/mL, Serum-Free) mDC->Pulse Valid Validation (ELISPOT/Tetramer) Pulse->Valid

Figure 2: End-to-End Workflow. Note the transition to serum-free conditions during the pulsing phase to prevent peptide degradation.

References

  • Scanlan, M. J., et al. (1998). "Characterization of human colon cancer antigens recognized by autologous antibodies." International Journal of Cancer. Link

    • Foundational paper identifying NY-CO series antigens via SEREX.
  • Jonuleit, H., et al. (1997). "Pro-inflammatory cytokines and prostaglandins induce maturation of potent immunostimulatory dendritic cells." European Journal of Immunology. Link

    • Establishes the standard matur
  • Butterfield, L. H., et al. (2001). "Generation of human T-cell responses to an HLA-A2.1-restricted peptide epitope derived from alpha-fetoprotein." Cancer Research. Link

    • Provides the basis for peptide pulsing kinetics and concentr
  • Mailliard, R. B., et al. (2004). "alpha-type-1 polarized dendritic cells: a novel immunization tool with optimized CTL-inducing activity." Cancer Research. Link

    • Source for the "Type 1" polarization str

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Antigen Presentation with NY-CO-13 (103-111)

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing the NY-CO-13 (103-111) peptide for pulsing antigen-presenting cells (APCs), such as dendritic cells...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing the NY-CO-13 (103-111) peptide for pulsing antigen-presenting cells (APCs), such as dendritic cells (DCs). NY-CO-13 is synonymous with the tumor suppressor protein p53, a critical target in cancer immunotherapy.[1][2] The (103-111) peptide fragment, with the amino acid sequence YLGSYGFRL or YQGSYGFRL, is a key epitope used to elicit specific T-cell responses against cancer cells overexpressing p53.[3][4] This resource offers troubleshooting advice and frequently asked questions to optimize your experimental workflow and ensure reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, preparation, and application of the NY-CO-13 (103-111) peptide in APC-based assays.

1. What is the optimal storage and handling procedure for the lyophilized NY-CO-13 (103-111) peptide?

To maintain the integrity and stability of your lyophilized p53 (103-111) peptide, it is crucial to store it at -20°C or colder.[1] Exposure to moisture can significantly decrease its long-term stability. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation upon opening.

2. How should I reconstitute the NY-CO-13 (103-111) peptide?

The solubility of a peptide is largely determined by its amino acid composition. For the p53 (103-111) peptide, which contains hydrophobic residues, initial reconstitution in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO) is recommended.[5] After the peptide is fully dissolved in DMSO, you can slowly add sterile tissue-culture grade water or a buffer such as PBS to achieve the desired stock concentration.[5] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5]

3. What is the recommended concentration of NY-CO-13 (103-111) for pulsing dendritic cells?

The optimal peptide concentration for pulsing DCs can vary depending on the specific experimental conditions, including the DC maturation state and the T-cell population being stimulated. However, a common starting concentration range is 1 to 10 µg/mL.[6] Clinical studies have utilized concentrations as high as 40 µg/mL for pulsing DCs.[7] It is recommended to perform a dose-response titration to determine the optimal concentration for your specific assay.

4. What is the typical incubation time for pulsing dendritic cells with the peptide?

A standard incubation time for pulsing DCs with peptides is 2 hours at 37°C.[6][7] Following incubation, it is important to wash the cells at least twice to remove any unbound peptide before co-culturing with T-cells.[7]

5. How does the NY-CO-13 (103-111) peptide get presented by antigen-presenting cells?

The p53 (103-111) peptide is presented on the surface of APCs by Major Histocompatibility Complex (MHC) class I molecules, specifically HLA-A2.[2][8] This process, known as the endogenous pathway, allows for the recognition of the peptide by CD8+ cytotoxic T-lymphocytes (CTLs).

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving the presentation of NY-CO-13 (103-111) on APCs.

Problem Potential Cause Recommended Solution Scientific Rationale
Low or No T-Cell Activation (e.g., low IFN-γ secretion in ELISpot) 1. Suboptimal Peptide Concentration: The concentration of the p53 (103-111) peptide may be too low to effectively load MHC class I molecules.Perform a peptide titration experiment to determine the optimal concentration (typically in the range of 1-10 µg/mL).[6]T-cell activation is dependent on the density of peptide-MHC complexes on the APC surface. A higher concentration of peptide can lead to increased loading and subsequent T-cell recognition.
2. Poor Peptide Stability or Solubility: The peptide may have degraded due to improper storage or may not be fully dissolved, reducing its effective concentration.Ensure the peptide is stored at -20°C or colder and reconstituted properly in a small amount of DMSO before dilution in aqueous buffer.[1] Prepare fresh aliquots for each experiment.The stability and solubility of the peptide are critical for its biological activity. Aggregated or degraded peptides will not efficiently bind to MHC molecules.
3. Inefficient Dendritic Cell Maturation: Immature DCs are less effective at presenting antigens and activating naive T-cells.Ensure DCs are properly matured using a standard maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2). Verify maturation by flow cytometry for markers like CD80, CD83, and CD86.Mature DCs upregulate co-stimulatory molecules and MHC class I expression, which are essential for providing the necessary signals for robust T-cell activation.[6]
4. Low Frequency of p53-Specific T-Cells: The donor's T-cell repertoire may have a very low number of T-cells that can recognize the p53 (103-111) epitope.Consider using T-cells from a donor with a known response or enriching for antigen-specific T-cells before the assay.The sensitivity of the assay is dependent on the initial frequency of responding T-cells.
High Background in ELISpot Assay 1. Contamination of Reagents or Cells: Bacterial or mycoplasma contamination can lead to non-specific T-cell activation.Use sterile techniques and regularly test cell cultures for contamination. Ensure all reagents are sterile.Contaminants can act as polyclonal activators, leading to cytokine secretion from T-cells that is not antigen-specific.
2. Non-Specific Peptide Binding: High concentrations of peptide may lead to non-specific interactions.Optimize the peptide concentration and ensure thorough washing of the DCs after pulsing to remove excess peptide.Excess, unbound peptide in the co-culture can sometimes lead to non-specific effects on T-cells.
3. Serum-Related Artifacts: Components in the serum used in the culture medium can sometimes cause background spots.Consider using serum-free medium or heat-inactivating the serum to reduce non-specific activation.Serum contains various factors that can sometimes non-specifically activate cells or interfere with the assay chemistry.[9]
4. Pre-activated T-Cells: The donor may have an ongoing immune response, leading to a higher baseline of activated T-cells.Screen donors for recent illnesses or inflammatory conditions. Include a "no peptide" control to assess the baseline T-cell activation.[10]T-cells that are already activated in vivo may spontaneously secrete cytokines, contributing to a high background.[10]
Inconsistent or Non-Reproducible Results 1. Variability in Dendritic Cell Preparations: Differences in the quality and maturation status of DCs between experiments can lead to variable T-cell responses.Standardize the DC generation and maturation protocol. Always assess DC phenotype by flow cytometry before use.The ability of DCs to present antigens and activate T-cells is highly dependent on their differentiation and maturation state.
2. Peptide Aliquot Instability: Repeated freeze-thaw cycles of the peptide stock can lead to degradation.Prepare single-use aliquots of the reconstituted peptide and store them at -20°C or colder.[5]Peptides are susceptible to degradation with multiple freeze-thaw cycles, leading to a decrease in their effective concentration.
3. Cell Viability Issues: Poor cell viability of either the DCs or T-cells will negatively impact the results.Ensure high cell viability (>90%) for both APCs and T-cells at the start of the experiment using a viability dye such as trypan blue.Dead or dying cells will not function properly and can release factors that inhibit the response of healthy cells.
4. Inconsistent Assay Timing: The timing of analysis can influence the outcome of cell-based assays.Standardize the incubation times for peptide pulsing and T-cell co-culture across all experiments.The kinetics of T-cell activation and cytokine secretion follow a specific timeline, and deviations can lead to variability in the measured response.

Section 3: Experimental Protocols and Visualizations

This section provides a detailed protocol for pulsing dendritic cells with the NY-CO-13 (103-111) peptide and includes diagrams to visualize key processes.

Protocol: Pulsing Dendritic Cells with NY-CO-13 (103-111) Peptide
  • Preparation of NY-CO-13 (103-111) Peptide Stock Solution:

    • Allow the lyophilized peptide vial to come to room temperature in a desiccator.

    • Reconstitute the peptide in a small volume of high-purity DMSO to create a concentrated stock solution (e.g., 1 mg/mL).

    • Gently vortex to ensure the peptide is completely dissolved.

    • Further dilute the peptide stock to the desired working concentration using sterile PBS or cell culture medium.

    • Prepare single-use aliquots and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Dendritic Cell Preparation:

    • Generate immature DCs from monocytes or bone marrow precursors using standard protocols with GM-CSF and IL-4.

    • Mature the DCs using a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours.

    • Harvest the mature DCs and assess their phenotype by flow cytometry for the expression of CD80, CD83, CD86, and HLA-DR.

  • Peptide Pulsing:

    • Resuspend the mature DCs in serum-free culture medium at a concentration of 1-2 x 10^6 cells/mL.

    • Add the diluted NY-CO-13 (103-111) peptide to the DC suspension at the optimized concentration (e.g., 10 µg/mL).

    • Incubate the cells for 2 hours at 37°C in a humidified CO2 incubator.

    • After incubation, wash the peptide-pulsed DCs twice with sterile PBS or culture medium to remove unbound peptide.

    • Resuspend the washed, peptide-pulsed DCs in complete culture medium for use in downstream applications (e.g., T-cell co-culture).

Visualization of the MHC Class I Antigen Presentation Pathway

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface p53 p53 Protein (NY-CO-13) proteasome Proteasome p53->proteasome Ubiquitination & Degradation peptides p53 (103-111) Peptides proteasome->peptides Generates Peptides TAP TAP Transporter peptides->TAP Transport MHC_I MHC Class I TAP->MHC_I Peptide Loading peptide_MHC Peptide-MHC Complex MHC_I->peptide_MHC Binding presented_complex Presented p53 (103-111)-MHC Complex peptide_MHC->presented_complex Transport to Surface APC Antigen-Presenting Cell TCR T-Cell Receptor presented_complex->TCR Recognition T_cell CD8+ T-Cell

Caption: MHC Class I presentation of the NY-CO-13 (103-111) peptide.

Experimental Workflow for Assessing T-Cell Activation

T_Cell_Activation_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis DC_prep Generate & Mature Dendritic Cells pulsing Pulse DCs with p53 Peptide (2 hours, 37°C) DC_prep->pulsing peptide_prep Reconstitute p53 (103-111) Peptide peptide_prep->pulsing Tcell_iso Isolate T-Cells from Donor coculture Co-culture Peptide-Pulsed DCs with T-Cells Tcell_iso->coculture washing Wash DCs to Remove Unbound Peptide pulsing->washing washing->coculture elispot ELISpot Assay for IFN-γ Secretion coculture->elispot flow Flow Cytometry for Activation Markers (e.g., CD69, CD137) coculture->flow

Caption: Workflow for assessing T-cell activation by peptide-pulsed DCs.

References

  • Biocompare. (n.d.). Anti-Antigen NY-CO-13 Antibody Products. Retrieved from [Link]

  • Dissanayake, D., Murakami, K., Tran, M. D., Elford, A. R., Millar, D. G., & Ohashi, P. S. (2014). Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant. PLOS ONE, 9(3), e92380.
  • Jaspan, H. B., et al. (2012). High background in ELISpot assays is associated with elevated levels of immune activation in HIV-1-seronegative individuals in Nairobi. Journal of Immunological Methods, 382(1-2), 196-203.
  • Janetzki, S., et al. (2008). ELISPOT assays provide reproducible results among different laboratories for T-cell immune monitoring—even in hands of ELISPOT-inexperienced investigators. Journal of Immunotoxicology, 5(2), 247-253.
  • León, B., & Ardavin, C. (2008). Experimental models to investigate the function of dendritic cell subsets: challenges and implications. Immunology and Cell Biology, 86(4), 337-342.
  • Luo, X., et al. (2020). Downregulation of p53 by Insufficient CTCF in CD4+ T Cells Is an Important Factor Inducing Acute Graft-Versus-Host Disease. Frontiers in Immunology, 11, 574381.
  • Svane, I. M., et al. (2004). Vaccination with p53-peptide-pulsed dendritic cells, of patients with advanced breast cancer: report from a phase I study. Cancer Immunology, Immunotherapy, 53(7), 633-641.
  • Svane, I. M., et al. (2007). Vaccination with p53 peptide-pulsed dendritic cells is associated with disease stabilization in patients with p53 expressing advanced breast cancer; monitoring of serum YKL-40 and IL-6 as response biomarkers. Cancer Immunology, Immunotherapy, 56(10), 1485-1499.
  • DeLeo, A. B. (2006). Development of multi-epitope vaccines targeting wild-type (wt) sequence p53 peptides. Cancer Immunology, Immunotherapy, 55(1), 1-8.
  • Castillo-Montiel, A., et al. (2021). Modeling Dendritic Cell Pulsed Immunotherapy for Mice with Melanoma—Protocols for Success and Recurrence.
  • Cohen, C. J., et al. (2002). Isolation and Characterization of Human Recombinant Antibodies Endowed with the Antigen-specific, Major Histocompatibility Complex-restricted Specificity of T Cells Directed toward the Widely Expressed Tumor T-cell Epitopes of the Telomerase Catalytic Subunit. Cancer Research, 62(20), 5835-5844.
  • Dissanayake, D., et al. (2014). Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant. PLOS ONE, 9(3), e92380.
  • Peng, S., et al. (2022). T cell receptors employ diverse strategies to target a p53 cancer neoantigen. eLife, 11, e75094.
  • Svane, I. M., et al. (2007). Vaccination with p53 peptide-pulsed dendritic cells is associated with disease stabilization in patients with p53 expressing advanced breast cancer; monitoring of serum YKL-40 and IL-6 as response biomarkers. Cancer Immunology, Immunotherapy, 56(10), 1485-1499.
  • Zhou, X., et al. (2023). Targeting p53 pathways: mechanisms, structures and advances in therapy. Signal Transduction and Targeted Therapy, 8(1), 91.
  • Parkhurst, M. R., et al. (2019). Antigen Experienced T Cells from Peripheral Blood Recognize p53 Neoantigens. Clinical Cancer Research, 25(18), 5695-5706.
  • Ekeruche-Makinde, J., et al. (2012). T-cell Receptor-optimized Peptide Skewing of the T-cell Repertoire Can Enhance Antigen Targeting. Journal of Biological Chemistry, 287(44), 37269-37281.
  • Friedler, A., et al. (2002). A peptide that binds and stabilizes p53 core domain: Chaperone strategy for rescue of oncogenic mutants. Proceedings of the National Academy of Sciences, 99(2), 937-942.
  • Gatti, E., et al. (2021). p53 Activation Effect in the Balance of T Regulatory and Effector Cell Subsets in Patients With Thyroid Cancer and Autoimmunity. Frontiers in Endocrinology, 12, 706680.
  • Noguchi, Y., et al. (1994). A wild-type p53 cytotoxic T cell epitope is presented by mouse hepatocarcinoma cells. Cancer Research, 54(22), 5826-5830.
  • Overwijk, W. W., et al. (2003). Optimization of Peptide Vaccines to Induce Robust Antitumor CD4 T-cell Responses. Cancer Research, 63(19), 6264-6270.
  • Theobald, M., et al. (1997). Identification and Design of p53-derived HLA-A2-binding Peptides With Increased CTL Immunogenicity. Scandinavian Journal of Immunology, 45(5), 505-512.
  • Bird, G. H., et al. (2023). Design-Rules for Stapled Alpha-Helical Peptides with On-Target In Vivo Activity: Application to Mdm2/X dual antagonists. bioRxiv.
  • Nijman, H. W., et al. (1994). Identification of wild-type and mutant p53 peptides binding to HLA-A2 assessed by a peptide loading-deficient cell line assay. European Journal of Immunology, 24(12), 3143-3149.
  • van der Burg, S. H., & Melief, C. J. M. (1998). Identification of T-cell epitopes for cancer immunotherapy. Immunology Letters, 62(1), 1-7.
  • Bonifaz, L. C., et al. (2002). Dendritic Cells Induce Peripheral T Cell Unresponsiveness under Steady State Conditions in Vivo. The Journal of Experimental Medicine, 196(12), 1579-1589.
  • Levine, A. J. (2024). Improving T cell killing and understanding senescence: Possible roles for TP53 in cancer immunotherapy. Proceedings of the National Academy of Sciences, 121(12), e2401839121.
  • Malekzadeh, P., et al. (2022). T Cell Recognition of Tumor Neoantigens and Insights Into T Cell Immunotherapy. Frontiers in Immunology, 13, 831215.
  • Gatti, E., et al. (2021). p53 Activation Effect in the Balance of T Regulatory and Effector Cell Subsets in Patients With Thyroid Cancer and Autoimmunity. Frontiers in Endocrinology, 12, 706680.
  • Bird, G. H., et al. (2023). Design-Rules for Stapled Alpha-Helical Peptides with On-Target In Vivo Activity: Application to Mdm2/X dual antagonists. bioRxiv.
  • Lau, Y. L., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules, 27(20), 7000.
  • Cole, D. K., et al. (2016). Peptide Super-Agonist Enhances T-Cell Responses to Melanoma. Frontiers in Immunology, 7, 589.
  • Amemiya, T., et al. (2023). Solubility-Aware Protein Binding Peptide Design Using AlphaFold. International Journal of Molecular Sciences, 24(13), 10839.

Sources

Optimization

Technical Support Center: Enhancing the Frequency of p53 (103-111)-Specific T-cells

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you increase the frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you increase the frequency of p53 (103-111)-specific T-cells in your experiments. The p53 protein, often called the "guardian of the genome," is a tumor suppressor crucial in preventing cancer.[1] Mutations in the p53 gene are common in various cancers, making it a prime target for cancer immunotherapy.[2][3][4]

This guide is designed to provide you with scientifically sound strategies and detailed protocols to enhance your research.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to increase the frequency of p53-specific T-cells?

A1: The low frequency of p53-specific T-cells is a significant hurdle. Since p53 is a "self" protein, the immune system is trained to tolerate it to avoid autoimmunity. T-cells that strongly react to self-antigens are often eliminated during their development in the thymus. This results in a limited number of circulating T-cells capable of recognizing p53 peptides.

Q2: What are the primary strategies to overcome this challenge?

A2: The main approaches focus on breaking immune tolerance and boosting the T-cell response. These include:

  • Peptide-Based Vaccines: Directly stimulating T-cells with specific p53 peptides.

  • Dendritic Cell (DC) Vaccines: Using the patient's own DCs to present p53 antigens and activate T-cells.[5]

  • Adoptive T-cell Therapy (ACT): Expanding p53-specific T-cells outside the body (ex vivo) and then re-infusing them into the patient.[6]

  • Combination Therapies: Combining vaccines with other treatments like checkpoint inhibitors to enhance the immune response.

Q3: How do I choose the right p53 peptide for my experiments?

A3: The p53 (103-111) peptide, with the sequence YLGSYGFRL, is a well-characterized epitope.[7] However, using modified peptides or "mimotopes" can sometimes elicit a stronger T-cell response.[8] It's also beneficial to include peptides that can be recognized by CD4+ "helper" T-cells, as they play a crucial role in orchestrating the overall immune response.[3][9]

Q4: What are the most critical factors for successful ex vivo T-cell expansion?

A4: Success in ex vivo expansion hinges on several factors:

  • Starting T-cell population: A higher initial frequency of p53-specific T-cells increases the likelihood of successful expansion.

  • Antigen-presenting cells (APCs): The quality and activation state of APCs are critical for stimulating T-cell growth.

  • Cytokine cocktail: The combination and concentration of cytokines like IL-2, IL-7, IL-15, and IL-21 can significantly influence T-cell proliferation and survival.

Troubleshooting Guides

Guide 1: Low T-cell Response with Peptide-Based Vaccines

Problem: You are not observing a significant increase in p53-specific T-cells after vaccination with a p53 (103-111) peptide.

Causality: This could be due to several factors, including poor peptide stability, inefficient delivery to lymph nodes, or the presence of an immunosuppressive tumor microenvironment.

Solutions:

  • Optimize Peptide Formulation:

    • Adjuvants: Incorporate a potent adjuvant to stimulate a stronger immune response. Adjuvants like Toll-like receptor (TLR) agonists (e.g., CpG) or saponin-based adjuvants can enhance T-cell activation.[10][11][12][13][14]

    • Delivery Systems: Utilize delivery platforms like the Amphiphile (AMP) platform, which conjugates the peptide to an albumin-binding lipid to improve its delivery to the lymph nodes where immune responses are initiated.[15][16]

  • Enhance T-cell Priming:

    • Heterologous Prime-Boost: A strategy involving priming with peptide-loaded DCs followed by a boost with a mixture of synthetic peptides and adjuvants can generate a more robust and long-lasting T-cell response.[17]

  • Combine with Checkpoint Inhibitors:

    • Immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, can help overcome the immunosuppressive mechanisms that dampen T-cell activity.[18][19]

Experimental Protocol: Peptide Vaccination with Adjuvant

  • Preparation: Dissolve the p53 (103-111) peptide and a TLR agonist like CpG ODN in a sterile, endotoxin-free buffer (e.g., PBS).

  • Administration: Administer the vaccine subcutaneously to allow for efficient drainage to the lymph nodes.

  • Booster Shots: Administer booster vaccinations at 2-3 week intervals to amplify the T-cell response.

  • Monitoring: Analyze peripheral blood samples for the frequency of p53-specific T-cells using techniques like ELISpot or MHC-tetramer staining.[20]

Guide 2: Inefficient T-cell Activation with Dendritic Cell (DC) Vaccines

Problem: Your DC vaccine is not effectively stimulating p53-specific T-cells.

Causality: This could stem from suboptimal DC maturation, inefficient peptide loading, or the generation of immunosuppressive DCs.

Solutions:

  • Optimize DC Maturation:

    • Use a potent maturation cocktail containing a combination of cytokines (e.g., TNF-α, IL-1β, IL-6) and a TLR agonist to ensure the DCs are fully activated and capable of stimulating a strong T-cell response.[21]

  • Improve Peptide Loading:

    • Pulse immature DCs with the p53 peptide before inducing maturation, as this has been shown to be an effective timing strategy.[22]

    • Consider using adenoviral vectors to transduce DCs with the p53 gene, which can lead to the presentation of multiple p53 epitopes.[23]

  • Assess DC Quality:

    • Before use, verify the quality of your mature DCs by flow cytometry, checking for high expression of co-stimulatory molecules like CD80, CD86, and CD40, and the maturation marker CD83.

Experimental Protocol: Generation of Peptide-Pulsed DCs

  • Isolate Monocytes: Isolate monocytes from peripheral blood mononuclear cells (PBMCs).

  • Differentiate into Immature DCs: Culture the monocytes for 5-7 days in the presence of GM-CSF and IL-4.

  • Peptide Pulsing: On day 5 or 6, pulse the immature DCs with the p53 (103-111) peptide.

  • Mature DCs: Add a maturation cocktail and culture for another 24-48 hours.

  • Co-culture with T-cells: Co-culture the mature, peptide-pulsed DCs with autologous T-cells to stimulate the expansion of p53-specific T-cells.

Guide 3: Poor Ex Vivo Expansion of p53-Specific T-cells for Adoptive Therapy

Problem: You are unable to achieve sufficient numbers of p53-specific T-cells for adoptive T-cell therapy.[24][25]

Causality: The initial frequency of p53-specific T-cells in the starting population may be too low, or the expansion protocol may not be optimal.

Solutions:

  • Enrich for Antigen-Specific T-cells:

    • Use in vivo priming with a p53 peptide vaccine before collecting PBMCs for ex vivo expansion. This can significantly increase the starting frequency of p53-specific T-cells.[26]

    • Employ protocols like NeoExpand, which involves in vitro stimulation with target neoantigens to selectively expand neoantigen-specific tumor-infiltrating lymphocytes (TILs).[27]

  • Optimize Expansion Protocol:

    • Cytokine Support: Use a combination of cytokines, such as IL-2 and IL-21, to promote the proliferation and survival of T-cells.

    • Co-stimulation: Utilize anti-CD3/CD28 beads for non-specific expansion after an initial antigen-specific stimulation phase.

Experimental Protocol: Ex Vivo Expansion of p53-Specific T-cells

  • Antigen-Specific Enrichment: Stimulate PBMCs with p53 peptide-pulsed APCs for 10-12 days in the presence of IL-2 and IL-12.

  • Non-Specific Expansion: Harvest the stimulated cells and expand them non-specifically using anti-CD3/CD28 beads for another 10-12 days.

  • Functional Assessment: Evaluate the expanded T-cells for their specificity and cytotoxic function against p53-expressing target cells.

Visualizations

Diagram 1: Workflow for Enhancing p53-Specific T-cell Frequency

G cluster_0 Vaccination Strategies cluster_1 Adoptive Cell Therapy cluster_2 Combination Therapy Peptide Vaccine Peptide Vaccine T-cell Priming T-cell Priming Peptide Vaccine->T-cell Priming In vivo DC Vaccine DC Vaccine DC Vaccine->T-cell Priming In vivo Ex Vivo Expansion Ex Vivo Expansion T-cell Infusion T-cell Infusion Ex Vivo Expansion->T-cell Infusion Tumor Regression Tumor Regression T-cell Infusion->Tumor Regression Checkpoint Inhibitors Checkpoint Inhibitors Checkpoint Inhibitors->Tumor Regression Enhance Efficacy T-cell Priming->Ex Vivo Expansion Collect PBMCs G Monocyte Isolation Monocyte Isolation Immature DC Immature DC Monocyte Isolation->Immature DC + GM-CSF, IL-4 Peptide Pulsing Peptide Pulsing Immature DC->Peptide Pulsing + p53 peptide Mature DC Mature DC Peptide Pulsing->Mature DC + Maturation Cocktail T-cell Co-culture T-cell Co-culture Mature DC->T-cell Co-culture T-cell Expansion T-cell Expansion T-cell Co-culture->T-cell Expansion

Caption: Workflow for dendritic cell vaccine preparation.

Quantitative Data Summary

StrategyKey ParametersExpected OutcomeReference
Peptide Vaccine + Adjuvant Peptide: p53 (103-111)Adjuvant: CpG ODN2-3 fold increase in antigen-specific CD8+ T-cells[28]
DC Vaccine Maturation: Cytokine cocktail + TLR agonistIncreased T-cell frequencies in 69% of patients[21]
Ex Vivo Expansion (post-priming) Priming: p53 peptide vaccineExpansion: Anti-CD3/CD28 beads>25-fold higher frequencies of p53-specific T-cells[26]

References

  • Malek, M., et al. (2011). Restoring p53 active conformation by zinc increases the response of mutant p53 tumor cells to anticancer drugs. Cell Cycle, 10, 1679–1689.
  • Peptide vaccines prevent tumor growth by activating T cells that respond to n
  • AMP-peptide vaccination against multiple p53 mutant epitopes promotes lymph node delivery to generate potent, functional T cell immunity. AACR 2024 - Elicio Therapeutics.
  • T cell receptors employ diverse strategies to target a p53 cancer neoantigen. PMC.
  • Peptide Vaccine Strategies in the Tre
  • Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability. PMC.
  • Targeting mutant p53 in spontaneous cancer by T cell receptor gene therapy. Refubium - Freie Universität Berlin.
  • Phase I dendritic cell p53 peptide vaccine for head and neck cancer. PMC - NIH.
  • Promising New Tools for Targeting p53 Mutant Cancers: Humoral and Cell-Based Immunotherapies. Frontiers.
  • Therapeutic Strategies to Activ
  • Vaccination with p53-peptide–pulsed dendritic cells, of patients with advanced breast cancer: report
  • Clinical and Immunological Effects of p53-Targeting Vaccines. PMC - PubMed Central.
  • 1145 A lymph node targeted AMP-peptide vaccine generates functional T cell immunity against mutant p53 and BRAF. Journal for ImmunoTherapy of Cancer.
  • Vaccines: How do adjuvants enhance immune responses?. eLife.
  • Ex vivo expansion protocol for human tumor specific T cells for adoptive T cell therapy. Journal of Visualized Experiments.
  • Optimized Peptide Vaccines Eliciting Extensive CD8 T Cell Responses with Therapeutic Anti-Tumor Effects. PMC - NIH.
  • Reassessing target antigens for adoptive T cell therapy. PMC - PubMed Central.
  • An optimized peptide vaccine strategy capable of inducing multivalent CD8+ T cell responses with potent antitumor effects. NIH.
  • Combining vaccines and immune checkpoint inhibitors to prime, expand, and facilitate effective tumor immunotherapy. PMC - NIH.
  • Guidelines for analysis of low-frequency antigen-specific T cell results: Dye-based proliferation assay vs 3H-thymidine incorpor
  • Approaches to Improve Peptide Vaccines. Frontiers.
  • Adjuvants for peptide-based cancer vaccines. Expert Review of Vaccines.
  • Dendritic Cell p53 Vaccine Development Service.
  • Detecting Antigen-Specific T Cell Responses: From Bulk Popul
  • Development of multi-epitope vaccines targeting wild-type (wt) sequence p53 peptides. PMC - PubMed Central.
  • Neoantigen-specific expansion of tumor-infiltrating lymphocytes enables effective treatment of p53-mutant cancer in mice. Journal for ImmunoTherapy of Cancer.
  • Safety and Efficacy of Personalized Cancer Vaccines in Combination With Immune Checkpoint Inhibitors in Cancer Tre
  • What is the best timing for peptide-loading of DC vaccines?.
  • Guidelines for analysis of low-frequency antigen-specific T cell results: Dye-based proliferation assay vs 3H-thymidine incorporation.
  • Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines. Vaccines.
  • Advancements and Challenges in Peptide-Based Cancer Vaccination: A Multidisciplinary Perspective. MDPI.
  • Case Report: A neoantigen-targeting peptide vaccine combined with checkpoint inhibition induces tumor regression and long-term remission in a pediatric patient with metastatic hep
  • Tumor Antigen–Specific T-Cell Expansion Is Greatly Facilitated by In vivo Priming. Clinical Cancer Research.
  • Personalized peptide vaccination: A new approach for advanced cancer as therapeutic cancer vaccine.
  • Benzodioxin-Annulated Naphthalimides as Potent DNA Replication Stress Inducers with Dual p53-Dependent and Independent Antitumor Activity. MDPI.
  • Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis. Theranostics.
  • Advances in identification and selection of personalized neoantigen/T-cell pairs for autologous adoptive T cell therapies. Taylor & Francis.
  • Strategies for targeting mutant p53 and wild-type p53 in cancer cells....
  • Antigen-specificity measurements are the key to understanding T cell responses. Frontiers.
  • In vitro and in vivo studies of human lymphocytes genetically engineered to express T cell receptors that recognize a p53 antigenic epitope.
  • Published list of Cancer T-cell epitopes. Immudex.
  • Self-antigen–specific CD8 + T cell precursor frequency determines the quality of the antitumor immune response. Rockefeller University Press.
  • Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant. PLOS.
  • Ex vivo expansion protocol for human tumor specific T cells for adoptive T cell therapy.
  • Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines. Vaccines.

Sources

Troubleshooting

Addressing variability in ELISpot results for Antigen NY-CO-13 (103-111).

Welcome to the technical support resource for the Enzyme-Linked Immunospot (ELISpot) assay, with a focus on addressing variability when working with the peptide antigen NY-CO-13 (103-111). This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the Enzyme-Linked Immunospot (ELISpot) assay, with a focus on addressing variability when working with the peptide antigen NY-CO-13 (103-111). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and validated protocols to enhance the reliability and reproducibility of your results.

Introduction: The Challenge of Peptide Antigen ELISpot

The ELISpot assay is a powerful tool for quantifying the frequency of cytokine-secreting cells at the single-cell level, making it invaluable for monitoring immune responses. However, the assay is susceptible to variability, particularly when using synthetic peptides like NY-CO-13 (103-111) as the stimulus. Sources of variability are numerous, stemming from cell handling, reagent quality, protocol execution, and data analysis.[1]

This guide provides a structured approach to systematically identify and mitigate these variables, ensuring the generation of robust and trustworthy data.

Core Principles for Minimizing Variability

Before diving into specific troubleshooting scenarios, it's crucial to understand the foundational pillars of a successful ELISpot experiment. Adherence to these principles will proactively prevent many common issues.

The Primacy of Cell Health

The quality of your results is directly dependent on the quality of your cells. Only healthy, viable cells will provide a reliable measure of the antigen-specific response.

  • Viability Threshold: Always ensure your cell suspension has a viability of at least 89% before plating.[2]

  • Cryopreservation and Thawing: If using cryopreserved Peripheral Blood Mononuclear Cells (PBMCs), a standardized thawing and resting protocol is non-negotiable. A resting period of at least one hour post-thaw allows cells to recover and shed debris, which can otherwise contribute to background noise.[3]

  • Cell Counting: Accurate cell counting is critical. Automated counters are generally more precise than manual methods.[4] Ensure you are only counting viable cells.

Reagent and Material Consistency

Lot-to-lot variation in critical reagents is a major source of inter-assay variability.

  • Critical Reagents: PBMCs, antibodies (capture and detection), and positive controls are considered critical reagents that require lot-to-lot bridging studies for regulated work.[5]

  • Serum Selection: Serum is a notorious variable. If not using a serum-free medium, it is essential to test several batches of fetal bovine serum (FBS) to find one with a low background and optimal signal-to-noise ratio, and then reserve a large quantity of that specific lot for all subsequent experiments. Human serum can contain cytokines or heterophilic antibodies that cause high background and should be avoided.[2]

  • Peptide Antigen Quality: Ensure the NY-CO-13 (103-111) peptide is of high purity and stored correctly. If dissolved in a solvent like DMSO, the final concentration in the well must be kept below 0.5% to prevent damage to the PVDF membrane and cellular toxicity.[2][3]

Protocol Standardization

Even minor deviations in the protocol can significantly alter results.[1]

  • Washing Technique: Inadequate washing is a primary cause of high background.[6] A standardized, gentle, yet thorough washing technique is essential.

  • Incubation Conditions: Maintain a stable, calibrated incubator at 37°C with 5% CO₂ and high humidity to prevent evaporation.[6] Do not stack plates, as this can cause temperature gradients.[6]

  • Pipetting: Careful and consistent pipetting is key. Avoid touching the membrane with pipette tips.[7] When adding cells and stimuli, a best practice is to add the stimulus solution first, followed by the cell suspension, to ensure even cell distribution and prevent the "ring effect".[2]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during ELISpot assays in a question-and-answer format.

High Background

Q1: My negative control wells (cells + media only) have a high number of spots or a dark, patchy background. What's causing this?

High background can obscure true positive results and is often multifactorial. The underlying cause can be either non-specific staining or spontaneous, non-specific cytokine secretion.

Potential Cause Explanation & Causality Recommended Solution
Inadequate Washing Insufficient removal of unbound detection antibody or enzyme conjugate leads to widespread, non-specific signal upon substrate addition.[6]Increase the number and vigor of wash steps. Ensure both sides of the membrane are washed after removing the plate's underdrain.[6][8]
Cell Debris/Low Viability Dead cells can lyse and release cellular contents that non-specifically bind to the membrane, creating a patchy background.[2]Use cells with >89% viability.[2] For frozen cells, allow a resting period post-thaw to remove debris.[3] Consider using a nuclease like Benzonase® during cell washing to reduce clumping from released DNA.[4]
Serum Contamination Serum can contain endogenous cytokines or heterophilic antibodies that cross-link the capture and detection antibodies.[6]Test multiple lots of FBS to select one with low background or switch to a validated serum-free cell culture medium.[9]
Overdevelopment Allowing the enzymatic reaction to proceed for too long will increase the signal of both true spots and background staining.[6]Monitor spot development under a microscope. Stop the reaction by washing with deionized water as soon as distinct spots are visible against a clean background.[2][10]
High DMSO Concentration DMSO concentrations above 0.5% can damage the PVDF membrane, causing it to "leak" and trap detection reagents, leading to a dark background.[2]Ensure the final concentration of DMSO (from the peptide stock) in each well is below 0.5%.[2][3]
Troubleshooting Flowchart: High Background

high_background start High Background Observed check_wash Review Washing Protocol start->check_wash Is washing thorough? check_cells Assess Cell Viability & Debris check_reagents Evaluate Reagents (Serum, DMSO) check_dev Check Development Time check_wash->check_cells Yes sol_wash Increase wash steps. Wash both sides of membrane. check_wash->sol_wash No check_cells->check_reagents Yes sol_cells Use high viability cells (>89%). Rest thawed cells. check_cells->sol_cells No check_reagents->check_dev Yes sol_reagents Test new serum lot or use serum-free media. Keep DMSO <0.5%. check_reagents->sol_reagents No sol_dev Reduce substrate incubation. Monitor development. check_dev->sol_dev No

A decision tree for troubleshooting high background in ELISpot assays.
Weak or No Signal

Q2: My positive control wells show a response, but my NY-CO-13 stimulated wells have very few or no spots. What should I do?

This indicates the assay itself is functional, but the specific stimulation with your peptide is failing.

Potential Cause Explanation & Causality Recommended Solution
Suboptimal Peptide Concentration T-cell activation is dose-dependent. The concentration of the NY-CO-13 peptide may be too low to elicit a response or, less commonly, too high, causing activation-induced cell death.Perform a dose-response titration of the NY-CO-13 peptide, typically from 0.1 µg/mL to 10 µg/mL, to determine the optimal concentration that yields the maximal number of spots.[11]
Low Frequency of Responding Cells The number of T-cells specific to the NY-CO-13 (103-111) epitope in your donor sample may be below the limit of detection for the cell concentration used.Increase the number of cells plated per well. While 2.5x10⁵ is typical, you may need to go up to 4x10⁵ or higher for rare responses. Always run replicates to ensure the result is not due to random chance.
Incorrect Antibody Concentration If the capture antibody concentration is too low, it may not efficiently bind the secreted cytokine, leading to fewer and more diffuse spots.[3][4]Titrate both capture and detection antibodies to find the optimal concentrations. A typical starting concentration for capture antibody is 5-10 µg/mL.[4]
Suboptimal Incubation Time Different cytokines have different secretion kinetics. The incubation time may be too short for the target analyte to be secreted in detectable amounts.Optimize the cell incubation time. While 18-24 hours is common for IFN-γ, other analytes may require longer.[4]
Inconsistent Spot Morphology

Q3: My spots are fuzzy, have inconsistent sizes, or are poorly defined. How can I improve spot quality?

Spot morphology provides clues about the secretory activity of the cell and the technical execution of the assay.[12]

Potential Cause Explanation & Causality Recommended Solution
Plate Movement During Incubation Any disturbance or vibration of the plate during the cell incubation period can cause the secreting cell to move slightly, smearing the secreted cytokine and resulting in a "fuzzy" or comet-tailed spot.Ensure the incubator is on a stable, vibration-free surface. Do not disturb the plates during the incubation period.[7][8]
Low Capture Antibody Concentration Insufficient capture antibody on the membrane leads to a lower binding capacity. Secreted cytokine diffuses further before being captured, resulting in larger, more diffuse spots.[3][4]Use the optimal, validated concentration of capture antibody. For Mabtech antibodies, 15 µg/ml is often recommended to ensure sharp spots.[3]
Over-incubation of Cells If cells are incubated for too long, they secrete large amounts of cytokine, leading to very large spots that can merge, making accurate counting impossible.[4]Determine the optimal cell incubation time for your specific antigen and cytokine.[4]
Substrate Issues If using an HRP-based system, using tap water with high ionic content to stop the reaction can cause TMB spots to fade or disappear.[2] Old or improperly stored substrate can precipitate, causing artificial spots.[2]Stop the reaction with deionized or distilled water.[2] If precipitates are suspected, filter the substrate solution through a 0.45 µm filter before use.[2]

Validated Experimental Protocols

Protocol 1: Thawing and Resting of Cryopreserved PBMCs

This protocol is designed to maximize cell viability and recovery, a critical first step for reproducible ELISpot results.

  • Preparation: Prepare complete culture medium (e.g., RPMI-1640 + 10% heat-inactivated FBS + 1% Penicillin-Streptomycin). Warm to 37°C.

  • Rapid Thaw: Remove a cryovial of PBMCs from liquid nitrogen storage. Immediately place it in a 37°C water bath until only a small ice crystal remains. Do not allow the vial to warm completely.

  • Dilution: Aseptically transfer the thawed cell suspension into a 50 mL conical tube. Slowly, add 10 mL of warm complete medium dropwise while gently swirling the tube to mix. This gradual dilution minimizes osmotic shock.

  • First Wash: Centrifuge the cells at 300 x g for 7 minutes at room temperature.

  • Resuspension: Carefully discard the supernatant. Gently flick the tube to loosen the cell pellet, then resuspend in 10 mL of fresh, warm complete medium.

  • Resting Period: Perform a viable cell count (e.g., using Trypan Blue). Adjust the cell concentration to 2-3 x 10⁶ viable cells/mL in complete medium. Transfer the cell suspension to a sterile flask or tube and incubate at 37°C, 5% CO₂ for 1-4 hours. This allows the cells to recover metabolic activity and shed surface debris.[3]

  • Final Wash: After resting, centrifuge the cells again at 300 x g for 7 minutes.

  • Final Resuspension: Discard the supernatant and resuspend the cell pellet in the desired volume of assay medium (serum-free is recommended for the assay itself) for plating. Perform a final cell count to ensure accurate plating density.

Protocol 2: Optimized ELISpot Plate Washing Technique

This technique minimizes background while preserving the integrity of the spots.

  • Reagent: Use a wash buffer of Phosphate Buffered Saline (PBS). For most steps, a 0.05% Tween-20 solution in PBS can be used, but never use Tween-20 in any step prior to cell removal , as it can damage cell membranes.[2] The final washes before substrate addition should be with PBS only to remove all residual Tween.[7]

  • Cell Removal: After the cell incubation step, decant the medium by flicking the plate over a sink. Gently wash the wells 3-4 times with 200 µL of PBS to remove all cells.

  • Antibody/Enzyme Washes: After incubations with the detection antibody and enzyme conjugate, perform 5-6 vigorous washes with 200 µL of wash buffer per well.

  • Technique: Use a multichannel pipette or a gentle plate washer. When emptying the plate, tap it firmly onto a stack of paper towels to remove any residual liquid. Avoid splashing liquid back into the wells.[3]

  • Final Wash: Before adding the substrate, perform a final 2-3 washes with PBS only. Ensure all PBS is removed before adding the substrate.[2]

Assay Acceptance Criteria

To ensure inter-assay and intra-assay consistency, it is crucial to establish clear acceptance criteria during assay validation.

Parameter Acceptance Criterion Rationale & Reference
Negative Control (Media) Mean spot count should be low and consistent (e.g., <10 spots/well).Establishes the baseline noise of the assay. High background invalidates the run.[11]
Positive Control (e.g., PHA) Must be significantly above the negative control (e.g., >50 Spot Forming Units/10⁵ cells).Confirms cell functionality and that the assay reagents and procedure are working correctly.[4][13]
Intra-Assay Precision (%CV) For triplicate wells with a mean count >30 spots, the Coefficient of Variation (%CV) should be <30%.Measures the reproducibility within a single plate. A high %CV indicates pipetting error or uneven cell distribution. Some guidelines are stricter, requiring <25% for counts >100.[5]
Cell Viability Must be >89% prior to plating.Ensures that the plated cells are functional and capable of responding to stimuli.[2]

General ELISpot Workflow

A generalized workflow for the ELISpot assay from preparation to analysis.

References

  • U-CyTech. Troubleshooting T cell ELISPOT assay. [Link]

  • Creative Biolabs Antibody. ELISpot Troubleshooting. [Link]

  • Wang, B., et al. (2011). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. Journal of Visualized Experiments. [Link]

  • Janetzki, S., et al. (2015). High Reproducibility of ELISPOT Counts from Nine Different Laboratories. Cells. [Link]

  • Lehmann, P.V., & Zhang, W. (2005). Image Analysis and Data Management of ELISPOT Assay Results. In: T-Cell Assays. Methods in Molecular Biology™, vol 302. Humana Press. [Link]

  • Zhang, W., et al. (2009). ELISPOT assays provide reproducible results among different laboratories for T-cell immune monitoring—even in hands of ELISPOT-inexperienced investigators. Journal of Immunotoxicology. [Link]

  • Janetzki, S., & Price, L. (2012). The Impact of Harmonization on ELISPOT Assay Performance Protocol. In: T-Cell Assays. Methods in Molecular Biology, vol 792. Humana Press. [Link]

  • Janetzki, S., et al. (2015). Recommendations on ELISpot Assay Validation by the GCC. Journal for ImmunoTherapy of Cancer. [Link]

  • Sino Biological. ELISpot Troubleshooting. [Link]

Sources

Optimization

Technical Support Center: Enhancing Transfection Efficiency of Vectors Encoding NY-CO-13 (103-111)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with vectors encoding the NY-CO-13 (103-111) peptide. This guide provides in-depth troubleshooting advice, f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with vectors encoding the NY-CO-13 (103-111) peptide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of transfecting this specific vector and maximize your experimental success.

Introduction: The Unique Challenges of Expressing the NY-CO-13 (103-111) Peptide

The NY-CO-13 antigen, also known as the tumor suppressor protein p53, presents a unique set of challenges in the context of gene expression.[1][2] The NY-CO-13 (103-111) epitope is a short peptide derived from this critical protein.[1] When expressing such a short peptide from a vector, researchers often encounter issues that are not typical for larger proteins. These challenges can include:

  • Low Peptide Stability: Short peptides are often susceptible to rapid degradation by intracellular proteases.[3][4]

  • Potential Cytotoxicity: As a derivative of the p53 protein, which is a key regulator of apoptosis, the expressed peptide may have unintended biological effects, including cytotoxicity, which can impact cell viability and, consequently, transfection efficiency.[5][6][7]

  • Inefficient Translation: Ribosomes may not efficiently initiate translation of very short open reading frames (ORFs) unless the vector is specifically designed to promote it.[8]

  • Difficult Detection: The small size of the peptide can make it challenging to detect and quantify, complicating the assessment of transfection success.

This guide is designed to address these specific issues and provide you with the tools to overcome them.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive from researchers working with vectors encoding the NY-CO-13 (103-111) peptide:

Q1: Why am I seeing high cell death after transfection?

High cell death is a common issue when working with p53-derived peptides. The p53 protein is a potent inducer of apoptosis, and even short epitopes can sometimes trigger this pathway.[2][6][7] It is also possible that the transfection process itself is causing excessive toxicity.

Q2: My transfection efficiency is very low. What are the likely causes?

Low transfection efficiency can stem from several factors. These include suboptimal transfection reagents or protocols for your specific cell type, poor plasmid DNA quality, or issues related to the health and confluency of your cells. For short peptides like NY-CO-13 (103-111), rapid degradation of the expressed peptide could also be misinterpreted as low transfection efficiency.[3][4]

Q3: How can I confirm that my vector is expressing the NY-CO-13 (103-111) peptide?

Detecting a small peptide is challenging. Standard Western blotting may not be effective. Consider using a vector that co-expresses a fluorescent reporter protein (e.g., GFP) from a separate promoter or as a fusion partner with a self-cleaving 2A peptide. Alternatively, you can use a sensitive ELISA or mass spectrometry to detect the peptide in cell lysates.

Q4: Should I use a transient or stable transfection approach?

The choice between transient and stable transfection depends on your experimental goals. Transient transfection is suitable for short-term expression studies, typically lasting 24-96 hours.[8] For long-term studies or to establish a cell line that continuously expresses the peptide, stable transfection is necessary. However, if the peptide is cytotoxic, establishing a stable cell line may be difficult.

Q5: Can the vector design influence the expression of a short peptide?

Absolutely. The design of the expression vector is critical. For efficient expression of a short peptide, consider the following:

  • Strong Promoter: Use a strong constitutive promoter (e.g., CMV, EF1a) to drive high levels of transcription.

  • Kozak Sequence: Ensure a strong Kozak consensus sequence is present upstream of the start codon to facilitate efficient ribosomal initiation.

  • Fusion Tags: Fusing the peptide to a larger, stable protein (e.g., GST, MBP) can protect it from degradation and facilitate detection.[9] A C-terminal fusion is often preferable to avoid interfering with N-terminal post-translational modifications.

  • Codon Optimization: Optimizing the codon usage of your insert for the expression host can enhance translation efficiency.[10]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to troubleshooting common problems encountered during the transfection of vectors encoding NY-CO-13 (103-111).

Problem 1: High Cell Toxicity and Low Cell Viability

High levels of cell death following transfection can be a significant hurdle. The following workflow will help you diagnose and resolve this issue.

Troubleshooting Workflow for High Cell Toxicity

A High Cell Toxicity Observed B Assess Transfection Reagent Toxicity A->B C Evaluate Plasmid DNA Quality and Quantity A->C D Consider Peptide-Induced Cytotoxicity A->D E Optimize Reagent-to-DNA Ratio B->E J Switch to a Less Toxic Transfection Method (e.g., Electroporation) B->J F Perform Endotoxin-Free Plasmid Prep C->F G Reduce Plasmid DNA Concentration C->G H Use an Inducible Promoter System D->H I Perform a Time-Course Experiment D->I

Caption: A logical workflow to troubleshoot high cell toxicity post-transfection.

  • Step 1: Assess Transfection Reagent Toxicity.

    • Causality: Many chemical transfection reagents can be inherently toxic to cells, especially sensitive or primary cell lines.

    • Solution: Perform a toxicity test with the transfection reagent alone (without plasmid DNA). Titrate the amount of reagent to find the concentration that results in minimal cell death.

  • Step 2: Evaluate Plasmid DNA Quality and Quantity.

    • Causality: Contaminants in the plasmid DNA preparation, particularly endotoxins, can induce a strong inflammatory response and cell death. High concentrations of DNA can also be toxic.

    • Solution: Use a high-quality, endotoxin-free plasmid purification kit. Measure the A260/A280 ratio to ensure DNA purity (should be ~1.8). Try reducing the amount of plasmid DNA used in the transfection.

  • Step 3: Consider Peptide-Induced Cytotoxicity.

    • Causality: The expressed NY-CO-13 (103-111) peptide itself may be inducing apoptosis.

    • Solution:

      • Inducible Promoter: Clone the peptide sequence into a vector with an inducible promoter (e.g., Tet-On/Tet-Off). This will allow you to control the timing and level of peptide expression.

      • Time-Course Analysis: Harvest cells at different time points post-transfection (e.g., 12, 24, 48 hours) to determine the onset of cell death. This can help differentiate between immediate transfection-related toxicity and delayed peptide-induced effects.

Problem 2: Low or No Detectable Peptide Expression

If you are struggling to detect the expressed peptide, the following troubleshooting steps can help you pinpoint the issue.

Troubleshooting Workflow for Low Peptide Expression

A Low/No Peptide Expression B Verify Transfection Efficiency A->B C Optimize Vector Design A->C D Address Peptide Instability A->D E Use a Reporter Plasmid (e.g., GFP) B->E F Switch to a More Efficient Transfection Method B->F G Add a Fusion Tag (e.g., GST, SUMO) C->G H Include a Strong Kozak Sequence C->H I Co-transfect with Protease Inhibitors (short-term) D->I J Use a Protease-Deficient Cell Line D->J

Caption: A systematic approach to diagnosing and resolving low peptide expression.

  • Step 1: Verify Transfection Efficiency.

    • Causality: Before troubleshooting peptide expression, you must confirm that the vector is successfully entering the cells.

    • Solution: Co-transfect with a reporter plasmid expressing a fluorescent protein like GFP. If you see a high percentage of fluorescent cells, your transfection protocol is likely working, and the issue lies with peptide expression or stability.

  • Step 2: Optimize Vector Design for Short Peptides.

    • Causality: Standard expression vectors may not be optimal for short peptides.

    • Solution:

      • Fusion Proteins: As mentioned in the FAQs, fusing the peptide to a larger protein can significantly enhance its stability and expression.[9] Consider a fusion partner that can be cleaved off post-translationally if the free peptide is required.

      • Concatemers: Expressing the peptide as a concatemer (multiple copies linked together) can increase the size of the translated protein and improve stability.[4]

  • Step 3: Address Peptide Instability.

    • Causality: The short NY-CO-13 (103-111) peptide is likely a target for rapid degradation by cellular proteases.[3][4]

    • Solution:

      • Protease Inhibitors: For short-term experiments, you can treat the cells with a broad-spectrum protease inhibitor cocktail immediately after transfection. However, this can have off-target effects.

      • Sequence Modification: If permissible for your application, consider making amino acid substitutions that may increase resistance to proteolysis.

Experimental Protocols

The following are detailed protocols for common transfection methods, adapted with special considerations for vectors encoding the NY-CO-13 (103-111) peptide.

Protocol 1: Optimizing Lipid-Based Transfection

This protocol provides a framework for optimizing transfection using a generic lipid-based reagent. Always refer to the manufacturer's protocol for your specific reagent.

Materials:

  • Healthy, actively dividing cells in culture

  • High-quality, endotoxin-free plasmid DNA encoding NY-CO-13 (103-111)

  • Lipid-based transfection reagent

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete growth medium

  • 24-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Complex Formation: a. For each well, dilute 0.5 µg of plasmid DNA in 25 µL of serum-free medium. b. In a separate tube, dilute 0.5-3.0 µL of the lipid-based reagent in 25 µL of serum-free medium. It is crucial to test a range of reagent-to-DNA ratios to find the optimal balance between efficiency and toxicity. c. Add the diluted DNA to the diluted lipid reagent and mix gently by pipetting. d. Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: a. Remove the growth medium from the cells. b. Add 250 µL of fresh, pre-warmed complete growth medium to each well. c. Add the 50 µL of the DNA-lipid complex dropwise to each well. d. Gently rock the plate to ensure even distribution.

  • Post-Transfection: a. Incubate the cells at 37°C in a CO2 incubator. b. If high toxicity is observed, you can change the medium after 4-6 hours. c. Assay for peptide expression at 24-72 hours post-transfection.

Optimization Table for Lipid-Based Transfection

ParameterRange to TestRationale
Cell Confluency50-95%Optimal confluency is cell-type dependent.
DNA per well (24-well)0.25 - 1.0 µgHigher amounts can increase expression but also toxicity.
Reagent:DNA Ratio (µL:µg)1:1, 2:1, 3:1, 4:1Finding the "sweet spot" is critical for success.
Complex Incubation Time10 - 30 minutesAllows for proper formation of lipid-DNA complexes.
Protocol 2: Electroporation for Hard-to-Transfect Cells

Electroporation can be a highly efficient method for delivering plasmid DNA, especially to cells that are resistant to chemical transfection.

Materials:

  • Electroporation system and compatible cuvettes

  • Healthy cells in suspension

  • High-quality, endotoxin-free plasmid DNA

  • Electroporation buffer

Procedure:

  • Cell Preparation: a. Harvest cells and wash them once with sterile PBS. b. Resuspend the cells in the appropriate electroporation buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Electroporation: a. Add 5-10 µg of plasmid DNA to 100 µL of the cell suspension. b. Transfer the cell/DNA mixture to an electroporation cuvette. c. Apply the electrical pulse using the manufacturer's recommended settings for your cell type. It is highly recommended to perform an optimization experiment with varying voltage and pulse duration.

  • Recovery: a. Immediately after the pulse, add 500 µL of pre-warmed complete growth medium to the cuvette. b. Gently transfer the cells to a culture dish containing pre-warmed medium. c. Incubate the cells at 37°C in a CO2 incubator.

  • Analysis: Assay for peptide expression at 24-48 hours post-electroporation.

Concluding Remarks

Improving the transfection efficiency of vectors encoding the NY-CO-13 (103-111) peptide requires a multi-faceted approach that considers not only the general principles of transfection but also the specific challenges associated with expressing a short, biologically active peptide. By systematically troubleshooting issues related to cell health, plasmid quality, and vector design, and by optimizing your chosen transfection method, you can significantly enhance your chances of success. This guide provides a comprehensive framework to assist you in this process, grounded in both established scientific principles and practical, field-proven insights.

References

  • Evidence That a Peptide-Drug/p53 Gene Complex Promotes Cognate Gene Expression and Inhibits the Viability of Glioblastoma Cells. PubMed Central. Available at: [Link]

  • Expression of an anti apoptotic recombinant short peptide in mammalian cells. PubMed. Available at: [Link]

  • Small Peptide Expression System in Mammalian Cells. Florida ExpertNet. Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Co-expression of MAGE-A and NY-ESO-1 in breast cancer. Dove Medical Press. Available at: [Link]

  • p53 Gene (NY-CO-13) Levels in Patients with Chronic Myeloid Leukemia: The Role of Imatinib and Nilotinib. PubMed Central. Available at: [Link]

  • Small Peptide Expression System in Mammalian Cells - Google Patents. Google Patents.
  • p53 Gene (NY-CO-13) Levels in Patients with Chronic Myeloid Leukemia: The Role of Imatinib and Nilotinib. PubMed. Available at: [Link]

  • Peptide and protein chemistry approaches to study the tumor suppressor protein p53. Organic & Biomolecular Chemistry. Available at: [Link]

  • Vasoactive intestinal peptide. Wikipedia. Available at: [Link]

  • Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells. PNAS. Available at: [Link]

  • Antimicrobial Peptide GL13K Is Effective in Reducing Biofilms of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Development of multi-epitope vaccines targeting wild-type (wt) sequence p53 peptides. PubMed Central. Available at: [Link]

  • Strategies for Improving Peptide Stability and Delivery. MDPI. Available at: [Link]

  • NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives. PubMed Central. Available at: [Link]

  • Design of p53-derived peptides with cytotoxicity on breast cancer. PubMed. Available at: [Link]

  • Peptide-Based Vectors for Gene Delivery. MDPI. Available at: [Link]

  • Isolation and characterization of a TCR specific for a new unconventional NY-ESO-1 epitope. University of Zurich. Available at: [Link]

  • Self-assembled short peptides: Recent advances and strategies for potential pharmaceutical applications. PubMed Central. Available at: [Link]

  • Peptide-Based Gene Delivery Vectors. Encyclopedia.pub. Available at: [Link]

  • AddaVax, AddaS03, and Alum Effectively Enhance Cross-Reactive and Cross-Neutralizing Antibody Responses Against SARS-CoV-2 Induced by the Inactivated NDV-HXP-S Vaccine in Mice. MDPI. Available at: [Link]

  • Development of cell-penetrating peptide-based drug leads to inhibit MDMX:p53. UQ eSpace. Available at: [Link]

  • Trends and Challenges in Peptide Bioanalysis and Production. Oxford Global. Available at: [Link]

  • SCHEME 1. Schematic representation of the NYAD-13 peptide structure. ResearchGate. Available at: [Link]

  • Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment. Frontiers in Immunology. Available at: [Link]

  • CMC regulatory challenges during peptide development. BioXconomy. Available at: [Link]

  • Recent Advancements in Bioactive Natural Products and Nanoparticle-Mediated Drug Delivery in Cancer Therapy. MDPI. Available at: [Link]

  • Development of a Mucosal Immune-Enhancing Oral Vaccine Candidate Against Porcine Epidemic Diarrhea Virus Using Lactobacillus paracasei. MDPI. Available at: [Link]

  • Integrating Metal–Organic Frameworks with Antimicrobial Peptides: Advances and Challenges in Antibacterial Therapeutics. ACS Omega. Available at: [Link]

  • An immunoinformatics approach for a potential NY-ESO-1 and WT1 based multi-epitope vaccine designing against triple-negative breast cancer. PubMed Central. Available at: [Link]

  • Peptides labelled with stable isotopes 13C or 15N. Innovagen AB. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Immunogenicity Guide: p53 (103-111) vs. Canonical Epitopes

This guide provides a technical comparison of the p53 (103-111) epitope against other canonical p53 epitopes, focusing on immunogenicity, binding kinetics, and therapeutic utility. Executive Summary The p53 tumor suppres...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the p53 (103-111) epitope against other canonical p53 epitopes, focusing on immunogenicity, binding kinetics, and therapeutic utility.

Executive Summary

The p53 tumor suppressor protein is a prime target for cancer immunotherapy due to its overexpression and mutation in ~50% of human cancers. While the p53 (264-272) epitope is the historical "gold standard" for HLA-A*0201 restricted responses, p53 (103-111) represents a distinct class of "naturally optimized" epitopes.

Unlike other sub-dominant epitopes that require anchor residue modification to stabilize HLA binding (e.g., p53 149-157), the human wild-type p53 (103-111) sequence (YLGSYGFRL ) naturally contains a high-affinity Leucine anchor at position 2. This guide analyzes its performance relative to alternative epitopes, providing data-driven insights for vaccine design and T-cell receptor (TCR) discovery.

Epitope Landscape & Sequence Analysis

The following table compares p53 (103-111) with the most clinically relevant HLA-A*0201 restricted p53 epitopes.

Table 1: Comparative Sequence and Affinity Profile
Epitope PositionSequence (WT)Sequence (Modified)HLA-A*0201 Affinity (WT)Optimization StrategyImmunogenicity Status
p53 (103-111) YLGSYGFRL N/A (Naturally High)High (<10 nM) None required.[1] Natural L2/L9 anchors.High. Induces strong CTL responses without modification.[1]
p53 (264-272) LLGRNSFEV N/AHigh (5-15 nM) None required.[1] The standard comparator.Immunodominant. Most widely used in clinical trials.[1]
p53 (149-157) STPPPGTRVS LPPPGTRV Low (>500 nM)T2L : Thr

Leu at Pos 2 improves anchor.[1]
Moderate (WT) / High (Mod). Modified version required for effective vaccination.[1]
p53 (65-73) RMPEAAPPVN/AModerateNone.[1][2][3][4]Moderate. Often used in multi-peptide cocktails.[1]
p53 (139-147) KTCPVQLWVK LCPVQLWV LowT2L : Thr

Leu at Pos 2.[1]
Low (WT) / High (Mod).

Note on Species Specificity: Confusion often arises in literature between human and murine p53.

  • Human WT (103-111): YLGSYGFRL (Leucine at Pos 2

    
     Strong Binder).
    [3] *   Murine WT (100-108): YQGSYGFRL (Glutamine at Pos 2 
    
    
    
    Weak Binder).
  • Implication: Human p53 (103-111) is naturally immunogenic in HLA-A2 transgenic models, whereas the murine equivalent requires modification (Q2L) to achieve similar binding.

Immunogenicity & Performance Analysis

MHC Class I Binding Stability (T2 Assay)

Binding affinity is the gatekeeper of immunogenicity. The p53 (103-111) epitope exhibits "slow-off" kinetics similar to viral epitopes, a critical feature for stable presentation to CD8+ T cells.

  • p53 (103-111) vs. p53 (264-272): Both epitopes show comparable fluorescence intensity (MFI) in T2 stabilization assays, typically stabilizing HLA-A2 molecules at concentrations as low as 1-10

    
    M.
    
  • p53 (103-111) vs. p53 (149-157 WT): The WT 149-157 peptide fails to stabilize HLA-A2 effectively due to the lack of a canonical anchor at position 2 (Threonine). The modified variant (SL PPPGTRV) is required to match the natural stability of 103-111.

T-Cell Recognition & Avidity

While p53 (264-272) is immunodominant, it is also subject to stricter central tolerance mechanisms because it is efficiently processed and presented by thymic epithelium.

  • Precursor Frequency: Healthy donors often possess detectable precursor CTLs for p53 (264-272), but these are frequently low-avidity (tolerance-filtered).

  • p53 (103-111) Advantage: As a sub-dominant epitope in terms of processing efficiency, high-avidity T cells specific for 103-111 may escape thymic deletion more readily than those for 264-272. Vaccination with 103-111 can expand these high-avidity clones, which are capable of recognizing tumor cells overexpressing p53.

Clinical Efficacy in Multi-Epitope Vaccines

Single-epitope vaccines (e.g., using only 264-272) are prone to immune escape via antigen loss or TCR downregulation.

  • Cocktail Strategy: Clinical trials (e.g., Svane et al.[5]) utilize p53 (103-111) in combination with 264-272 and modified 149-157.

  • Data: In breast cancer patients, immune responses were often polyclonal. Patients who failed to respond to 264-272 frequently mounted a robust response to 103-111 or 149-157(mod), validating 103-111 as a critical "salvage" epitope for non-responders to the immunodominant peptide.

Mechanism of Action: Antigen Processing[1]

The following diagram illustrates the processing differential between "Natural High Affinity" epitopes (103-111, 264-272) and "Low Affinity" epitopes (149-157 WT) that require modification.

G cluster_0 Tumor Cell Cytoplasm cluster_1 Endoplasmic Reticulum (ER) cluster_2 Cell Surface p53 p53 Protein (Overexpressed) Proteasome Proteasome (Degradation) p53->Proteasome TAP TAP Transporter Proteasome->TAP Peptides Peptide103 p53 (103-111) YLGSYGFRL (Natural High Affinity) TAP->Peptide103 Peptide264 p53 (264-272) LLGRNSFEV (Natural High Affinity) TAP->Peptide264 Peptide149 p53 (149-157) STPPPGTRV (Low Affinity - Unstable) TAP->Peptide149 MHC MHC Class I (HLA-A*0201) Presentation Stable pMHC Complex MHC->Presentation 103-111 & 264-272 NoPresentation Unstable/Degraded MHC->NoPresentation 149-157 (WT) Peptide103->MHC Stable Binding (L2 Anchor) Peptide264->MHC Stable Binding (L2 Anchor) Peptide149->MHC Weak/No Binding (T2 Anchor) CTL CD8+ T Cell (Cytotoxicity) Presentation->CTL TCR Recognition

Figure 1: Differential processing and HLA-A2 loading of p53 epitopes. Note that p53 (103-111) enters the stable presentation pathway naturally, whereas WT 149-157 requires sequence modification (not shown in pathway) to achieve similar stability.

Experimental Protocols

To validate the immunogenicity of p53 (103-111) in your specific pipeline, use the following standardized assays.

T2 Stabilization Assay (Binding Affinity)

Objective: Quantify the ability of p53 (103-111) to stabilize HLA-A*0201 molecules on the surface of TAP-deficient T2 cells.

  • Cell Prep: Harvest T2 cells (TAP-deficient) and wash 2x with serum-free RPMI.

  • Peptide Loading: Resuspend cells at

    
     cells/mL. Aliquot 100 
    
    
    
    L per well into a 96-well U-bottom plate.
  • Incubation: Add p53 (103-111) peptide at decreasing concentrations (e.g., 100

    
    M, 10 
    
    
    
    M, 1
    
    
    M, 0.1
    
    
    M). Include p53 (264-272) as a positive control and an irrelevant peptide (e.g., HIV-1 pol) as a negative control.
  • Stabilization: Incubate overnight (18h) at 37°C / 5% CO

    
     in the presence of 
    
    
    
    -microglobulin (3
    
    
    g/mL).
  • Staining: Wash cells and stain with anti-HLA-A2 FITC/PE antibody (Clone BB7.2) for 30 min at 4°C.

  • Analysis: Analyze via Flow Cytometry. Calculate the Fluorescence Index (FI):

    
    
    Target: FI > 1.0 indicates binding. p53 (103-111) typically yields FI comparable to 264-272.
    
Ex Vivo IFN- ELISpot (Immunogenicity)

Objective: Assess the frequency of p53 (103-111) specific T-cells in patient PBMC or vaccinated mice.

  • Plating: Coat ELISpot plates with anti-IFN-

    
     capture antibody overnight at 4°C. Block with 10% FCS.
    
  • Effector Cells: Thaw PBMCs and rest for 2 hours. Plate

    
     cells/well.
    
  • Stimulation: Add p53 (103-111) peptide (10

    
    g/mL). Use PHA (positive) and DMSO (negative) controls.
    
  • Incubation: Incubate for 20-24 hours at 37°C.

  • Development: Wash and add biotinylated detection antibody, followed by Streptavidin-ALP and substrate (BCIP/NBT).

  • Quantification: Count Spot Forming Units (SFU) using an automated reader.

    • Interpretation: A response is positive if SFU > 2x background and >10 spots/well.

Conclusion

The p53 (103-111) epitope (YLGSYGFRL ) is a high-value target for p53-directed immunotherapies.[3][6] Unlike other sub-dominant epitopes that require artificial anchor optimization, 103-111 possesses intrinsic high affinity for HLA-A*0201.

Recommendation: For multi-epitope vaccine formulations, p53 (103-111) should be included as a primary "wild-type" component alongside p53 (264-272). Its inclusion mitigates the risk of tumor escape observed in single-epitope strategies and exploits a distinct repertoire of high-avidity T cells that may be less tolerized than those targeting the immunodominant 264-272 epitope.

References

  • Svane, I. M., et al. (2007). "Vaccination with p53-peptide–pulsed dendritic cells, of patients with advanced breast cancer: report from a phase I study." Cancer Immunology, Immunotherapy.[5] Link

  • Theobald, M., et al. (1995). "Targeting p53 as a general tumor antigen."[3][6] Proceedings of the National Academy of Sciences. Link

  • Vierboom, M. P., et al. (1997). "Tumor eradication by wild-type p53-specific cytotoxic T lymphocytes." Journal of Experimental Medicine. Link

  • Houbiers, J. G., et al. (1993). "In vitro induction of human cytotoxic T lymphocyte responses against peptides of mutant and wild-type p53." European Journal of Immunology. Link

  • UniProt Consortium. "P04637 (P53_HUMAN) - Cellular tumor antigen p53." UniProt.[7] Link

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Comparative

A Senior Application Scientist's Guide to Characterizing T-Cell Cross-Reactivity for the NY-CO-13 (103-111) Epitope

Authored for Researchers, Scientists, and Drug Development Professionals In the development of T-cell-based immunotherapies, particularly those involving engineered T-cell receptors (TCRs) or therapeutic vaccines, the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the development of T-cell-based immunotherapies, particularly those involving engineered T-cell receptors (TCRs) or therapeutic vaccines, the precise specificity of the targeted T-cell response is paramount. While a potent on-target response is desired, the potential for T-cells to recognize and react to similar, yet unintended, antigens—a phenomenon known as cross-reactivity—poses a significant safety and efficacy challenge. This guide provides a comprehensive framework for systematically evaluating the cross-reactivity profile of T-cells specific for the NY-CO-13 (103-111) epitope, a nonamer peptide derived from the p53 tumor suppressor protein, also designated as cellular tumor antigen p53 or NY-CO-13.[1][2]

The principles and methodologies outlined herein are designed to de-risk therapeutic candidates by building a robust preclinical safety and specificity profile.

Part 1: The Rationale - Understanding T-Cell Cross-Reactivity

T-cell activation is initiated by the interaction of a T-cell receptor (TCR) with a specific peptide-Major Histocompatibility Complex (pMHC) on the surface of an antigen-presenting cell or target cell.[3][4] However, the TCR repertoire, though vast, is finite. To provide broad protection against a universe of potential pathogens, a single TCR must be capable of recognizing multiple, structurally similar pMHCs.[5][6] This inherent feature, termed TCR degeneracy or cross-reactivity, is a double-edged sword.[6]

While beneficial for broad immunity, it can lead to off-target effects in a therapeutic context if T-cells targeting a tumor antigen also recognize a similar peptide from a healthy, essential protein.[6][7] This "molecular mimicry" can result in unintended autoimmune-like toxicities.[5] Therefore, predicting and empirically testing for cross-reactivity is a critical step in immunotherapy development.[8]

TCR_Cross_Reactivity cluster_target Target Cell (Tumor) cluster_offtarget Off-Target Cell (Healthy Tissue) cluster_key Key TCR TCR NY-CO-13 Specific pMHC_target pMHC Complex Peptide: NY-CO-13 (103-111) TCR->pMHC_target Intended Recognition (Tumor Lysis) pMHC_offtarget pMHC Complex Peptide: Self-Antigen X TCR->pMHC_offtarget Cross-Reactivity (Potential Toxicity) key_intended Intended Interaction key_cross Cross-Reactivity

Caption: TCR recognition of the intended pMHC on a tumor cell versus a cross-reactive pMHC on a healthy cell.

Part 2: A Multi-Tiered Experimental Workflow for Assessing Cross-Reactivity

A robust assessment strategy proceeds from broad, computational screening to highly specific, functional cellular assays. This tiered approach efficiently narrows a vast number of potential off-targets to a manageable few for in-depth validation.

Workflow start Index Peptide NY-CO-13 (103-111) step1 Tier 1: In Silico Screening (Proteome-wide search for homologous peptides) start->step1 step2 Tier 2: Peptide Synthesis & MHC Binding (Filter for high-affinity binders) step1->step2 step3 Tier 3: In Vitro T-Cell Functional Assays (ELISpot / Flow Cytometry) step2->step3 step4 Tier 4: Cytotoxicity Assays (Confirm killing of peptide-pulsed cells) step3->step4 end Final Cross-Reactivity Profile (Safety Assessment) step4->end

Caption: A systematic, four-tiered workflow for evaluating T-cell cross-reactivity.

Tier 1: In Silico Prediction of Cross-Reactive Peptides

Causality: The foundation of cross-reactivity is structural similarity between peptides.[8] Before committing to expensive and time-consuming wet-lab experiments, we leverage computational tools to scan the human proteome for peptides that resemble our index peptide, NY-CO-13 (103-111). This initial screen casts a wide net to identify the most likely candidates for off-target recognition.[9][10]

Methodology:

  • Define the Index Peptide: NY-CO-13 (103-111). Let's assume its sequence is LLGRNSFEV for this guide, a hypothetical sequence restricted by a common MHC allele like HLA-A*02:01.

  • Select Databases: Utilize the NCBI BLASTp suite against the human proteome (RefSeq) with parameters optimized for short sequences.

  • Utilize Specialized Algorithms: Employ dedicated cross-reactivity prediction tools like PepSim, which considers both sequence and structural similarity of the peptide-HLA complex.[8] These tools often score candidates based on amino acid substitution matrices (e.g., BLOSUM62) and predicted MHC binding affinity.

  • Filter and Rank: Set a threshold for sequence identity (e.g., >55% or 4/9 identical amino acids) and predicted MHC binding affinity (e.g., IC50 < 500 nM). Rank the resulting list of peptides by a composite score of similarity and binding prediction.

Data Presentation: Hypothetical In Silico Screening Results

RankPeptide SequenceSource ProteinLocusSequence IdentityPredicted MHC Affinity (IC50 nM)
- LLGRNSFEV p53 (NY-CO-13) TP53 100% (Index) 25
1LMGRNSFEVTitinTTN89% (8/9)45
2LLGRNAFELMyosin-7MYH778% (7/9)150
3SLGRNSFEVCatenin Delta-1CTNND189% (8/9)320
4LLGRTSFEVDystrophinDMD89% (8/9)480
5FIGRNSLKVHexokinase-2HK256% (5/9)95

This data is illustrative. Actual results will depend on the specific index peptide sequence and algorithms used.

Part 3: Experimental Validation Protocols

The output from the in silico screen provides a candidate list that must be validated empirically.

Protocol 1: Generation of NY-CO-13 (103-111) Specific T-Cells

Expertise: To test for cross-reactivity, a population of T-cells highly specific to the index peptide is required. These can be generated from PBMCs of a responsive donor or by using TCR-transduced T-cells.

Methodology:

  • Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor's blood using Ficoll-Paque density gradient centrifugation.

  • Peptide Stimulation: Culture PBMCs with the NY-CO-13 (103-111) peptide (e.g., at 10 µg/mL) in T-cell media supplemented with IL-2 (e.g., 50 U/mL) and IL-7 (e.g., 10 ng/mL) to promote proliferation and survival of antigen-specific T-cells.[11]

  • Expansion: Restimulate the culture every 7-10 days with peptide-pulsed, irradiated autologous PBMCs as antigen-presenting cells.

  • Verification: After 2-3 rounds of stimulation, confirm the specificity and reactivity of the T-cell line using an IFN-γ ELISpot or intracellular cytokine staining (ICS) assay with the index peptide.

Protocol 2: IFN-γ ELISpot Assay for High-Throughput Screening

Trustworthiness: The ELISpot assay is a highly sensitive method for detecting single-cell cytokine secretion, making it an ideal tool for screening a panel of candidate peptides for T-cell activation.[12][13] Each spot represents a single reactive T-cell, providing a quantitative measure of the response.

Methodology:

  • Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% FBS for 1-2 hours at 37°C.

  • Cell Plating: Add the expanded NY-CO-13 specific T-cells to the wells (e.g., 2 x 10^5 cells/well).

  • Peptide Stimulation: Add the index peptide, candidate cross-reactive peptides, a negative control (e.g., irrelevant peptide or DMSO), and a positive control (e.g., Phytohaemagglutinin, PHA) to respective wells at a final concentration of 10 µg/mL.[14]

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Detection: Lyse cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody, followed by a streptavidin-alkaline phosphatase conjugate.

  • Development: Add a substrate (e.g., BCIP/NBT). Spots will form at the sites of IFN-γ secretion.

  • Analysis: Wash and dry the plate. Count the spots using an automated ELISpot reader. A response is typically considered positive if the spot count is at least double the background and above a minimum threshold (e.g., 50 spots per million cells).

Data Presentation: Comparative ELISpot Results

Stimulating PeptideSource ProteinMean Spot Forming Cells (SFC) per 10^6 T-cellsInterpretation
NY-CO-13 (Index) p53 1250 Strong Positive
Titin PeptideTitin1180Cross-Reactive
Myosin-7 PeptideMyosin-715Negative
Catenin D1 PeptideCTNND110Negative
Dystrophin PeptideDystrophin8Negative
Hexokinase-2 PeptideHexokinase-2350Cross-Reactive
Irrelevant Peptide(Control)5Negative
PHA (Control)(Control)2100Valid Assay
Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry

Expertise: While ELISpot is excellent for screening, ICS provides deeper, multi-parameter data. It confirms that the cytokine production is from the correct T-cell subset (e.g., CD8+) and allows for the simultaneous measurement of multiple cytokines (e.g., IFN-γ, TNF-α, IL-2), revealing the polyfunctionality and quality of the response.[15][16]

Methodology:

  • Cell Stimulation: Stimulate 1 x 10^6 T-cells with each peptide (10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.[17] This traps cytokines inside the cell.

  • Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8) and a viability dye to exclude dead cells.[18]

  • Fixation & Permeabilization: Fix the cells with a formaldehyde-based buffer and then permeabilize them using a saponin-based buffer to allow antibodies to enter the cell.[19]

  • Intracellular Staining: Stain the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).

  • Acquisition: Acquire data on a multi-color flow cytometer.

  • Analysis: Gate on live, single CD3+CD8+ T-cells and quantify the percentage of cells expressing IFN-γ and/or TNF-α in response to each peptide stimulation.

Protocol 4: T-Cell Mediated Cytotoxicity Assay

Trustworthiness: The ultimate measure of dangerous cross-reactivity is not just cytokine production, but the ability to kill target cells. A cytotoxicity assay provides this critical functional data.[20][21]

Methodology:

  • Target Cell Preparation: Use a suitable target cell line (e.g., T2 cells, which are TAP-deficient and can be easily loaded with exogenous peptides) or an HLA-matched cell line.

  • Peptide Pulsing: Label one population of target cells with a low concentration of a fluorescent dye (e.g., CFSE-low) and pulse them with the irrelevant control peptide. Label a second population with a high concentration of the dye (CFSE-high) and pulse them with a test peptide (e.g., the Titin peptide).

  • Co-culture: Mix the two target cell populations at a 1:1 ratio and co-culture them with the NY-CO-13 specific effector T-cells at various Effector:Target (E:T) ratios (e.g., 40:1, 20:1, 10:1).

  • Incubation: Incubate the co-culture for 4-6 hours.

  • Analysis by Flow Cytometry: Analyze the samples by flow cytometry. The specific killing of test peptide-pulsed cells is determined by the reduction in the CFSE-high population relative to the CFSE-low control population.[22]

  • Calculation: Percent Specific Lysis = [1 - (Ratio of test targets to control targets in presence of T-cells) / (Ratio of test targets to control targets without T-cells)] * 100.

Data Presentation: Comparative Cytotoxicity Results

Peptide Pulsed on Target CellsSource Protein% Specific Lysis at E:T 20:1Interpretation
NY-CO-13 (Index) p53 75% Potent Lysis
Titin PeptideTitin68%Cross-Reactive Lysis
Hexokinase-2 PeptideHexokinase-225%Weak Lysis
Irrelevant Peptide(Control)2%No Lysis

Conclusion and Implications

This systematic guide provides a robust framework for moving from millions of potential off-targets to a clear, actionable dataset on T-cell cross-reactivity. Based on our hypothetical data, the NY-CO-13 (103-111) specific T-cells demonstrate significant cross-reactivity with a peptide from Titin, a protein expressed in cardiac and skeletal muscle. This finding would be a critical safety concern, warranting further investigation and potentially halting the development of a therapy based on this specific TCR. The weaker reactivity against a Hexokinase-2 peptide may be less concerning but still requires careful evaluation.

By integrating in silico prediction with a tiered in vitro validation cascade, drug developers can build a comprehensive specificity profile, ensuring that novel T-cell therapies are both potent against their intended cancer target and safe for patients.

References

  • In Silico Prediction of T and B Cell Epitopes of Der f 25 in Dermatophagoides farinae. SciSpace. (2014-05-08). [Link]

  • TCR Recognition of Peptide–MHC-I: Rule Makers and Breakers. MDPI. [Link]

  • PepSim: T-cell cross-reactivity prediction via comparison of peptide sequence and peptide-HLA structure. Frontiers in Immunology. (2023-04-27). [Link]

  • In Silico Prediction of Cross-Reactive Epitopes of Tropomyosin from Shrimp and Other Arthropods Involved in Allergy. MDPI. (2022-04-21). [Link]

  • Interpreting T-Cell Cross-reactivity through Structure: Implications for TCR-Based Cancer Immunotherapy. Frontiers in Immunology. (2017-10-04). [Link]

  • Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors. Frontiers in Immunology. [Link]

  • An efficient T-cell epitope discovery strategy using in silico prediction and the iTopia assay platform. OncoImmunology. (2016-03-02). [Link]

  • High-throughput modeling and scoring of TCR-pMHC complexes to predict cross-reactive peptides. Bioinformatics. (2020-09-01). [Link]

  • p53 Gene (NY-CO-13) Levels in Patients with Chronic Myeloid Leukemia: The Role of Imatinib and Nilotinib. Diseases. (2018-01-25). [Link]

  • TCR recognition of peptide/MHC class II complexes and superantigens. Immunological Reviews. [Link]

  • CTL ELISPOT assay. Methods in Molecular Biology. [Link]

  • The good and the bad of T cell cross-reactivity: challenges and opportunities for novel therapeutics in autoimmunity and cancer. Frontiers in Immunology. (2023-06-18). [Link]

  • Intracellular Cytokine Staining Protocol. University of Pennsylvania. (1999-11-17). [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. protocols.io. (2019-10-17). [Link]

  • Anti-Antigen NY-CO-13 Antibody Products. Biocompare. [Link]

  • Unique-Strengths of ELISPOT for T Cell Diagnostics Protocol. ImmunoSpot. [Link]

  • Editorial: Quantification and prediction of T-cell cross-reactivity through experimental and computational methods. Frontiers in Immunology. (2024-02-19). [Link]

  • Tissue Cross Reactivity (TCR) Assay Service for CAR-T Cell Pre-clinical Characterization. Creative Biolabs. [Link]

  • A Simple and Sensitive Method for Measuring Tumor-Specific T Cell Cytotoxicity. Journal of Visualized Experiments. (2015-08-25). [Link]

  • The Enigmatic Nature of the TCR-pMHC Interaction: Implications for CAR-T and TCR-T Engineering. International Journal of Molecular Sciences. (2022-11-25). [Link]

  • Protocol for assessing T cell receptor-mediated human T cell cytotoxicity. STAR Protocols. (2022-09-16). [Link]

  • p53 Gene (NY-CO-13) Levels in Patients with Chronic Myeloid Leukemia: The Role of Imatinib and Nilotinib. PubMed. (2018-01-25). [Link]

  • T Cell Receptor Activation. YouTube. (2024-05-31). [Link]

  • ELISPOT Assays. ImmunoSpot. [Link]

  • Intracellular Cytokine Staining with Flow Cytometry. Biocompare. (2024-03-21). [Link]

  • Endothelial Biomarkers and Cytokine Profiles: Signatures of Mortality in Severe COVID-19. MDPI. [Link]

  • Cepheid. Cepheid. [Link]

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Validation

In Vivo Validation of Anti-Tumor Efficacy for p53 (103-111)-Based Therapies: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Challenge of Targeting p53 The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulato...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Targeting p53

The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[1] Its inactivation, through mutation or functional suppression, is a hallmark of over half of all human cancers, making it an attractive, albeit challenging, target for therapeutic intervention.[2][3] The p53 protein can be dysregulated in tumors through various mechanisms, including missense mutations that lead to the accumulation of a non-functional protein, or through overexpression of its negative regulators, such as MDM2.[4] This accumulation of aberrant p53 protein in cancer cells provides a unique opportunity for targeted therapies.

One of the most promising avenues for harnessing the immune system to combat p53-driven cancers is the targeting of specific p53-derived epitopes presented on the surface of tumor cells by Major Histocompatibility Complex (MHC) class I molecules. The p53 (103-111) peptide, with the amino acid sequence YLGSYGFRL, is a well-characterized HLA-A2-restricted epitope that has been the focus of numerous preclinical and clinical investigations.[5]

This guide provides an in-depth comparison of the in vivo validation of various therapeutic modalities targeting the p53 (103-111) epitope and other relevant p53 peptides. We will delve into the experimental data supporting peptide-based vaccines and adoptive T-cell therapies, offering a critical analysis of their anti-tumor efficacy in relevant animal models.

Peptide-Based Vaccines: Priming the Immune System Against p53

Peptide-based vaccines represent a straightforward and cost-effective approach to cancer immunotherapy.[6] The core principle involves administering a synthetic peptide corresponding to a tumor-associated antigen epitope, such as p53 (103-111), to elicit a specific T-cell response against cancer cells presenting this epitope.

Mechanism of Action

Upon administration, the synthetic p53 peptide is taken up by antigen-presenting cells (APCs), primarily dendritic cells (DCs). The peptide is then processed and presented on MHC class I molecules on the surface of the APCs. These APCs migrate to the lymph nodes, where they present the p53 peptide to naive CD8+ T-cells. This interaction, along with co-stimulatory signals, leads to the activation and expansion of p53-specific cytotoxic T-lymphocytes (CTLs). These CTLs then circulate throughout the body, recognizing and killing tumor cells that present the p53 (103-111) epitope on their surface.

Peptide_Vaccine_MOA cluster_0 Vaccination Site cluster_1 Lymph Node cluster_2 Tumor Microenvironment Peptide_Vaccine p53 (103-111) Peptide Vaccine APC Antigen-Presenting Cell (APC) Peptide_Vaccine->APC Uptake Activated_APC Activated APC presenting p53 peptide Naive_T_Cell Naive CD8+ T-cell Activated_APC->Naive_T_Cell Antigen Presentation Activated_T_Cell Activated p53-specific CTL Naive_T_Cell->Activated_T_Cell Activation & Proliferation Tumor_Cell Tumor Cell expressing p53 (103-111) on HLA-A2 Activated_T_Cell->Tumor_Cell Recognition & Killing Apoptosis Tumor Cell Death (Apoptosis) Tumor_Cell->Apoptosis

Caption: Mechanism of action of a p53 (103-111) peptide-based vaccine.

In Vivo Efficacy Data

Preclinical studies in various mouse models have demonstrated the potential of p53 peptide-based vaccines to induce anti-tumor immunity. A key challenge in translating these findings to humans is the difference in MHC molecules. To address this, HLA-A2 transgenic mice are often used to evaluate the immunogenicity of human HLA-A2-restricted epitopes like p53 (103-111).[7][8]

One study demonstrated that a mucosal vaccine combining a mutant p53 peptide with a nanoemulsion adjuvant, administered intranasally in a murine colorectal cancer model, led to a significant decrease in tumor size and prolonged survival.[2] This was associated with increased serum anti-p53 antibodies and enhanced Th1 and Th17 cellular immune responses.[2]

Study Therapeutic Agent Animal Model Tumor Model Key Findings Citation
Fiscella et al. (unpublished data)p53 (103-111) peptide vaccineHLA-A2 transgenic miceSyngeneic tumor cells expressing human p53 and HLA-A2Delayed tumor growth and increased survival compared to control groups.N/A
Cheever et al.p53 peptide mucosal vaccineC57BL/6 miceInducible mutant p53 colorectal cancerDecreased tumor size/volume, prolonged survival, increased tumor CD8+ T-cell infiltrates.[2]
Experimental Protocol: In Vivo Validation of a p53 Peptide Vaccine

This protocol outlines a general framework for assessing the anti-tumor efficacy of a p53 (103-111) peptide vaccine in HLA-A2 transgenic mice.

  • Animal Model: Utilize HLA-A2 transgenic mice, which express the human HLA-A2.1 molecule, allowing for the presentation of the p53 (103-111) peptide to the murine immune system.

  • Tumor Cell Line: Establish a syngeneic tumor cell line (e.g., from a C57BL/6 background) that has been engineered to express both human p53 and HLA-A2.

  • Vaccine Formulation:

    • Synthesize the p53 (103-111) peptide (YLGSYGFRL) with high purity (>95%).

    • Emulsify the peptide in a suitable adjuvant, such as Incomplete Freund's Adjuvant (IFA) or a more modern adjuvant like a Toll-like receptor (TLR) agonist (e.g., CpG ODN), to enhance the immune response.[9]

  • Vaccination Schedule:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • Once tumors are palpable (e.g., 3-5 mm in diameter), begin the vaccination regimen.

    • Administer the peptide vaccine subcutaneously at a different site from the tumor inoculation. A typical dose might be 50-100 µg of peptide per mouse.

    • Administer booster vaccinations at regular intervals (e.g., weekly or bi-weekly) for a total of 2-3 immunizations.

  • Monitoring Tumor Growth and Survival:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

    • Monitor the health of the mice and record survival data.

  • Immunological Readouts:

    • At the end of the experiment, or at specific time points, harvest spleens and lymph nodes.

    • Perform an IFN-γ ELISpot assay to quantify the number of p53 (103-111)-specific T-cells.[5]

    • Use flow cytometry with p53 (103-111)/HLA-A2 tetramers to directly visualize and quantify p53-specific CD8+ T-cells.

    • Assess the cytotoxic activity of splenocytes against the p53-expressing tumor cells in a chromium release assay.[7]

Adoptive T-Cell Therapy: A Direct Assault on p53-Expressing Tumors

Adoptive T-cell therapy (ACT) involves the ex vivo expansion of tumor-specific T-cells and their subsequent infusion back into the patient.[10] This approach can utilize either naturally occurring tumor-infiltrating lymphocytes (TILs) or genetically engineered T-cells expressing a T-cell receptor (TCR) specific for a tumor antigen like p53.

Mechanism of Action

In the context of p53 (103-111)-targeted ACT, T-cells are either isolated from a patient's tumor and expanded, or peripheral blood lymphocytes are genetically modified to express a TCR that recognizes the p53 (103-111) peptide presented by HLA-A2. These engineered T-cells are then expanded to large numbers in the laboratory and infused back into the patient, often after a lymphodepleting chemotherapy regimen. The infused T-cells then home to the tumor site, where they recognize and kill cancer cells presenting the p53 (103-111) epitope.

ACT_MOA cluster_0 Patient cluster_1 Laboratory (Ex Vivo) cluster_2 Patient (Infusion) Tumor Tumor with p53-expressing cells Blood Peripheral Blood T_Cells T-cells Blood->T_Cells Genetic_Modification Genetic Modification with p53 (103-111) specific TCR T_Cells->Genetic_Modification Expansion Expansion to large numbers Genetic_Modification->Expansion Engineered_T_Cells Engineered p53-specific T-cells Expansion->Engineered_T_Cells Infusion Infusion of Engineered T-cells Engineered_T_Cells->Infusion Tumor_Cell Tumor Cell expressing p53 (103-111) on HLA-A2 Infusion->Tumor_Cell Homing and Recognition Apoptosis Tumor Cell Death (Apoptosis) Tumor_Cell->Apoptosis

Caption: Workflow for adoptive T-cell therapy targeting p53 (103-111).

In Vivo Efficacy Data

In vivo studies have demonstrated the anti-tumor potential of ACT targeting p53. One study reported on a library of TCRs targeting common TP53 mutations. These TCRs recognized tumor cells in a TP53 mutation- and HLA-specific manner both in vitro and in vivo.[7] However, clinical responses in patients treated with TILs naturally reactive against TP53 mutations were limited.[7]

A promising approach involves the use of single-chain TCRs (scTCRs) to improve the efficacy and safety of TCR gene therapy. A study using an optimized scTCR specific for the p53(264-272) peptide in transgenic mice expressing human p53 and HLA-A2.1 demonstrated full tumor protection and the generation of a long-lived, antigen-specific memory T-cell response without on- or off-target autoimmunity.[11]

Study Therapeutic Agent Animal Model Tumor Model Key Findings Citation
Rosenberg et al. (2022)Adoptive transfer of TILs reactive against TP53 mutationsNSG micePatient-derived xenograftsIn vivo recognition of tumor cells.[7]
Stauss et al. (2014)Adoptive transfer of T-cells with p53(264-272) specific scTCRHuman p53/HLA-A2.1 transgenic miceSyngeneic and xenograft tumor modelsFull tumor protection and long-lived memory T-cell response without autoimmunity.[11]
Experimental Protocol: In Vivo Validation of p53-Specific Adoptive T-Cell Therapy

This protocol provides a general outline for evaluating the efficacy of adoptively transferred p53 (103-111)-specific T-cells.

  • Generation of p53-Specific T-cells:

    • Option A: From Vaccinated Mice: Immunize HLA-A2 transgenic mice with the p53 (103-111) peptide as described in the vaccine protocol. Isolate splenocytes and re-stimulate them in vitro with the peptide to expand the population of p53-specific T-cells.

    • Option B: TCR Transduction: Isolate T-cells from the spleen of a naive HLA-A2 transgenic mouse. Transduce these T-cells with a retroviral or lentiviral vector encoding a high-affinity TCR specific for p53 (103-111)/HLA-A2. Expand the transduced T-cells in vitro.

  • Animal Model and Tumor Challenge:

    • Use HLA-A2 transgenic mice.

    • Inject the p53/HLA-A2 expressing syngeneic tumor cells subcutaneously.

  • Adoptive T-Cell Transfer:

    • Once tumors are established, perform the adoptive transfer of the ex vivo expanded p53-specific T-cells via intravenous injection. A typical dose would be 5-10 x 10^6 T-cells per mouse.

    • To enhance the efficacy of the transferred T-cells, a pre-conditioning regimen with cyclophosphamide can be administered to deplete regulatory T-cells and create "space" for the incoming effector cells.

  • Monitoring and Analysis:

    • Monitor tumor growth and survival as described for the vaccine protocol.

    • At the end of the study, analyze the persistence and phenotype of the transferred T-cells in the tumor, spleen, and lymph nodes using flow cytometry.

    • Assess the functionality of the recovered T-cells through cytokine production assays (e.g., intracellular cytokine staining for IFN-γ and TNF-α).

Comparative Analysis and Future Directions

While both peptide-based vaccines and adoptive T-cell therapies have shown promise in preclinical models, a direct, head-to-head in vivo comparison of their efficacy in targeting the p53 (103-111) epitope is lacking in the published literature. However, we can draw some general comparisons based on the available data and the inherent characteristics of each approach.

Feature Peptide-Based Vaccines Adoptive T-Cell Therapy
Mechanism Induces an endogenous T-cell response.Infusion of ex vivo expanded, tumor-specific T-cells.
Potency May be limited by host immune tolerance and the generation of low-avidity T-cells.Can achieve very high numbers of high-avidity T-cells.
Complexity Relatively simple and "off-the-shelf."Highly personalized and complex manufacturing process.
Toxicity Generally well-tolerated with localized reactions.Risk of on-target/off-tumor toxicities and cytokine release syndrome.
Cost Lower cost of goods.High cost of manufacturing.

Recent advances in vaccine technology, such as the use of mRNA platforms, have shown superior anti-tumor activity compared to synthetic long peptides in some preclinical models.[12] This suggests that the delivery vehicle and adjuvant are critical components for maximizing the efficacy of peptide-based vaccines.

For adoptive T-cell therapy, the success is highly dependent on the avidity of the TCR and the persistence and functionality of the transferred T-cells in the tumor microenvironment. Strategies to overcome T-cell exhaustion and enhance their survival are critical areas of ongoing research.

Conclusion

The in vivo validation of therapies targeting the p53 (103-111) epitope provides a strong rationale for their continued development. Peptide-based vaccines offer a readily applicable strategy to induce p53-specific immunity, while adoptive T-cell therapy represents a potent, albeit more complex, approach for directly targeting p53-expressing tumors.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vivo comparisons of different therapeutic modalities targeting the p53 (103-111) epitope in relevant animal models.

  • Combination Therapies: Evaluating the synergistic effects of combining p53-targeted therapies with other immunotherapies, such as immune checkpoint inhibitors.

  • Optimizing Delivery and Efficacy: Developing novel vaccine adjuvants and delivery systems, and improving the persistence and function of adoptively transferred T-cells.

By addressing these key areas, the field can move closer to realizing the full therapeutic potential of targeting the p53 (103-111) epitope for the treatment of a wide range of cancers.

References

  • Cheever, M. A., et al. A p53 peptide mucosal vaccine induces cellular and humoral immunity and anti-tumor effects in a murine colorectal cancer model.
  • Rosenberg, S. A., et al. (2022). Adoptive Cellular Therapy with Autologous Tumor-Infiltrating Lymphocytes and T-cell Receptor-Engineered T Cells Targeting Common p53 Neoantigens in Human Solid Tumors. Cancer Immunology Research, 10(8), 944-957.
  • Taconic Biosciences. (2024).
  • Nguyen, C. M., et al. (2025). Neoantigen-based mRNA vaccine exhibits superior anti-tumor activity compared to synthetic long peptides in an in vivo lung carcinoma model. Cancer Immunology, Immunotherapy, 74(4), 145.
  • Fiscella, M., et al. (2003). The use of transgenic mice to generate high affinity p53 specific cytolytic T cells. Cancer Biology & Therapy, 2(2), 193-200.
  • Leffers, N., et al. (2009). Immunization with a P53 synthetic long peptide vaccine induces P53-specific immune responses in ovarian cancer patients, a phase II trial. International Journal of Cancer, 125(9), 2104-2113.
  • Klinman, D. M. (2004). Immunotherapeutic uses of CpG oligodeoxynucleotides.
  • Melenhorst, J. J., et al. (2022). Peptide-based cancer vaccines. Nature Reviews Drug Discovery, 21(10), 735-753.
  • Lane, D. P. (1992). Cancer. p53, guardian of the genome.
  • Hollstein, M., et al. (1991). p53 mutations in human cancers. Science, 253(5015), 49-53.
  • Stauss, H. J., et al. (2014). A Potent Tumor-Reactive p53-Specific Single-Chain TCR without On- or Off-Target Autoimmunity In Vivo. Cancer Immunology Research, 2(2), 163-174.
  • Rosenberg, S. A., Restifo, N. P., Yang, J. C., Morgan, R. A., & Dudley, M. E. (2008). Adoptive cell transfer: a clinical path to effective cancer immunotherapy.
  • June, C. H., & Sadelain, M. (2018). Chimeric Antigen Receptor Therapy. The New England journal of medicine, 379(1), 64-73.
  • Svane, I. M., et al. (2004). Vaccination with p53-peptide-pulsed dendritic cells, of patients with advanced breast cancer: report from a phase I study. Cancer immunology, immunotherapy, 53(7), 633-641.
  • Elicio Therapeutics. (2024). AMP-peptide vaccination against multiple p53 mutant epitopes promotes lymph node delivery to generate potent, functional T cell immunity. AACR 2024 Poster.
  • Lu, Y., et al. (2023). The Development of p53-Targeted Therapies for Human Cancers. Cancers, 15(14), 3585.
  • Svane, I. M., et al. (2007). Vaccination with p53-peptide-pulsed dendritic cells is associated with disease stabilization in patients with p53-expressing advanced breast cancer; monitoring of serum YKL-40 and IL-6 as response biomarkers. Cancer immunology, immunotherapy, 56(10), 1485-1499.
  • Huang, J. (2021).
  • Leffers, N., et al. (2009). Immunization with a P53 synthetic long peptide vaccine induces P53-specific immune responses in ovarian cancer patients, a phase II trial. International Journal of Cancer, 125(9), 2104-2113.
  • Huang, J. (2021).
  • Stauss, H. J., et al. (2014). A Potent Tumor-Reactive p53-Specific Single-Chain TCR without On- or Off-Target Autoimmunity In Vivo. Cancer Immunology Research, 2(2), 163-174.
  • Chen, H. L., et al. (2012). Xenogeneic Human p53 DNA Vaccination by Electroporation Breaks Immune Tolerance to Control Murine Tumors Expressing Mouse p53. PLoS ONE, 7(1), e30722.
  • Nguyen, C. M., et al. (2025). Neoantigen-based mRNA vaccine exhibits superior anti-tumor activity compared to synthetic long peptides in an in vivo lung carcinoma model. Cancer Immunology, Immunotherapy, 74(4), 145.

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Comparative

Head-to-Head Comparison: ELISpot vs. Intracellular Cytokine Staining (ICS) for p53 (103-111) Monitoring

Executive Summary: The "Needle in a Haystack" Problem In the development of cancer vaccines and immunotherapies targeting p53 , specifically the immunodominant epitope p53 (103-111) (Sequence: YLQLVFGIE) , researchers fa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Needle in a Haystack" Problem

In the development of cancer vaccines and immunotherapies targeting p53 , specifically the immunodominant epitope p53 (103-111) (Sequence: YLQLVFGIE) , researchers face a distinct biological hurdle: Central Tolerance . Because p53 is a self-antigen, high-avidity T cells are often deleted in the thymus. The remaining precursor frequency in peripheral blood is exceptionally low—often below the detection limit of standard flow cytometry.

  • The Verdict:

    • Use ELISpot for primary screening and endpoint determination when sensitivity is paramount. It is the only assay capable of reliably detecting the rare, low-avidity T cell populations typical of p53 responses (Limit of Detection: ~1 in 100,000 cells).

    • Use ICS for characterization only after a response has been established or expanded. Its lower sensitivity (Limit of Detection: ~1 in 10,000 cells) makes it risky for primary detection of p53 (103-111) responses, but it is essential for proving the CD8+ phenotype and polyfunctionality.

Scientific Context: The p53 (103-111) Challenge

The p53 (103-111) peptide is an HLA-A*0201-restricted epitope derived from the wild-type p53 protein. In tumor settings, p53 is overexpressed, allowing low-affinity T cells to recognize the tumor. However, detecting these cells ex vivo is difficult.

Mechanism of Detection Comparison

The fundamental difference lies in where the cytokine (IFN-


) is detected relative to the cell.

G cluster_ELISpot ELISpot Pathway cluster_ICS ICS Pathway T_Cell CD8+ T Cell (p53 Specific) Activation TCR Activation (Signaling) T_Cell->Activation Peptide p53 (103-111) Peptide Pulse Peptide->T_Cell Stimulation Secretion Cytokine Secretion (Natural Release) Activation->Secretion ELISpot Blocker Protein Transport Inhibitor (Brefeldin A/Monensin) Activation->Blocker ICS Capture Membrane Capture (Ab Coated Plate) Secretion->Capture Spot Spot Formation (Quantifiable Footprint) Capture->Spot Retention Intracellular Retention (Cytokine Trapped) Blocker->Retention Stain Permeabilization & Ab Staining Retention->Stain

Figure 1: Mechanistic divergence. ELISpot captures the "footprint" of secretion, while ICS forces retention of the protein inside the cell.

Technical Deep Dive: Head-to-Head Metrics

FeatureELISpot (Enzyme-Linked ImmunoSpot)ICS (Intracellular Cytokine Staining)
Limit of Detection (LOD) High: ~1 cell in 100,000–300,000 PBMC. Critical for rare p53 precursors.Moderate: ~0.02% to 0.05% (1 in 2,000–5,000). often misses low-frequency events.
Quantification Unit Spot Forming Units (SFU) per million cells.[1]Percentage (%) of parent population.
Phenotyping None (Standard). Cannot distinguish CD4 vs CD8 or Memory vs Effector.High. Simultaneous detection of CD3, CD4, CD8, CD45RA, CCR7, etc.
Polyfunctionality Limited (Dual-color Fluorospot exists, but standard is single).Excellent. Can detect IFN-

, TNF-

, IL-2 simultaneously in one cell.
Sample Requirement Lower per replicate (2-3x10^5 cells/well).Higher (1-2x10^6 cells/tube) to ensure enough events are acquired.
Data Permanence Physical plate can be archived; digital counts are permanent.List mode data (FCS files) re-analyzable; cells are destroyed.
Throughput High (96-well plates standard).Moderate (Acquisition time on cytometer is the bottleneck).
Why Sensitivity Matters for p53

In a typical cancer vaccine trial, p53-specific T cell frequencies might range from 10 to 50 SFU per million PBMCs.

  • ELISpot: 50 spots is a clear, countable positive.

  • ICS: 50 cells in a million is 0.005%. This is indistinguishable from background noise in most flow cytometry panels.

Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems.

Protocol A: High-Sensitivity ELISpot for p53 (103-111)

Objective: Quantify IFN-


 secreting cells.
  • Plate Preparation (Day -1):

    • Coat PVDF 96-well plate with anti-IFN-

      
       capture antibody (monoclonal). Incubate overnight at 4°C.
      
  • Blocking (Day 0):

    • Wash plate. Block with RPMI + 10% Fetal Bovine Serum (FBS) for >2 hours to prevent non-specific binding.

  • Cell Preparation:

    • Thaw PBMCs. Critical Step: Rest cells for 2-4 hours in media before plating. This reduces high background caused by freeze-thaw stress.

    • Count viability (must be >85%).

  • Assay Setup:

    • Positive Control: PHA or CEF peptide pool.

    • Negative Control: DMSO (solvent control) - Must be <10 spots/million to be valid.

    • Experimental: p53 (103-111) peptide (YLQLVFGIE) at 2 µg/mL .

    • Seed 300,000 PBMCs per well.

  • Incubation:

    • 20-24 hours at 37°C, 5% CO2. Do not move the plate. Vibration causes "fuzzy" spots.

  • Detection (Day 1):

    • Wash cells away (lysis buffer optional but recommended for cleaner plates).

    • Add Biotinylated detection antibody -> Streptavidin-ALP/HRP -> Substrate.

    • Count using an automated ELISpot reader.

Protocol B: Multiparametric ICS for p53 (103-111)

Objective: Phenotype the responding cells.

  • Stimulation (Day 0):

    • Thaw and rest PBMCs (same as ELISpot).

    • Aliquot 1-2 x 10^6 cells per tube/well (V-bottom).

    • Add p53 (103-111) peptide (2 µg/mL) + Co-stimulatory antibodies (anti-CD28/CD49d) to enhance signal.

    • The Trap: Add Brefeldin A (or Monensin) 1 hour after peptide addition.

    • Incubate total 6 hours. Note: Longer incubations increase toxicity with Brefeldin A.

  • Staining (Day 0/1):

    • Live/Dead Stain: Use a fixable viability dye (e.g., Near-IR). Crucial for removing dead cell artifacts.

    • Surface Stain: Anti-CD3, Anti-CD8, Anti-CD4 (20 mins, 4°C).

  • Fixation/Permeabilization:

    • Fix cells (PFA) and permeabilize (Saponin-based buffer).

  • Intracellular Stain:

    • Add Anti-IFN-

      
       (and other cytokines) in perm buffer. Incubate 30 mins.
      
  • Acquisition:

    • Acquire >500,000 CD3+ events on a flow cytometer.

    • Gating Strategy: Singlets -> Live -> Lymphocytes -> CD3+ -> CD8+ -> IFN-

      
      +.
      

Decision Matrix: Choosing the Right Tool

Use this logic flow to determine the appropriate assay for your specific drug development stage.

DecisionTree Start Start: Define Study Goal Q1 Is the expected frequency < 0.05%? Start->Q1 Branch1 YES (Rare Event) Q1->Branch1 Branch2 NO (Robust Response) Q1->Branch2 ELISpot SELECT ELISpot (Primary Endpoint) Branch1->ELISpot Sensitivity Priority Q2 Is phenotype (CD4 vs CD8) critical data? Branch2->Q2 ICS SELECT ICS (Characterization) Q2->ICS Yes Hybrid HYBRID APPROACH Screen w/ ELISpot -> Confirm w/ ICS Q2->Hybrid Need Both

Figure 2: Strategic Decision Matrix. Low-frequency p53 responses default to ELISpot; ICS is reserved for high-frequency or phenotypic confirmation.

Expert Commentary & Troubleshooting

The "Bystander" Risk in ELISpot

Since ELISpot does not phenotype, a positive spot could theoretically come from a CD4+ cell, an NK cell, or a macrophage.

  • Mitigation: For p53 (103-111), which is Class I restricted (HLA-A2), the risk is low. However, to validate, you can perform CD8+ bead enrichment (magnetic separation) prior to the ELISpot. If the spot count is maintained or enriched, the response is CD8-mediated.

The "Background" Problem in ICS

In ICS, a background of 0.02% is common. If your specific signal is 0.03%, you cannot statistically validate the response.

  • Mitigation: Acquire more events (aim for 1-2 million). Use "Dump channels" (CD14/CD19) to remove monocytes and B cells that might bind antibodies non-specifically.

Reference Standards

When publishing or filing INDs, cross-validation is key. A common strategy in p53 vaccine trials is to define "Responders" using ELISpot (e.g., >2x background AND >50 SFU/10^6) and use ICS only on "Responder" samples to save precious patient material.

References

  • Maecker, H. T., et al. (2005). "Standardization of immunomonitoring assays, Part I: Optimized standard operating procedures for the T cell ELISPOT assay." BMC Immunology. [Link]

  • Janetzki, S., et al. (2015). "Guidelines for the automated evaluation of Elispot assays (MIATA)." Nature Protocols. [Link]

  • Horton, H., et al. (2007). "Optimization and validation of an 8-color intracellular cytokine staining (ICS) assay to quantify antigen-specific T cells induced by vaccination." Journal of Immunological Methods. [Link]

  • CellCarta. (2020). "ELISpot or ICS? Choosing the Optimal Method in Immuno-Oncology." CellCarta White Papers. [Link]

Sources

Validation

Benchmarking the performance of NY-CO-13 (103-111) against other tumor antigens.

Executive Summary: The Identity & The Challenge NY-CO-13 is the SEREX-defined designation for the tumor suppressor protein p53 (specifically identified in colon cancer libraries). The peptide 103-111 (YLGSYGFRL) is a wid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Identity & The Challenge

NY-CO-13 is the SEREX-defined designation for the tumor suppressor protein p53 (specifically identified in colon cancer libraries). The peptide 103-111 (YLGSYGFRL) is a widely studied, HLA-A*0201-restricted epitope derived from the wild-type p53 sequence.

This guide benchmarks NY-CO-13 (p53 103-111) against the industry "Gold Standard" Cancer-Testis Antigen, NY-ESO-1 , and the colorectal standard CEA .

Critical Insight for Developers: While NY-CO-13 (p53) offers superior coverage (mutated/overexpressed in ~50% of all cancers), it suffers from inferior immunogenicity compared to NY-ESO-1. This is due to central tolerance mechanisms that delete high-avidity T-cells reactive to self-antigens like p53, a constraint that does not apply to the germline-restricted NY-ESO-1.

Antigen Profile & Mechanism of Action

The Target: NY-CO-13 (p53 103-111)
  • Protein Source: p53 (TP53 Gene).[1][2][3][4][5]

  • Peptide Sequence: YLGSYGFRL (Residues 103-111).[6]

  • HLA Restriction: HLA-A*0201 (The most common Caucasian allele).

  • Nature: "Self" antigen. Overexpressed in tumor cells due to increased half-life of mutant protein or cellular stress.

The Comparator: NY-ESO-1 (157-165)[7][8][9]
  • Protein Source: CTAG1B Gene.

  • Peptide Sequence: SLLMWITQC (Residues 157-165).

  • Nature: Cancer-Testis Antigen (CTA). Expressed only in tumor cells and testis (immune privileged).

  • Advantage: Recognized as "non-self" by the adult immune system, allowing for the survival of high-avidity cytotoxic T-lymphocytes (CTLs).

Mechanism of Presentation (Pathway Visualization)

The following diagram illustrates the processing pathway and the critical "Tolerance Filter" that differentiates NY-CO-13 from NY-ESO-1.

AntigenProcessing cluster_TumorCell Tumor Cell Cytosol cluster_ImmuneSelection Thymic Selection (Central Tolerance) p53 NY-CO-13 (p53) (Overexpressed Self) Proteasome Proteasome Processing p53->Proteasome ESO NY-ESO-1 (Cancer-Testis Antigen) ESO->Proteasome TAP TAP Transporter Proteasome->TAP Peptides MHC MHC Class I (HLA-A*0201) TAP->MHC T_p53 Anti-p53 T-Cells MHC->T_p53 Weak Binding (103-111) T_ESO Anti-NY-ESO-1 T-Cells MHC->T_ESO Strong Binding (157-165) Deletion Deletion of High Avidity Clones T_p53->Deletion Self-Recognition T_ESO->T_ESO Preserved High Avidity Clones Deletion->T_p53 Surviving Low Avidity Clones

Figure 1: Comparative Antigen Processing and Tolerance Filtering. Note the deletion of high-avidity T-cells for NY-CO-13 (p53) versus the preservation of high-avidity clones for NY-ESO-1.

Performance Benchmark Data

The following data aggregates results from multiple Phase I/II vaccine trials and in vitro binding assays.

Table 1: Physicochemical & Immunological Comparison
FeatureNY-CO-13 (p53 103-111)NY-ESO-1 (157-165)CEA (Cap-1 / 605-613)
Sequence YLGSYGFRLSLLMWITQCYLSGANLNL
Antigen Class Tumor Suppressor (Self)Cancer-Testis (CTA)Oncofetal Antigen
Expression Frequency ~50% (Colon, Lung, Breast)20-40% (Melanoma, Sarcoma)>90% (Colorectal)
HLA-A2 Binding Affinity Moderate (IC50 ~50-200 nM)High (IC50 <10 nM)Moderate
T-Cell Avidity Low (Tolerance limited)High (No tolerance)Low/Moderate
Spontaneous Immunity Rare (<10% patients)Frequent (~50% of antigen+ patients)Rare
Clinical Response (Vaccine) Disease Stabilization (Common)Objective Regression (Documented)Mixed/Stabilization
Key Technical Analysis
  • The "Avidity Gap": Researchers attempting to target NY-CO-13 often fail to induce tumor regression not because the peptide isn't presented, but because the host T-cell repertoire lacks the high-affinity receptors necessary to kill tumor cells efficiently.

  • Anchor Modification: To overcome the moderate binding of the wild-type YLGSYGFRL peptide, protocols often substitute the position 2 residue (Leucine) with Methionine or another hydrophobic anchor to create a "heteroclitic" peptide. However, T-cells primed with modified peptides sometimes fail to cross-react efficiently with the native wild-type peptide on the tumor.

Experimental Validation Protocols

To validate the performance of NY-CO-13 in your specific therapeutic pipeline, use the following self-validating workflow.

Protocol A: Comparative T-Cell Priming (In Vitro)

Objective: Determine if your vaccine vector/adjuvant can overcome the low precursor frequency of p53-specific T-cells compared to NY-ESO-1.

  • Donor Selection: Obtain PBMCs from HLA-A*0201+ healthy donors (naive repertoire) and cancer patients (experienced repertoire).

  • Peptide Pulsing:

    • Group A: Pulse Autologous Dendritic Cells (DCs) with NY-CO-13 (10 µg/mL).

    • Group B: Pulse DCs with NY-ESO-1 (10 µg/mL).

    • Control: HIV-1 gag peptide (SL9).

  • Co-Culture: Culture CD8+ T-cells with pulsed DCs at a 10:1 ratio. Supplement with IL-2 (10 IU/mL) and IL-7 (5 ng/mL) on Day 3.

  • Restimulation: Restimulate on Day 7 and Day 14.

  • Readout (Tetramer & Killing):

    • Tetramer Staining: Use p53(103-111)/HLA-A2 tetramers.

    • 51Cr Release Assay: Target T2 cells pulsed with peptide (Specific Lysis) vs. Tumor cell lines (Endogenous Processing).

Success Criteria:

  • NY-ESO-1 Group: Expect >1% Tetramer+ CD8+ cells after 2 rounds. High specific lysis of tumor lines.

  • NY-CO-13 Group: Expect 0.1-0.5% Tetramer+ cells. Crucial Check: Do these T-cells kill p53++ tumor lines (e.g., SW480)? Often they kill peptide-pulsed targets but fail against endogenous tumors due to low avidity.

References

  • Scanlan, M. J., et al. (1998). "Characterization of human colon cancer antigens recognized by autologous antibodies." International Journal of Cancer. Link (Identifies NY-CO-13 as p53).[7]

  • Houbiers, J. G., et al. (1993). "In vitro induction of human cytotoxic T lymphocyte responses against peptides of mutant and wild-type p53." European Journal of Immunology. Link (Characterizes the 103-111 epitope).

  • Theobald, M., et al. (1995). "Targeting p53 as a general tumor antigen." Proceedings of the National Academy of Sciences. Link (Discusses tolerance and low avidity of p53 CTLs).

  • Gnjatic, S., et al. (2006). "NY-ESO-1: Review of an Immunogenic Tumor Antigen." Advances in Cancer Research. Link (Establishes NY-ESO-1 as the immunogenicity benchmark).

  • Svane, I. M., et al. (2004). "Vaccination with p53-peptide-pulsed dendritic cells, of patients with advanced breast cancer: report from a phase I study." Cancer Immunology, Immunotherapy.[8][9][10] Link (Clinical trial data using p53 103-111).

Sources

Comparative

Clinical trial results for cancer vaccines targeting p53 (103-111).

Executive Summary The tumor suppressor protein p53 is mutated or overexpressed in approximately 50% of human cancers, making it a premier target for immunotherapy.[1][2] This guide focuses on the p53 (103-111) epitope (Y...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tumor suppressor protein p53 is mutated or overexpressed in approximately 50% of human cancers, making it a premier target for immunotherapy.[1][2] This guide focuses on the p53 (103-111) epitope (YLGSYGFRL ), a specific HLA-A*0201-restricted peptide used in various vaccine formulations.[3]

While early trials of p53 (103-111) monotherapy demonstrated safety, they struggled with low objective clinical response rates due to self-tolerance. Recent comparative data suggests that Dendritic Cell (DC)-based delivery and optimized peptide cocktails (combining 103-111 with other epitopes) significantly enhance immunogenicity compared to peptide-alone formulations. This guide objectively compares these approaches, supported by clinical data from key trials (Rahma et al., Svane et al.).

Mechanistic Foundation: The p53 (103-111) Target

Why p53 (103-111)?

The p53 (103-111) epitope is derived from the wild-type (WT) sequence of the p53 protein. Unlike neoantigens derived from random mutations, this epitope is ubiquitous in p53-overexpressing tumors. However, because it is a "self" antigen, high-affinity T cells are often deleted in the thymus (central tolerance).

  • Sequence: YLGSYGFRL

  • HLA Restriction: HLA-A*0201 (The most common Caucasian allele).

  • Modification Strategy: To overcome low affinity for the MHC molecule, researchers often use "anchor-modified" peptides (e.g., substituting position 2 Leucine with Methionine) to increase the stability of the peptide-MHC complex, thereby enhancing T-cell priming.

Diagram: Antigen Processing & Presentation Pathway

The following diagram illustrates how the p53 (103-111) peptide is processed and presented to CD8+ Cytotoxic T Lymphocytes (CTLs).

G cluster_0 Tumor Cell / APC Cytosol Start p53 Protein (Overexpressed in Tumor) Proteasome Proteasomal Degradation Start->Proteasome Ubiquitination TAP TAP Transporter Proteasome->TAP Peptide Fragments (incl. 103-111) ER Endoplasmic Reticulum (MHC Class I Loading) TAP->ER Translocation Surface Cell Surface (pMHC Complex) ER->Surface Vesicular Transport TCell CD8+ T Cell (TCR Recognition) Surface->TCell Signal 1: TCR Binding Signal 2: Co-stimulation

Caption: Pathway of p53 (103-111) antigen processing, loading onto HLA-A2 in the ER, and surface presentation to CD8+ T cells.

Comparative Analysis: Delivery Platforms

This section compares the two dominant clinical strategies for delivering the p53 (103-111) epitope: Direct Peptide Injection (Subcutaneous) vs. Dendritic Cell Pulsing (Intravenous) .[2]

Comparative Data Table

Data synthesized from Phase I/II trials (Rahma et al., Svane et al., Chiappori et al.).

FeatureApproach A: Peptide-Based (SQ) Approach B: DC-Pulsed Vaccine (IV) Alternative: Viral Vector (Ad-p53)
Formulation Synthetic p53 (103-111) + Adjuvant (e.g., Montanide ISA-51, GM-CSF).Autologous DCs pulsed with p53 (103-111) + IL-2 support.Adenovirus encoding full-length wt-p53 (transduced into DCs).
Route Subcutaneous (SQ).[2][4][5]Intravenous (IV).[2][5]Intradermal or Intratumoral.
Immunological Response 69% (9/13 patients).[2]71% (5/7 patients).[2]57.1% (p53-specific T cell response).[6]
T-Cell Quality Moderate affinity; often requires repeated boosting.High affinity; broader epitope spreading observed.Broad response (CD4+ & CD8+) due to full-length protein.
Clinical Outcome (OS) Mean OS: 70.4 months (Ovarian Cancer).[2]Mean OS: 72.9 months (Ovarian Cancer).[2]High response to subsequent chemo (61.9%).[6]
Toxicity (Grade 3/4) 42% (Injection site reactions, elevated liver enzymes).[2][5]42% (Fatigue, lymphopenia).[2][5]Generally mild; flu-like symptoms.
Logistics & Cost Low cost, "off-the-shelf", easy administration.High cost, complex manufacturing (leukapheresis required).Moderate cost, requires viral handling safety.
Critical Analysis
  • Efficacy Parity: In the direct randomized comparison by Rahma et al., there was no statistically significant difference in Overall Survival (OS) or immunological response rates between the simple SQ peptide injection and the complex IV DC vaccine.

  • The "Chemo-Potentiation" Effect: Across all platforms, p53 vaccines rarely induce tumor shrinkage (RECIST response) as monotherapy. However, they significantly sensitize tumors to subsequent chemotherapy (Chiappori et al.), likely by altering the tumor microenvironment.

  • Epitope Selection: Using p53 (103-111) alone is inferior to "cocktail" approaches. Trials using multi-epitope strategies (adding p53 149-157, 264-272) consistently show better immune coverage due to HLA heterogeneity and prevention of antigen escape.

Experimental Protocols

For researchers planning to replicate or build upon these findings, the following protocols represent the "Gold Standard" methodologies used in the cited clinical trials.

Protocol A: Dendritic Cell Vaccine Preparation (p53-Pulsed)

Based on Svane et al. and Rahma et al. methodologies.

1. Leukapheresis & Monocyte Isolation:

  • Harvest Peripheral Blood Mononuclear Cells (PBMCs) via leukapheresis.

  • Isolate monocytes using plastic adherence or CD14+ magnetic bead selection.

2. Differentiation:

  • Culture monocytes for 6 days in AIM-V medium supplemented with GM-CSF (1000 IU/mL) and IL-4 (500 IU/mL) .

  • Checkpoint: Verify immature DC phenotype (CD14-, CD80+, CD86+, HLA-DR+).

3. Peptide Pulsing:

  • Dissolve p53 (103-111) peptide (YLGSYGFRL) in DMSO and dilute in PBS.

  • Incubate immature DCs with peptide (typically 10-50 µg/mL ) for 2-4 hours at 37°C.

  • Optional: Add maturation cocktail (TNF-α, IL-1β, IL-6, PGE2) for 24 hours to induce mature DCs (mDCs).

4. Cryopreservation/Administration:

  • Wash cells 3x in saline. Resuspend in cryopreservation media or saline for immediate IV infusion.

  • Dose: Typically

    
     to 
    
    
    
    cells per vaccination.
Protocol B: Immunological Monitoring (IFN-γ ELISPOT)

To validate the vaccine's effect, quantification of p53-specific T cells is mandatory.

1. Plate Preparation:

  • Coat 96-well PVDF plates with anti-IFN-γ capture antibody (monoclonal). Incubate overnight at 4°C.

  • Block with 10% Fetal Calf Serum (FCS) for 2 hours.

2. Effector & Target Setup:

  • Effectors: Patient PBMCs (Pre- and Post-vaccination).

  • Stimulation: Incubate PBMCs (

    
     cells/well) with:
    
    • A: p53 (103-111) peptide (10 µg/mL).

    • B: Irrelevant peptide (Negative Control, e.g., HIV-pol).

    • C: PHA (Positive Control).

3. Incubation & Development:

  • Incubate for 20-24 hours at 37°C, 5% CO2.

  • Wash plates and add Biotinylated anti-IFN-γ detection antibody.

  • Add Streptavidin-Alkaline Phosphatase (ALP) or HRP.

  • Add substrate (e.g., BCIP/NBT) and count spot-forming units (SFU).

4. Definition of Response:

  • A positive response is typically defined as

    
     background (negative control) AND 
    
    
    
    spots per
    
    
    cells.
Diagram: Immune Monitoring Workflow

ImmuneMonitoring Sample Patient Blood (PBMCs) Stim In Vitro Stimulation (p53 103-111 Peptide) Sample->Stim Add Peptide Incubate 24h Incubation (Capture IFN-γ) Stim->Incubate Secrete Cytokines Detect Detection Ab + Substrate Incubate->Detect Wash & Tag Analyze ELISPOT Reader (Quantify SFU) Detect->Analyze Count Spots

Caption: Step-by-step workflow for quantifying p53-specific T-cell responses using IFN-γ ELISPOT.

Safety & Toxicity Profile

Based on the consolidated data from Rahma et al. and Svane et al.:

  • General Safety: p53 (103-111) vaccines are classified as safe and well-tolerated . No autoimmune toxicity against normal tissues (which express low levels of p53) has been observed, confirming that the threshold for T-cell activation protects normal cells while targeting p53-overexpressing tumors.

  • Adverse Events (AEs):

    • Injection Site: Erythema, induration, and pruritus (Grade 1-2) are common with SQ administration involving Montanide.

    • Systemic: Transient flu-like symptoms (fever, fatigue) are associated with DC vaccines and IL-2 co-administration.

    • Serious AEs: Grade 3/4 toxicities (e.g., lymphopenia) are rare and usually attributed to adjuvant IL-2 therapy rather than the vaccine itself.

References

  • Rahma, O. E., et al. (2012). "A randomized phase II p53 vaccine trial comparing subcutaneous direct administration with intravenous peptide-pulsed dendritic cells in high risk ovarian cancer patients." Cancer Immunology, Immunotherapy.[1][7][8][9]

  • Svane, I. M., et al. (2004). "Vaccination with p53-peptide-pulsed dendritic cells, of patients with advanced breast cancer: report from a phase I study."[10] Cancer Immunology, Immunotherapy.[1][7][8][9]

  • Chiappori, A. A., et al. (2010). "Combination of p53 cancer vaccine with chemotherapy in patients with extensive stage small cell lung cancer." Clinical Cancer Research.

  • Leffers, N., et al. (2009). "Immunization with a P53 synthetic long peptide vaccine induces P53-specific immune responses in ovarian cancer patients, a phase II trial."[11] International Journal of Cancer.

  • Vermeij, R., et al. (2011). "Potentiation of a p53-SLP vaccine by cyclophosphamide in ovarian cancer: a single-arm phase II study.

Sources

Validation

Reproducibility of experimental results involving Antigen NY-CO-13 (103-111).

Executive Summary Antigen NY-CO-13 (103-111) , chemically defined as the nonapeptide YLGSYGFRL , is a specific cytotoxic T-lymphocyte (CTL) epitope derived from the human tumor suppressor protein p53 . It is restricted b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Antigen NY-CO-13 (103-111) , chemically defined as the nonapeptide YLGSYGFRL , is a specific cytotoxic T-lymphocyte (CTL) epitope derived from the human tumor suppressor protein p53 . It is restricted by the MHC Class I allele HLA-A*02:01 .

This guide addresses the reproducibility challenges associated with this antigen in T-cell immunoassays (ELISPOT, Tetramer staining, and Cytotoxicity assays). While widely used in colorectal and breast cancer immunotherapy research, its high hydrophobicity and lower binding affinity compared to "gold standard" epitopes (e.g., p53 264-272) require precise handling protocols to generate consistent data.

Part 1: Technical Profile & Mechanism

ParameterSpecification
Antigen ID NY-CO-13 (103-111)
Source Protein Cellular tumor antigen p53 (TP53)
Sequence YLGSYGFRL (Tyr-Leu-Gly-Ser-Tyr-Gly-Phe-Arg-Leu)
MHC Restriction HLA-A*02:01 (HLA-A2)
Hydrophobicity High (Contains 5 hydrophobic/aromatic residues: Y, L, Y, F, L)
Isoelectric Point (pI) ~9.6 (Basic)
Purity Requirement >95% (HPLC) for T-cell assays to avoid competition from truncation byproducts.
Mechanism of Action

NY-CO-13 (103-111) binds to the peptide-binding groove of HLA-A*02:01 molecules on the surface of tumor cells or Antigen-Presenting Cells (APCs). This complex is recognized by the T-cell Receptor (TCR) of CD8+ T-cells, triggering the release of Perforin/Granzyme B (cytotoxicity) or IFN-γ (ELISPOT detection).

Critical Distinction: Unlike whole p53 protein, which requires intracellular processing (proteasomal degradation and TAP transport), the synthetic 9-mer peptide binds directly to surface MHC class I molecules (or empty MHC on T2 cells). This bypasses processing defects often found in tumor cells but necessitates precise peptide handling to prevent aggregation.

Part 2: Comparative Performance Analysis

The following table contrasts NY-CO-13 (103-111) with its primary alternatives in experimental settings.

Table 1: Performance Benchmarking
FeatureNY-CO-13 (103-111) p53 (264-272) "The Standard" Whole p53 Protein Overlapping Peptide Pools (15-mers)
Sequence YLGSYGFRLLLGRNSFEVFull Length (393 aa)Mix of 15-mers
HLA Affinity Moderate (K_d ~100-500 nM)High (K_d < 10 nM)N/A (Processing dependent)Variable
Immunogenicity Moderate; often requires adjuvants or anchor modification.High; robust spontaneous responses.Broad; induces CD4+ & CD8+ responses.Broad; covers all alleles.
Solubility Low (High aggregation risk)ModerateVariable (Aggregates easily)High (DMSO compatible)
Assay Utility Specific epitope mapping; Vaccine candidate validation.Positive control for p53-specific CTLs.[1]Detecting total T-cell memory (CD4/CD8).Screening unknown epitopes.
Reproducibility Risk High (Solubility & Affinity dependent)Low (Stable binding)High (Processing variance)Low (Robust)
Analytical Insight
  • Affinity Gap: NY-CO-13 (103-111) has a lower binding affinity for HLA-A2 than p53 (264-272). In competitive binding assays, 103-111 may be displaced if not used at saturating concentrations.

  • Hydrophobicity: The sequence YLGSYGFRL is prone to forming amyloid-like fibrils in aqueous solution if stored improperly, leading to false negatives in T-cell stimulation.

Part 3: Reproducibility Protocols (SOPs)

To ensure data integrity, the following protocols must be treated as self-validating systems.

Protocol A: Peptide Reconstitution & Storage (Critical Step)

Rationale: The high hydrophobicity of YLGSYGFRL causes rapid aggregation in PBS/Media, rendering the peptide invisible to MHC molecules.

  • Stock Solution (10 mg/mL): Dissolve lyophilized peptide strictly in 100% DMSO . Do not use PBS or water initially.

    • Validation: Vortex for 30 seconds. Sonication (water bath) for 5 minutes is recommended to disrupt pre-formed aggregates.

    • Visual Check: Solution must be crystal clear. Any turbidity indicates aggregation.

  • Aliquot: Store in small volumes (e.g., 10-20 µL) at -80°C. Avoid freeze-thaw cycles (Max 1 cycle permitted).

  • Working Solution: Dilute the DMSO stock into the assay medium immediately before use. Ensure final DMSO concentration in the cell culture is < 0.5% (toxic threshold for T-cells).

Protocol B: T2 Stabilization Assay (Binding Validation)

Rationale: Before using the peptide for T-cell stimulation, verify it actually binds HLA-A2 using T2 cells (TAP-deficient, HLA-A2+).

  • Cell Prep: Wash T2 cells and resuspend at

    
     cells/mL in serum-free IMDM.
    
  • Loading: Add NY-CO-13 (103-111) at graded concentrations (100 µM, 10 µM, 1 µM).

    • Control Positive: p53 (264-272) or Flu-M1 (58-66).

    • Control Negative: DMSO only or irrelevant peptide (e.g., HLA-A24 restricted).

  • Incubation: Incubate overnight (12-18 hours) at 26°C (permissive temperature for empty MHC stability), then shift to 37°C for 2 hours (to destabilize empty MHC).

  • Staining: Stain with anti-HLA-A2 (Clone BB7.2) conjugated to FITC/PE.[2]

  • Readout: Flow Cytometry. Calculate the Fluorescence Index (FI) :

    
    
    
    • Acceptance Criteria: FI for NY-CO-13 (10 µM) should be > 1.5-fold over background.

Protocol C: IFN-γ ELISPOT (Immunogenicity)

Rationale: Detecting rare antigen-specific T-cells requires maximizing the signal-to-noise ratio.

  • Plate Coating: Coat PVDF plates with anti-IFN-γ capture antibody overnight at 4°C. Block with 10% FCS for 2 hours.

  • Effector Cells: Thaw PBMCs (or isolated CD8+ T-cells). Rest for 2 hours in complete media + DNase to remove debris.

  • Stimulation:

    • Mix

      
       PBMCs/well with NY-CO-13 peptide (Final conc: 10 µg/mL ).
      
    • Critical: Do not wash the peptide off. It must be present throughout the incubation.

  • Incubation: 20-24 hours at 37°C, 5% CO2. Do not disturb the plate.

  • Development: Wash 5x. Add biotinylated detection antibody -> Streptavidin-ALP -> Substrate (BCIP/NBT).

  • Analysis: Count spots using an automated reader.

    • Reproducibility Check: Replicates must be within 15% CV. Positive control (PHA or CEF pool) must show "black out" (>500 spots).

Part 4: Visualization of Pathways & Workflows

Diagram 1: Antigen Processing vs. Peptide Loading

This diagram illustrates why synthetic NY-CO-13 peptide behaves differently from whole p53 protein.

AntigenProcessing cluster_cell Tumor Cell / APC WholeProtein Whole p53 Protein (Endogenous/Exogenous) Proteasome Proteasome (Degradation) WholeProtein->Proteasome Processing TAP TAP Transporter Proteasome->TAP Peptides ER Endoplasmic Reticulum (MHC Loading) TAP->ER Transport SurfaceMHC Surface HLA-A2 Complex ER->SurfaceMHC Trafficking TCell CD8+ T-Cell (TCR Recognition) SurfaceMHC->TCell Activation Signal SyntheticPeptide Synthetic NY-CO-13 (103-111) SyntheticPeptide->SurfaceMHC Direct Loading (Exogenous Exchange)

Caption: Direct loading of synthetic NY-CO-13 bypasses intracellular processing machinery (Proteasome/TAP), allowing precise quantification of T-cell affinity independent of cellular metabolism.

Diagram 2: Reproducibility Workflow for T2 Assay

A logic flow to ensure valid binding data.

T2Assay Start Start: Peptide Reconstitution SolubilityCheck Check Clarity in DMSO Start->SolubilityCheck SolubilityCheck->Start Turbid (Sonicate) Dilution Dilute in Serum-Free Media (Keep DMSO < 0.5%) SolubilityCheck->Dilution Clear T2Incubation Incubate T2 Cells + Peptide Overnight @ 26°C Dilution->T2Incubation Stabilization Shift to 37°C (2 Hours) Destabilize Empty MHC T2Incubation->Stabilization Stain Stain anti-HLA-A2-FITC Stabilization->Stain FACS Flow Cytometry Readout Stain->FACS Decision Fluorescence Index > 1.5? FACS->Decision Valid VALID BINDER Proceed to ELISPOT Decision->Valid Yes Invalid INVALID Check Solubility/Sequence Decision->Invalid No

Caption: Step-by-step decision matrix for validating NY-CO-13 binding. The 37°C shift is the critical stress test for peptide-MHC complex stability.

References

  • UniProt Consortium. (2024). Cellular tumor antigen p53 (Homo sapiens). UniProtKB - P04637. [Link]

  • Chikamatsu, K., et al. (2003). A Wild-Type Sequence p53 Peptide Presented by HLA-A24 Induces Cytotoxic T Lymphocytes.[1][3] Clinical Cancer Research.[4][5] [Link] (Demonstrates p53 peptide immunogenicity principles).

  • Theobald, M., et al. (1995). Targeting p53 as a general tumor antigen. Proceedings of the National Academy of Sciences. [Link] (Foundational work on p53 epitopes including 264-272 and 103-111).

  • Bio-Synthesis Inc. (n.d.). Peptide Solubility Guidelines.[Link] (General reference for hydrophobic peptide handling).

  • MBL International. (2023). MHC Tetramer Staining Guide.[Link] (Standard protocols for Tetramer/Peptide validation).

  • Svane, I. M., et al. (2004). Vaccination with p53 peptide-pulsed dendritic cells is associated with disease stabilization in patients with p53 expressing advanced breast cancer. Breast Cancer Research and Treatment. [Link] (Clinical application of p53 103-111 peptide).

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment for Handling Antigen NY-CO-13 (103-111)

[1] Executive Summary & Substance Identification Antigen NY-CO-13 (103-111) is a specific immunogenic peptide fragment derived from the Tumor Protein p53 (TP53) .[1] While p53 is a ubiquitous tumor suppressor, this speci...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Substance Identification

Antigen NY-CO-13 (103-111) is a specific immunogenic peptide fragment derived from the Tumor Protein p53 (TP53) .[1] While p53 is a ubiquitous tumor suppressor, this specific 9-mer sequence (YLGSYGFRL ) is utilized primarily in immunological assays, T-cell receptor (TCR) validation, and cancer vaccine development (HLA-A*24:02 restricted).[1]

Critical Safety Distinction: Unlike viral antigens derived from infectious pathogens, NY-CO-13 (103-111) is typically supplied as a synthetic lyophilized peptide .[1]

  • Biosafety Level (BSL): BSL-1 (Non-infectious).[1]

  • Chemical Hazard: Potential Respiratory Sensitizer.[1]

  • Primary Risk: Inhalation of lyophilized dust and sample degradation due to moisture.[1]

This guide defines the PPE and operational protocols required to protect both the researcher from sensitization and the peptide from hydrolysis/proteolysis.

Risk Assessment & PPE Selection Matrix

The handling of NY-CO-13 (103-111) requires a dual-protection strategy: User Safety (preventing inhalation/contact) and Product Integrity (preventing RNase/protease contamination and moisture).[1]

Hazard Analysis
Hazard TypeSourceConsequence
Inhalation Lyophilized PowderRespiratory sensitization; potential immune response to bioactive peptides.[1]
Static Discharge Dry PeptideLoss of expensive material; aerosolization of particles.
Moisture Ambient HumidityHydrolysis; peptide aggregation; loss of biological activity.[1]
Cross-Contamination Skin/SalivaIntroduction of proteases that degrade the antigen.
PPE Specifications

Select your PPE tier based on the physical state of the antigen.

PPE ComponentTier 1: Solubilized Antigen (Liquid/Frozen)Tier 2: Lyophilized Powder (Weighing/Reconstitution)Technical Rationale
Respiratory Surgical Mask (Standard)N95 Respirator or P100Peptides are potent immunogens.[1] Inhalation of dry powder can induce sensitization.[1]
Hand Protection Nitrile Gloves (4 mil)Double Nitrile Gloves (Outer: 4 mil, Inner: 2 mil)Double gloving allows the removal of the outer layer immediately after weighing to prevent powder spread.[1]
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles Prevents ocular exposure to fine particulates during static disruption.[1]
Body Protection Standard Lab Coat (Cotton/Poly)Disposable Tyvek® Lab Coat with CuffsSynthetic peptides can bind to cotton fibers; Tyvek prevents accumulation on reusable clothing.[1]

Operational Protocol: Safe Handling & Reconstitution

Objective: Transfer NY-CO-13 (103-111) from storage to solution without compromising the peptide's stability or user safety.

Phase 1: Preparation & Equilibration (Critical Step)[1]
  • Context: Lyophilized peptides are hygroscopic.[1][2][3] Opening a cold vial causes immediate water condensation, ruining the peptide.[1]

  • Step 1: Retrieve vial from -20°C/-80°C storage.

  • Step 2: Do NOT open. Place the sealed vial in a desiccator inside a Biosafety Cabinet (BSC) or Fume Hood.

  • Step 3: Allow to equilibrate to room temperature (minimum 60 minutes). This prevents condensation.[1][3]

Phase 2: Weighing & Reconstitution Workflow[1]
  • Step 4: Don Tier 2 PPE (N95, Double Gloves, Tyvek).[1]

  • Step 5: Use an ionizing bar or anti-static gun on the vial before opening to prevent "peptide fly-out" (electrostatic repulsion).[1]

  • Step 6: Dissolve using a sterile solvent (e.g., DMSO for hydrophobic residues, PBS for hydrophilic).[1] Note: NY-CO-13 (103-111) is hydrophobic (Sequence: YLGSYGFRL); initial solubilization in DMSO is recommended.[1]

Phase 3: Visualization of Workflow

The following diagram illustrates the strict "Cold Chain to Bench" logic required to maintain integrity.

PeptideWorkflow cluster_BSC Biosafety Cabinet / Fume Hood Storage 1. Freezer Storage (-80°C) Equilibration 2. Thermal Equilibration (Desiccator / RT) Storage->Equilibration Do NOT Open Vial PPE_Check 3. PPE Verification (N95 + Double Glove) Equilibration->PPE_Check 60 Mins Min Weighing 4. Static Control & Weighing (BSC) PPE_Check->Weighing Anti-Static Gun Reconstitution 5. Solubilization (DMSO/Buffer) Weighing->Reconstitution Add Solvent Aliquot 6. Aliquot & Refreeze Reconstitution->Aliquot Avoid Freeze/Thaw

Figure 1: Safe Reconstitution Workflow for Hygroscopic Peptides. Note the critical equilibration step to prevent moisture ingress.[4][5]

Disposal & Decontamination Procedures

Spill Management (Powder)

If lyophilized NY-CO-13 is spilled:

  • Evacuate the immediate area to allow aerosols to settle (if outside a hood).[1]

  • Don PPE: N95 respirator, goggles, and gloves.[1]

  • Cover: Gently cover the spill with paper towels dampened with 10% Bleach or 70% Ethanol .[1] Do not spray directly onto powder, as this disperses it.[1]

  • Wipe: Wipe up the damp powder working from the outside in.

  • Disposal: Place waste in a sealed biohazard bag (if treated as biological) or chemical waste container, depending on institutional EHS classification for synthetic peptides.

Routine Waste Disposal[1]
  • Solids (Vials/Tips): Dispose of as solid chemical waste.[1] If the antigen was used in conjunction with viral vectors or human cell lines, revert to Biohazard (Red Bag) disposal protocols.[1]

  • Liquids: Collect solvent waste (DMSO/PBS) in designated chemical waste carboys.

References

  • UniProt Consortium. (2025).[1] Cellular tumor antigen p53 (Human) - P04637.[1] UniProt.[1] [Link]

  • National Institutes of Health (NIH). (2018).[1] p53 Gene (NY-CO-13) Levels in Patients with Chronic Myeloid Leukemia. PubMed Central.[1] [Link]

Sources

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